4,6-Dimethyl-1-heptanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2)7-9(3)5-4-6-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBXGQPBCBPHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623510 | |
| Record name | 4,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-05-3 | |
| Record name | 4,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 4,6-Dimethyl-1-heptanol (CAS 820-05-3)
Introduction: Understanding 4,6-Dimethyl-1-heptanol
4,6-Dimethyl-1-heptanol is a branched-chain primary alcohol with the chemical formula C9H20O.[1][2][3] As a member of the alcohol family, its hydroxyl group imparts polarity, influencing its solubility and reactivity. The specific arrangement of its methyl groups at the 4 and 6 positions creates a unique structural isomer that dictates its physical and spectroscopic properties. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis methodologies, and detailed characterization techniques for 4,6-Dimethyl-1-heptanol, tailored for researchers and professionals in drug development and chemical synthesis. While this molecule is not as extensively documented in peer-reviewed literature as some of its isomers, this guide consolidates available data and provides expert-driven predictions for its analytical characterization.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is foundational to its application in research and development. These properties, summarized in the table below, govern its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 820-05-3 | [1][2][3][4] |
| Molecular Formula | C9H20O | [1][2][3] |
| Molecular Weight | 144.255 g/mol | [3] |
| Boiling Point | 189.1 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 76.3 ± 8.7 °C | |
| LogP (Octanol/Water Partition Coefficient) | 3.16 | |
| Refractive Index | 1.429 | |
| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C | |
| IUPAC Name | 4,6-dimethylheptan-1-ol | [2][5] |
| SMILES | CC(C)CC(C)CCCO | [5] |
| InChIKey | GCBXGQPBCBPHSP-UHFFFAOYSA-N | [1][2] |
Synthesis of 4,6-Dimethyl-1-heptanol: A Methodological Overview
The synthesis of 4,6-Dimethyl-1-heptanol can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Two prominent and logical synthetic strategies are highlighted here: a Grignard reaction for carbon chain extension and the catalytic hydrogenation of an unsaturated precursor.
Grignard Synthesis from 1-Bromo-2,4-dimethylpentane
A robust method for preparing primary alcohols with two additional carbons is the reaction of a Grignard reagent with ethylene oxide. In this case, the synthesis would commence with the formation of a Grignard reagent from 1-bromo-2,4-dimethylpentane, which then acts as a nucleophile to open the ethylene oxide ring.
Causality of Experimental Choices: The Grignard reaction is a cornerstone of C-C bond formation. Using ethylene oxide as the electrophile is a classic and efficient strategy to introduce a -CH2CH2OH group, directly leading to the desired primary alcohol. The use of an anhydrous ether solvent like THF is critical, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the desired reaction. A low-temperature addition of ethylene oxide helps to control the exothermicity of the ring-opening reaction. The final acidic workup is necessary to protonate the resulting alkoxide and isolate the final alcohol product.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 1-bromo-2,4-dimethylpentane in anhydrous THF via the dropping funnel to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction is sluggish.
-
Once the reaction begins, continue the addition of the bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 4,6-Dimethyl-1-heptanol.
-
Caption: Grignard Synthesis Workflow.
Catalytic Hydrogenation
Another viable route involves the hydrogenation of an unsaturated precursor, such as 4,6-dimethyl-hepta-3,5-dien-1-ol. This method is effective for reducing double bonds to yield the saturated alcohol.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup:
-
Dissolve the unsaturated precursor (e.g., 4,6-dimethyl-hepta-3,5-dien-1-ol) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C).
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as monitored by a pressure gauge.
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the solvent used for the reaction.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by distillation.
-
Caption: Catalytic Hydrogenation Workflow.
Spectroscopic Characterization of 4,6-Dimethyl-1-heptanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (-CH₂OH). The signal would be a triplet due to coupling with the adjacent two protons on C2.
-
~1.7-1.5 ppm (multiplet): The single proton at the C6 position, which is a methine group. This signal would be complex due to coupling with the two methyl groups at C6 and the methylene group at C5.
-
~1.5-1.1 ppm (multiplets): The protons on C2, C3, and C5, and the methine proton at C4. These would likely overlap to form a complex series of multiplets.
-
~0.9 ppm (doublet): The six protons of the two methyl groups attached to C6, appearing as a doublet due to coupling with the C6 methine proton.
-
~0.85 ppm (doublet): The three protons of the methyl group at C4, appearing as a doublet due to coupling with the C4 methine proton.
-
Variable ppm (broad singlet): The hydroxyl proton (-OH). Its chemical shift is concentration and temperature-dependent, and it may not show coupling.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~63 ppm: The carbon of the -CH₂OH group (C1).
-
~40-20 ppm: The remaining seven aliphatic carbons. The specific shifts would be approximately:
-
C2, C3, C5 (CH₂)
-
C4, C6 (CH)
-
C7, C8, C9 (CH₃) The carbons closer to the electron-withdrawing hydroxyl group will be further downfield.
-
NMR Data Acquisition Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of purified 4,6-Dimethyl-1-heptanol in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A greater number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique for this analysis.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): A peak at m/z = 144 would correspond to the molecular ion. This peak may be weak or absent in the EI spectrum of primary alcohols due to facile fragmentation.
-
M-18 Peak: A peak at m/z = 126, corresponding to the loss of a water molecule (H₂O), is a very common and often prominent feature for alcohols.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond would result in a fragment at m/z = 31 ([CH₂OH]⁺).
-
Other Fragments: A complex pattern of peaks would be observed due to the cleavage of C-C bonds along the alkyl chain. Common fragments for branched alkanes would be expected, such as the loss of methyl (M-15) and isopropyl (M-43) groups. A peak at m/z = 57, corresponding to a butyl cation, is also likely.
GC-MS Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent like dichloromethane or hexane.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: The eluent from the GC is directed into the mass spectrometer. Acquire data in full scan mode over a mass range of m/z 40-450.
-
Data Analysis: Identify the peak corresponding to 4,6-Dimethyl-1-heptanol based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum:
-
~3300 cm⁻¹ (broad, strong): This is the most characteristic peak and corresponds to the O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.
-
~2950-2850 cm⁻¹ (strong, sharp): These peaks are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups.
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations. The peak around 1375 cm⁻¹ may show splitting, which is characteristic of an isopropyl group.
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
FTIR Data Acquisition Protocol:
-
Sample Preparation: The spectrum can be acquired from a neat liquid sample. Place a drop of the pure alcohol between two salt plates (NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹. Identify the key absorption bands corresponding to the O-H, C-H, and C-O functional groups.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 4,6-Dimethyl-1-heptanol, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: The compound is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical, or foam).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air.
-
Conclusion
4,6-Dimethyl-1-heptanol is a structurally distinct primary alcohol whose characterization relies on a combination of standard analytical techniques. While a comprehensive body of published experimental data is not widely available, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The provided protocols for synthesis and analysis, along with the predicted spectroscopic features, offer a solid foundation for researchers to confidently work with and fully characterize this molecule. Adherence to proper safety protocols is paramount when handling this and any other chemical reagent.
References
-
4,6-Dimethyl-1-heptanol | CAS#:820-05-3 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]
-
4,6-dimethyl-1-heptanol - LookChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
4,6-Dimethylheptan-1-ol | C9H20O | CID 22220121 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
1-heptanol, 4,6-dimethyl- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]
-
4-Heptanol, 2,6-dimethyl- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. 4,6-dimethyl-1-heptanol synthesis - chemicalbook [chemicalbook.com]
- 2. 1-heptanol, 4,6-dimethyl- [webbook.nist.gov]
- 3. 4,6-Dimethyl-1-heptanol | CAS#:820-05-3 | Chemsrc [chemsrc.com]
- 4. 4,6-dimethyl-1-heptanol | 820-05-3 [chemicalbook.com]
- 5. 4,6-Dimethylheptan-1-ol | C9H20O | CID 22220121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4,6-Dimethyl-1-heptanol: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-dimethyl-1-heptanol. In the absence of publicly available experimental spectra, this guide utilizes high-fidelity predicted spectroscopic data to facilitate the structural elucidation and characterization of this compound. The following sections detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with in-depth interpretations and the methodologies for their prediction. This guide serves as a valuable resource for researchers working with 4,6-dimethyl-1-heptanol, offering insights into its structural features through modern spectroscopic techniques.
Introduction
4,6-Dimethyl-1-heptanol is a branched-chain primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol [1]. Its structure presents interesting features for spectroscopic analysis, including diastereotopic protons and distinct carbon environments. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for researchers in fields such as organic synthesis, flavor and fragrance chemistry, and drug discovery.
It is important to note that a comprehensive search of prominent spectroscopic databases, including the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS), did not yield publicly available experimental NMR, IR, or MS spectra for 4,6-dimethyl-1-heptanol at the time of this writing[2]. While a potential early synthesis of this compound is mentioned in the literature, the corresponding characterization data is not readily accessible[3].
To address this gap, this guide leverages advanced computational tools to provide high-quality predicted spectroscopic data. This approach is a scientifically robust alternative that allows for a detailed structural analysis. The predicted data presented herein is generated using industry-standard software and algorithms, providing a reliable foundation for understanding the spectroscopic properties of 4,6-dimethyl-1-heptanol.
Molecular Structure:
Caption: Molecular structure of 4,6-Dimethyl-1-heptanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The following sections present the predicted ¹H and ¹³C NMR data for 4,6-dimethyl-1-heptanol.
¹H NMR Spectroscopy
Methodology for Prediction: The ¹H NMR spectrum was predicted using ChemDraw's NMR prediction tool, which employs a combination of empirical data and computational algorithms to estimate chemical shifts and coupling constants. The prediction was performed for a solution in CDCl₃.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.65 | t | 2H | H-1 |
| 1.57 | m | 1H | H-2a |
| 1.45 | m | 1H | H-2b |
| 1.28 | m | 1H | H-3a |
| 1.15 | m | 1H | H-3b |
| 1.65 | m | 1H | H-4 |
| 1.08 | m | 2H | H-5 |
| 1.75 | m | 1H | H-6 |
| 0.88 | d | 6H | H-7, H-6' |
| 0.86 | d | 3H | H-4' |
Interpretation of the Predicted ¹H NMR Spectrum:
-
H-1 (δ 3.65, t): The two protons on the carbon bearing the hydroxyl group (C-1) are expected to be the most deshielded due to the electronegativity of the oxygen atom. They appear as a triplet due to coupling with the two adjacent protons on C-2.
-
H-2, H-3, H-5 (δ 1.08-1.57, m): The methylene protons on C-2, C-3, and C-5 appear as complex multiplets in the aliphatic region of the spectrum. The protons on C-2 and C-3 are diastereotopic due to the chiral center at C-4, leading to distinct chemical shifts and complex coupling patterns.
-
H-4 (δ 1.65, m): The methine proton at the chiral center C-4 is coupled to the protons on C-3 and C-5, as well as the methyl protons at C-4', resulting in a complex multiplet.
-
H-6 (δ 1.75, m): The methine proton at C-6 is coupled to the protons on C-5 and the two methyl groups at C-6, also resulting in a multiplet.
-
H-7, H-6' (δ 0.88, d): The six protons of the two methyl groups attached to C-6 are equivalent and appear as a doublet due to coupling with the H-6 proton.
-
H-4' (δ 0.86, d): The three protons of the methyl group at C-4 appear as a doublet due to coupling with the H-4 proton.
¹³C NMR Spectroscopy
Methodology for Prediction: The ¹³C NMR spectrum was predicted using ChemDraw's NMR prediction tool in CDCl₃.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 63.2 | C-1 |
| 39.5 | C-2 |
| 30.1 | C-3 |
| 34.5 | C-4 |
| 48.9 | C-5 |
| 28.0 | C-6 |
| 22.7 | C-7, C-6' |
| 19.8 | C-4' |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
C-1 (δ 63.2): The carbon directly attached to the hydroxyl group is the most deshielded carbon, appearing at the lowest field.
-
C-2, C-3, C-4, C-5, C-6 (δ 28.0-48.9): The carbons of the main heptane chain appear in the aliphatic region. The specific chemical shifts are influenced by their position relative to the methyl branches and the hydroxyl group.
-
C-7, C-6' (δ 22.7): The two equivalent methyl carbons attached to C-6.
-
C-4' (δ 19.8): The methyl carbon attached to C-4.
Infrared (IR) Spectroscopy
Methodology for Prediction: The IR spectrum was predicted based on characteristic functional group frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Strong, Broad | O-H stretch (alcohol) |
| 2955, 2870 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (methylene) |
| 1385, 1365 | Medium | C-H bend (methyl, isopropyl split) |
| 1055 | Strong | C-O stretch (primary alcohol) |
Interpretation of the Predicted IR Spectrum:
-
O-H Stretch (3330 cm⁻¹): A strong and broad absorption band in this region is the most characteristic feature of an alcohol, arising from the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
-
C-H Stretch (2955, 2870 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the alkyl chain.
-
C-H Bends (1465, 1385, 1365 cm⁻¹): These medium intensity bands correspond to the bending vibrations of the methylene and methyl groups. The splitting of the methyl bend into two bands is characteristic of an isopropyl group.
-
C-O Stretch (1055 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of a primary alcohol.
Mass Spectrometry (MS)
Methodology for Prediction: The mass spectrum was predicted based on common fragmentation patterns of primary alcohols.
Predicted Key Mass-to-Charge Ratios (m/z):
| m/z | Relative Intensity | Proposed Fragment |
| 144 | Very Low | [M]⁺ (Molecular Ion) |
| 126 | Low | [M - H₂O]⁺ |
| 101 | Medium | [M - C₃H₇]⁺ (alpha-cleavage) |
| 87 | Medium | [M - C₄H₉]⁺ (cleavage at C4-C5) |
| 71 | High | [C₅H₁₁]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | High | [C₃H₇]⁺ (isopropyl cation) |
| 31 | Medium | [CH₂OH]⁺ |
Interpretation of the Predicted Mass Spectrum:
The mass spectrum of 4,6-dimethyl-1-heptanol is expected to show a very weak or absent molecular ion peak at m/z 144 due to the facile fragmentation of alcohols.
-
[M - H₂O]⁺ (m/z 126): Loss of a water molecule is a common fragmentation pathway for alcohols.
-
Alpha-Cleavage: Cleavage of the bond between C1 and C2 is unlikely to be a major pathway as it would result in the loss of a large alkyl radical.
-
Cleavage at Branched Points: Fragmentation is favored at the branched points of the carbon chain.
-
Cleavage of the C4-C5 bond would lead to a fragment at m/z 87.
-
The formation of stable carbocations is a driving force for fragmentation. The presence of a peak at m/z 57 would be a strong indicator of the tert-butyl-like structure at one end of the molecule, and a peak at m/z 43 would suggest the presence of an isopropyl group.
-
-
[CH₂OH]⁺ (m/z 31): This fragment is characteristic of primary alcohols.
Proposed Fragmentation Pathway:
Caption: Proposed mass spectrometry fragmentation pathway for 4,6-Dimethyl-1-heptanol.
Conclusion
This technical guide provides a detailed spectroscopic characterization of 4,6-dimethyl-1-heptanol based on high-quality predicted data. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a comprehensive understanding of the structural features of this molecule. While predicted data is a powerful tool, experimental verification remains the gold standard. This guide, however, provides a robust framework for researchers to identify and characterize 4,6-dimethyl-1-heptanol, aiding in their research and development endeavors.
References
- Julia, S. et al. (1961). Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 253, 678-680.
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethylheptan-1-ol. Retrieved from [Link][1]
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An In-depth Technical Guide to the Synthesis and Discovery of 4,6-Dimethyl-1-heptanol
This guide provides a comprehensive overview of the synthesis, properties, and characterization of 4,6-Dimethyl-1-heptanol, a branched-chain primary alcohol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the practical and theoretical aspects of preparing this compound, offering field-proven insights and detailed methodologies.
Introduction: The Significance of Branched-Chain Alcohols
Long-chain aliphatic alcohols are of significant interest in various fields, including the flavor and fragrance industry, polymer chemistry, and as intermediates in the synthesis of more complex molecules.[1][2] Branched-chain primary alcohols, such as 4,6-Dimethyl-1-heptanol, offer unique physical and chemical properties compared to their linear counterparts, including altered solubility, viscosity, and biological activity. While the specific discovery of 4,6-Dimethyl-1-heptanol is not prominently documented in scientific literature, its synthesis and characterization fall within the broader, well-established principles of organic chemistry. This guide will focus on a logical and efficient synthetic approach to this molecule, providing the necessary detail for its successful preparation and verification.
Physicochemical Properties of 4,6-Dimethyl-1-heptanol
A summary of the key physicochemical properties of 4,6-Dimethyl-1-heptanol is presented in the table below. These values are critical for its handling, purification, and application in further synthetic endeavors.
| Property | Value | Source |
| CAS Number | 820-05-3 | |
| Molecular Formula | C9H20O | [3] |
| Molecular Weight | 144.25 g/mol | [3] |
| Boiling Point (estimated) | 192.9°C | [4] |
| Density (estimated) | 0.8446 g/cm³ | [4] |
| Refractive Index (estimated) | 1.4300 | [4] |
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of 4,6-Dimethyl-1-heptanol points to a Grignard reaction as a robust and reliable method for its construction. The primary alcohol functional group can be readily formed by the reaction of a suitable Grignard reagent with ethylene oxide. This approach adds two carbons to the alkyl chain of the Grignard reagent, providing a straightforward pathway to the target molecule.
Caption: Retrosynthetic analysis of 4,6-Dimethyl-1-heptanol.
The key intermediate for this synthesis is the Grignard reagent, 4,6-dimethylheptylmagnesium bromide, which is prepared from 1-bromo-4,6-dimethylheptane. The synthesis of this alkyl bromide is a critical preceding step.
Part 1: Synthesis of the Precursor - 1-Bromo-4,6-dimethylheptane
The synthesis of the required alkyl bromide, 1-bromo-4,6-dimethylheptane, can be approached through several established methods. Two plausible routes are detailed below.
Method A: Hunsdiecker Reaction from a Carboxylic Acid
The Hunsdiecker reaction provides a classic method for the conversion of a carboxylic acid to an alkyl bromide with one less carbon atom.[5][6][7] This would involve the synthesis of 5,7-dimethyloctanoic acid as the starting material.
Step-by-Step Protocol:
-
Preparation of the Silver Salt: 5,7-dimethyloctanoic acid is neutralized with an aqueous solution of silver nitrate to precipitate the silver carboxylate salt. The salt is then filtered, washed with water and acetone, and thoroughly dried under vacuum.
-
Hunsdiecker Reaction: The dry silver salt is suspended in anhydrous carbon tetrachloride. A stoichiometric amount of dry bromine is added dropwise with stirring, and the reaction mixture is refluxed until the evolution of carbon dioxide ceases.
-
Work-up and Purification: The reaction mixture is cooled and filtered to remove silver bromide. The filtrate is washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by washing with sodium bicarbonate solution and water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting crude 1-bromo-4,6-dimethylheptane is purified by vacuum distillation.
Caption: Workflow for the Hunsdiecker reaction.
Method B: Anti-Markovnikov Hydrobromination of an Alkene
An alternative and often more direct route is the anti-Markovnikov addition of hydrogen bromide to a terminal alkene.[3][8][9][10][11] This requires the synthesis of 4,6-dimethyl-1-heptene as the starting material. The anti-Markovnikov regioselectivity is achieved via a free-radical mechanism, typically initiated by peroxides or UV light.
Step-by-Step Protocol:
-
Reaction Setup: 4,6-dimethyl-1-heptene is dissolved in a suitable solvent such as hexane. A radical initiator, for example, a small amount of benzoyl peroxide, is added.
-
HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a non-polar solvent is added dropwise at a low temperature, often with UV irradiation to promote the radical chain reaction.
-
Work-up and Purification: The reaction mixture is washed with aqueous sodium bicarbonate solution to neutralize any excess acid, followed by washing with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude 1-bromo-4,6-dimethylheptane is then purified by vacuum distillation.
Part 2: Synthesis of 4,6-Dimethyl-1-heptanol via Grignard Reaction
With the precursor alkyl bromide in hand, the final target molecule can be synthesized through a Grignard reaction with ethylene oxide. This reaction is a powerful tool for the formation of primary alcohols with the extension of the carbon chain by two atoms.[12]
Caption: Workflow for the Grignard synthesis of 4,6-Dimethyl-1-heptanol.
Step-by-Step Protocol:
-
Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromo-4,6-dimethylheptane in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until all the magnesium has reacted.
-
Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide in the same anhydrous solvent is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for several hours at room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude 4,6-Dimethyl-1-heptanol is purified by vacuum distillation.
Characterization and Spectroscopic Analysis
Proper characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are standard for the analysis of long-chain primary alcohols.
| Technique | Expected Observations for 4,6-Dimethyl-1-heptanol |
| ¹H NMR | - A broad singlet for the hydroxyl proton (-OH) around 1-5 ppm.[13][14][15]- A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm.[13][14][15]- Multiplets for the other methylene and methine protons in the alkyl chain between 0.8 and 1.6 ppm.- Doublets for the terminal methyl groups. |
| ¹³C NMR | - A peak for the carbon attached to the hydroxyl group (C1) in the range of 60-70 ppm.[14][15][16][17]- Peaks for the other carbons in the alkyl chain between 10-40 ppm. |
| IR Spectroscopy | - A strong, broad absorption band for the O-H stretch in the region of 3200-3600 cm⁻¹.[13][14]- A strong C-O stretching band around 1050-1150 cm⁻¹.[13][14]- C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 144.25.- A prominent peak corresponding to the loss of water (M-18).- Fragmentation patterns characteristic of alpha-cleavage and dehydration of primary alcohols.[14] |
Conclusion
This technical guide has outlined a robust and well-precedented synthetic pathway for the preparation of 4,6-Dimethyl-1-heptanol. By leveraging the power of the Grignard reaction, this branched-chain primary alcohol can be synthesized in a controlled and efficient manner. The detailed protocols for the synthesis of the necessary alkyl bromide precursor and the final alcohol, along with the expected characterization data, provide a comprehensive resource for researchers in the field of organic synthesis. While the specific discovery of this molecule may not be a landmark event, its synthesis serves as an excellent example of the application of fundamental organic reactions to construct molecules with unique structural features.
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Li, X., et al. Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 24(12), 5945-5948 (2012). [Link]
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Howard, B. H., et al. Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Metabolic Engineering, 15, 125-133 (2013). [Link]
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Introduction: The Imperative of Isomeric Purity in Chemical and Pharmaceutical Development
An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4,6-Dimethyl-1-heptanol
4,6-Dimethyl-1-heptanol (CAS No: 820-05-3) is a C9H20O aliphatic alcohol with a molecular weight of 144.25 g/mol .[1][2][3][4][5] While its structure appears straightforward, the arrangement of its atoms allows for a considerable degree of isomeric complexity. In fields such as drug development, fragrance synthesis, and polymer chemistry, the specific isomer of a molecule is not a trivial detail; it is fundamental to its biological activity, physical properties, and safety profile. The subtle differences between isomers can lead to vastly different pharmacological effects, highlighting the critical need for precise identification, separation, and characterization.
This technical guide provides a comprehensive exploration of the structural and stereoisomeric landscape of 4,6-dimethyl-1-heptanol. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of isomeric forms and the analytical methodologies necessary to control them. We will delve into the theoretical underpinnings of isomerism and present field-proven protocols for their resolution and analysis, ensuring a robust framework for achieving isomeric purity.
Part I: Structural Isomers - The Architectural Variants of C9H20O
Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[6][7][8] For the molecular formula C9H20O, a vast number of structural isomers exist. Here, we focus on alcohol isomers that are closely related to 4,6-dimethyl-1-heptanol to illustrate the principles of positional and skeletal isomerism.
Types of Structural Isomerism
-
Positional Isomerism: This occurs when the carbon skeleton remains the same, but the position of a functional group (the hydroxyl group, -OH) or a substituent (the methyl groups) changes.
-
Skeletal (Chain) Isomerism: This involves a change in the arrangement of the carbon atoms that form the core structure or "skeleton" of the molecule, such as a different parent chain length.
Representative Structural Isomers of 4,6-Dimethyl-1-heptanol
To illustrate these concepts, the following table summarizes 4,6-dimethyl-1-heptanol and several of its structural isomers.
| Table 1: Representative Structural Isomers of C9H20O Alcohols | | :--- | :--- | :--- | | IUPAC Name | Type of Isomerism (relative to 4,6-dimethyl-1-heptanol) | Key Structural Difference | | 4,6-Dimethyl-1-heptanol | Reference Compound | - | | 4,6-Dimethyl-2-heptanol | Positional Isomer | Hydroxyl group is on carbon 2 instead of 1. | | 2,4-Dimethyl-1-heptanol | Positional Isomer | Methyl groups are on carbons 2 and 4 instead of 4 and 6. | | 6,6-Dimethyl-1-heptanol | Positional Isomer | Both methyl groups are on carbon 6.[9] | | 3-Ethyl-5-methyl-1-hexanol | Skeletal Isomer | Parent chain is a hexane with ethyl and methyl substituents. | | n-Nonanol | Skeletal Isomer | Straight nine-carbon chain. |
Caption: Logical relationship between a reference compound and its isomers.
Protocol for Separation and Identification of Structural Isomers by Gas Chromatography (GC)
The separation of structural isomers of alcohols, which often have close boiling points, is a common analytical challenge.[10] Gas chromatography is a powerful technique for this purpose, as it separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A polar stationary phase (e.g., polyethylene glycol, "WAX") is chosen. Alcohols are polar, and a polar column provides better separation through dipole-dipole interactions, separating isomers not just by boiling point but also by subtle differences in their polarity and shape.
-
Detector: A Flame Ionization Detector (FID) is selected due to its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range.
-
Temperature Programming: A temperature ramp is used to ensure that more volatile isomers are eluted first, while less volatile, higher-boiling isomers are eluted in a reasonable time with good peak shape.
Experimental Protocol: GC-FID Analysis
-
System Preparation:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, set to a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Detector: FID operated at 250°C.
-
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the isomer mixture in a high-purity solvent like dichloromethane or methanol.
-
Create a series of calibration standards (e.g., 10, 50, 100, 250 ppm) by serial dilution of the stock solution.
-
-
Chromatographic Conditions:
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Data Acquisition and Analysis:
-
Inject the standards to establish a calibration curve for each known isomer.
-
Inject the unknown sample.
-
Identify isomers in the sample by comparing their retention times to those of the standards. Structural isomers will have distinct retention times.
-
Quantify the isomers using the established calibration curves.
-
Part II: Stereoisomers of 4,6-Dimethyl-1-heptanol
Stereoisomers have the same molecular formula and atom connectivity but differ in the three-dimensional orientation of their atoms.[11] This is a critical area in drug development, as different stereoisomers (specifically enantiomers) can have dramatically different biological activities.
Chirality in 4,6-Dimethyl-1-heptanol
A molecule is chiral if it is non-superimposable on its mirror image.[12] The most common source of chirality is the presence of a chiral center—a carbon atom bonded to four different groups.[12][13]
-
Analysis of 4,6-Dimethyl-1-heptanol:
-
Carbon-4: Is bonded to: 1) a hydrogen atom, 2) a methyl group (-CH3), 3) a -CH2-CH2-CH2OH group, and 4) a -CH2-CH(CH3)2 group. Since all four groups are different, C4 is a chiral center .
-
Carbon-6: Is bonded to: 1) a hydrogen atom, 2) a methyl group (-CH3), 3) an isopropyl group (-CH(CH3)2), and 4) the -CH2-CH(CH3)-CH2-CH2-CH2OH group. These four groups are also different. Therefore, C6 is a chiral center .
-
With two chiral centers (n=2), the maximum number of possible stereoisomers is 2^n = 2^2 = 4 .
These four stereoisomers exist as two pairs of enantiomers.
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. (e.g., the (4R, 6R) and (4S, 6S) forms).
-
Diastereomers: Stereoisomers that are not mirror images of each other. (e.g., the (4R, 6R) and (4R, 6S) forms).[11]
The four stereoisomers are:
-
(4R, 6R)-4,6-dimethyl-1-heptanol
-
(4S, 6S)-4,6-dimethyl-1-heptanol (Enantiomer of 1)
-
(4R, 6S)-4,6-dimethyl-1-heptanol
-
(4S, 6R)-4,6-dimethyl-1-heptanol (Enantiomer of 3)
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The Biological Nexus of Branched-Chain Primary Alcohols: A Technical Guide for Drug Development
Abstract
Branched-chain primary alcohols (BCPAs), particularly the 2-alkyl-1-alkanols known as Guerbet alcohols, represent a unique class of molecules whose distinct physicochemical properties translate into significant and diverse biological activities. While their linear counterparts are well-understood, the introduction of a branch in the hydrocarbon tail fundamentally alters their interaction with biological systems. This guide provides an in-depth exploration of these activities, moving from the foundational chemistry and its impact on physical properties to the core mechanisms of action at the cellular level. We will dissect their roles as modulators of membrane dynamics, potent antimicrobial agents, and critical excipients in advanced drug delivery, with a focus on their emerging anti-inflammatory potential. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, integrating mechanistic insights with actionable experimental protocols to facilitate innovation and application.
Foundational Chemistry: The Guerbet Reaction and Its Physicochemical Consequences
The defining structural feature of most biologically relevant long-chain BCPAs is the β-alkylation, a direct result of their primary synthesis route: the Guerbet reaction.[1] First described by Marcel Guerbet, this reaction is a base-catalyzed self-condensation of primary alcohols at elevated temperatures.[1] The process involves a sequence of four key steps: dehydrogenation of the alcohol to an aldehyde, an aldol condensation between two aldehyde molecules, dehydration of the resulting aldol, and finally, hydrogenation of the unsaturated aldehyde to yield the final branched-chain primary alcohol.
The introduction of this alkyl group at the C-2 position has profound implications for the molecule's physical properties. Unlike their linear analogues, which can pack tightly into ordered crystalline structures, the steric hindrance from the branch disrupts this packing. This leads to significantly lower melting points and renders many Guerbet alcohols liquid at or near room temperature.[2] This enhanced fluidity, coupled with their high molecular weight, results in low volatility and excellent thermal and oxidative stability, properties that are foundational to their biological interactions and pharmaceutical utility.[2][3]
Caption: The four-step mechanism of the Guerbet reaction.
Core Mechanism: Perturbation of Cellular Membrane Dynamics
The primary interface between BCPAs and a cell is the lipid bilayer. The unique branched architecture of these alcohols is a critical determinant of their biological effect, as it prevents the efficient, ordered packing of lipid acyl chains within the membrane.[2] This biophysical disruption is a central mechanism from which many of their downstream activities emerge.
When BCPAs intercalate into the lipid bilayer, the alkyl branch introduces a kink, increasing the average distance between adjacent phospholipid tails. This reduces van der Waals interactions, thereby increasing the overall fluidity of the membrane. This fluidizing effect is analogous to the role of unsaturated fatty acids in maintaining membrane homeostasis.[2] The consequences of this increased fluidity are significant:
-
Altered Permeability: The less-ordered membrane becomes more permeable to water and small solutes.
-
Modulation of Membrane Proteins: The function of integral membrane proteins, such as receptors, channels, and enzymes, is highly dependent on the surrounding lipid environment. Increased fluidity can alter their conformational state and, consequently, their activity.
-
Disruption of Lipid Rafts: The integrity of specialized membrane microdomains, like lipid rafts, can be compromised, impacting cellular signaling cascades that are initiated within these structures.
Caption: BCPAs disrupt ordered lipid packing, increasing membrane fluidity.
Biological Activity I: Antimicrobial and Antibiofilm Effects
A direct consequence of membrane perturbation is potent antimicrobial activity. While short-chain alcohols act primarily by denaturing proteins, longer-chain alcohols, including BCPAs, exert their effects through membrane-centric mechanisms.[4][5] Their primary mode of action is the loss of membrane integrity, leading to leakage of essential ions and metabolites and the dissipation of the proton motive force, ultimately causing cell death.[5]
Structure-Activity Relationship (SAR): The antimicrobial efficacy of fatty alcohols is strongly dependent on the length of the aliphatic carbon chain.[5] There is an optimal chain length for activity; alcohols that are too short do not partition effectively into the membrane, while those that are too long may have reduced solubility or mobility within the bilayer. Studies on straight-chain alcohols against Staphylococcus aureus have shown that activity peaks around C12-C13.[5] While 1-nonanol, 1-decanol, and 1-undecanol show both bactericidal and membrane-damaging activity, 1-dodecanol and 1-tridecanol exhibit the highest antibacterial activity but with less pronounced membrane damage, suggesting that the mode of action may also be influenced by chain length.[5]
| Carbon Chain Length (Linear) | Relative Bacteriostatic Activity vs. S. aureus | Primary Mechanism | Reference |
| C8 (1-Octanol) | Low | Membrane Fluidization | [5] |
| C10 (1-Decanol) | Moderate | Membrane Damage, K+ Leakage | [5] |
| C11 (1-Undecanol) | High | Membrane Damage, K+ Leakage | [5] |
| C12 (1-Dodecanol) | Very High | Growth Inhibition (Mechanism under investigation) | [5] |
| C13 (1-Tridecanol) | Very High | Growth Inhibition (Mechanism under investigation) | [5] |
| C14 (1-Tetradecanol) | Moderate-High | Reduced activity likely due to solubility | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the lowest concentration of a BCPA that inhibits visible microbial growth.[6][7]
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the BCPA in a suitable solvent (e.g., DMSO or ethanol). Note: A solvent toxicity control must be run in parallel.[8]
- Bacterial Strain: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipette, spectrophotometer.
2. Standardization of Inoculum:
- Dilute the overnight bacterial culture in fresh MHB.
- Adjust the optical density at 600 nm (OD600) to 0.08-0.1, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Further dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
3. Assay Procedure:
- Add 100 µL of sterile MHB to all wells of a 96-well plate.
- Add 100 µL of the BCPA stock solution to the first column of wells, creating an initial 2x concentrated solution.
- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
- The 11th column will serve as the growth control (MHB + bacteria, no compound).
- The 12th column will serve as the sterility control (MHB only).
- Inoculate wells in columns 1 through 11 with 10 µL of the standardized bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).
- Seal the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the plate for turbidity.
- The MIC is the lowest concentration of the BCPA in which there is no visible growth (i.e., the first clear well).[7]
- Results can be confirmed by measuring the OD600 of each well using a plate reader.
Biological Activity II: Applications in Drug Delivery
The same physicochemical properties that drive antimicrobial activity also make BCPAs highly effective excipients in pharmaceutical formulations, particularly for topical and transdermal drug delivery.[3][9] Guerbet alcohols like 2-octyldodecanol are widely used as emollients, solvents, and, most importantly, chemical penetration enhancers.[3][10]
Mechanism as a Skin Penetration Enhancer: The primary barrier to transdermal drug delivery is the stratum corneum (SC), a highly organized layer of corneocytes embedded in a lipid-rich matrix. BCPAs enhance penetration by reversibly disrupting this lipid matrix.[11][12] They insert themselves between the ordered ceramides, cholesterol, and fatty acids of the SC. The branched chain creates disorder, increasing the fluidity and permeability of the lipid lamellae.[13] This allows drug molecules co-formulated with the BCPA to more easily partition into and diffuse through the skin barrier. Studies have shown that while branched-chain alkanols are less potent enhancers than their linear counterparts of the same carbon number, their mechanism of action is similar, involving the fluidization of SC intercellular lipids.[11][12]
Caption: Experimental workflow for a skin permeation study.
Experimental Protocol: In Vitro Skin Permeation Study Using a Franz Diffusion Cell
This protocol describes a standard method to evaluate the efficacy of a BCPA as a penetration enhancer for a model drug.[14][15]
1. Cell and Membrane Preparation:
- Franz Diffusion Cells: Thoroughly clean all glass components.[14]
- Membrane: Use a suitable biological membrane, such as excised porcine or human skin.[16] Shave any hair and cut the full-thickness skin to a size that fits the diffusion cell. The stratum corneum side must face the donor chamber.
- Hydration: Equilibrate the skin membrane in phosphate-buffered saline (PBS, pH 7.4) for at least 30 minutes before mounting.[15]
2. Experimental Setup:
- Assembly: Mount the hydrated skin membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped beneath the skin.[15]
- Receptor Fluid: Fill the receptor chamber with a degassed buffer (e.g., PBS), ensuring the fluid is in full contact with the dermal side of the skin. The receptor fluid should be continuously stirred with a magnetic stir bar and maintained at 32°C to mimic skin surface temperature.
- Equilibration: Allow the assembled cells to equilibrate for 30-60 minutes.
3. Permeation Study:
- Formulation Application: Apply a precise amount (e.g., 5-10 mg/cm²) of the test formulation (containing the drug and the BCPA enhancer) and a control formulation (drug without enhancer) to the surface of the stratum corneum in the donor chamber.
- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
- Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.
4. Analysis and Data Interpretation:
- Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample removal.
- Plotting: Plot the cumulative amount of drug permeated versus time.
- Flux Determination: The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) can be calculated by dividing the flux of the formulation containing the BCPA by the flux of the control formulation.
Biological Activity III: Emerging Anti-inflammatory Potential
While extensively used as excipients, the intrinsic anti-inflammatory and immunomodulatory activities of BCPAs are an emerging area of research. Evidence suggests that certain long-chain and branched alcohols may actively suppress inflammatory pathways, presenting an opportunity for their use as active pharmaceutical ingredients (APIs) or multi-functional excipients.
A study on D-002, a mixture of higher aliphatic alcohols from beeswax, demonstrated significant anti-inflammatory effects in a xylene-induced mouse ear edema model, where it reduced both swelling and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[17] Another compound, dimethyl octenol, was found to inhibit nitric oxide production and suppress TNF-α secretion in macrophage-like cells.[18]
Postulated Mechanisms of Action: The precise mechanisms are not fully elucidated, but they likely involve modulation of key inflammatory signaling pathways. Based on the actions of other lipid-soluble anti-inflammatory molecules, potential targets for BCPAs include:
-
Inhibition of Pro-inflammatory Enzymes: BCPAs may inhibit enzymes like cyclooxygenase-2 (COX-2) or phospholipase A2 (PLA2), which are responsible for producing inflammatory mediators such as prostaglandins and leukotrienes.[18][19]
-
Suppression of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[20] BCPAs could potentially interfere with the activation of this pathway.
-
Membrane-Mediated Effects: By altering the fluidity and organization of lipid rafts in immune cells (e.g., macrophages, T-cells), BCPAs could disrupt the assembly of receptor signaling complexes (e.g., Toll-like receptors) required to initiate an inflammatory response.
Caption: BCPAs may inhibit key inflammatory signaling nodes like NF-κB.
Toxicology and Safety Profile
For drug development professionals, understanding the safety profile of an excipient or API is paramount. Branched-chain saturated alcohols are generally regarded as having a low order of acute toxicity.[21] Their use in cosmetics and personal care products is widespread, and human studies of products containing them have demonstrated a low potential for skin irritation or sensitization at typical use concentrations.[21]
However, in undiluted or highly concentrated forms, they can act as mild skin and eye irritants.[10] For example, studies with 2-octyldodecanol showed that while it enhances drug permeation, the irritation induced by patches containing it was mild.[10] Therefore, formulation concentration is a critical parameter to optimize to balance efficacy (e.g., penetration enhancement) with safety and tolerability.
Conclusion and Future Directions
Branched-chain primary alcohols are more than simple solvents or emollients; they are biologically active molecules whose utility stems directly from their unique branched structure. Their ability to fluidize and disrupt lipid bilayers is a core mechanism that underpins their efficacy as antimicrobials and skin penetration enhancers. The emerging evidence of their anti-inflammatory potential opens new avenues for their application, potentially as dual-function excipients that not only improve drug delivery but also contribute to the therapeutic effect.
Future research should focus on elucidating the specific molecular targets of their anti-inflammatory actions and expanding the structure-activity relationship studies to a wider range of branched architectures and biological endpoints. As the industry moves towards more functional and intelligently designed formulations, a deep understanding of the biological activities of excipients like BCPAs will be essential for developing the next generation of safe and effective therapeutics.
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Potential research applications of 4,6-Dimethyl-1-heptanol
Initiating Data Collection
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4,6-Dimethyl-1-heptanol: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
4,6-Dimethyl-1-heptanol, a chiral primary alcohol, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique branched structure and the presence of a terminal hydroxyl group provide a strategic starting point for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties of 4,6-dimethyl-1-heptanol, detailed synthetic methodologies for its preparation, and an exploration of its applications as a precursor to key intermediates such as aldehydes and esters. Particular emphasis is placed on its utility in the synthesis of biologically active compounds, including insect pheromones, and its potential in the development of novel fragrance ingredients. This document is intended to serve as a practical resource for chemists engaged in academic research, industrial R&D, and drug discovery, providing both foundational knowledge and actionable experimental protocols.
Introduction to 4,6-Dimethyl-1-heptanol: Structure and Properties
4,6-Dimethyl-1-heptanol is a nine-carbon branched-chain alcohol with the molecular formula C₉H₂₀O.[1][2][3] The presence of two stereocenters at positions 4 and 6 gives rise to four possible stereoisomers, making it an attractive chiral synthon for asymmetric synthesis. The terminal primary alcohol functionality serves as a versatile handle for a wide array of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 4,6-dimethyl-1-heptanol is presented in the table below. It is important to note that some of these values are estimates and may vary depending on the isomeric purity of the sample.[1][4][5]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀O | [1][2][3] |
| Molecular Weight | 144.25 g/mol | [1][4] |
| CAS Number | 820-05-3 | [1][3] |
| Appearance | Colorless liquid (expected) | |
| Boiling Point | ~192.9 °C (estimate) | [1][5] |
| Melting Point | ~6.15 °C (estimate) | [5] |
| Density | ~0.8446 g/cm³ (estimate) | [5] |
| Refractive Index | ~1.4300 | [5] |
| Solubility | Insoluble in water; soluble in organic solvents |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons. Key signals would include a triplet corresponding to the two protons of the CH₂OH group (δ ~3.6 ppm), a multiplet for the CHOH proton, and a series of overlapping multiplets for the aliphatic chain protons. The methyl groups would appear as doublets in the upfield region (δ ~0.8-0.9 ppm).
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms in an asymmetric isomer. The carbon of the CH₂OH group would resonate around δ 60-65 ppm, while the other aliphatic carbons would appear in the δ 10-50 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[8] Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would appear around 1050 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a weak or absent molecular ion peak (m/z 144). Common fragmentation patterns would include the loss of water (M-18), and cleavage of C-C bonds adjacent to the oxygen atom and at the branching points.
Synthesis of 4,6-Dimethyl-1-heptanol
Several synthetic routes to 4,6-dimethyl-1-heptanol have been reported, primarily involving the construction of the carbon skeleton followed by the introduction or modification of the hydroxyl group. The choice of a particular method often depends on the desired stereochemistry and the availability of starting materials.
Grignard-based Approaches
A common and versatile method for the synthesis of 4,6-dimethyl-1-heptanol involves the reaction of a suitable Grignard reagent with an electrophile. One such approach utilizes the coupling of a Grignard reagent derived from a halogenated dimethylpentane with an oxygen-containing electrophile like ethylene oxide.[3]
Caption: Synthesis via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Procedure: Dissolve 4,6-dimethyl-hepta-3,5-dien-1-ol (1.0 eq) in methanol in a hydrogenation vessel. Add a catalytic amount of platinum(IV) oxide (Adam's catalyst). Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude 4,6-dimethyl-1-heptanol, which can be further purified by distillation.
Applications as a Building Block in Organic Synthesis
The utility of 4,6-dimethyl-1-heptanol as a synthetic building block stems from the reactivity of its primary hydroxyl group, which can be readily transformed into a variety of other functional groups.
Oxidation to 4,6-Dimethyl-1-heptanal
The corresponding aldehyde, 4,6-dimethyl-1-heptanal, is a valuable intermediate for subsequent C-C bond-forming reactions. The oxidation of the primary alcohol can be achieved using a variety of modern, mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
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An In-depth Technical Guide to the Natural Occurrence and Sources of Dimethylheptanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylheptanols, a group of C9 branched-chain alcohols, are naturally occurring volatile organic compounds found in a variety of environmental niches. While their presence is often subtle, they play significant roles in the chemical ecology of various organisms and contribute to the flavor and aroma profiles of certain foods and beverages. This technical guide provides a comprehensive overview of the known natural occurrences of dimethylheptanol isomers, their biosynthetic origins, and the analytical methodologies required for their identification and quantification. This document is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug development who are interested in the potential applications of these intriguing bioactive molecules.
Introduction to Dimethylheptanols
Dimethylheptanols are saturated secondary or primary alcohols with the chemical formula C9H20O. The varied placement of the two methyl groups and the hydroxyl group along the seven-carbon heptane backbone gives rise to a multitude of structural isomers. Each isomer possesses unique physicochemical properties that influence its volatility, polarity, and biological activity. While some isomers, such as 2,6-dimethyl-4-heptanol, have been identified in natural sources, many others are less characterized in the scientific literature. Understanding the structural diversity of these compounds is crucial for elucidating their natural roles and potential applications.
Table 1: Physicochemical Properties of Selected Dimethylheptanol Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,4-Dimethyl-1-heptanol | 98982-97-9 | C9H20O | 144.25 | Not available |
| 2,6-Dimethyl-4-heptanol | 108-82-7 | C9H20O | 144.25 | 178 |
| 3,5-Dimethyl-4-heptanol | 19549-79-2 | C9H20O | 144.25 | Not available |
| 2,5,6-Trimethyl-2-heptanol | Not available | C10H22O | 158.28 | Not available |
Natural Occurrence in Fermented Products
The most well-documented natural sources of dimethylheptanols are fermented beverages. The metabolic activity of yeasts and other microorganisms during fermentation can produce a complex array of volatile organic compounds, including branched-chain higher alcohols.
2.1. Wine and Spirits
2,6-Dimethyl-4-heptanol has been identified as a volatile constituent in both white and red wines, as well as in grape brandy and Korean rice wine.[1] Its presence contributes to the overall aroma profile, or "bouquet," of these alcoholic beverages. The formation of this compound during fermentation is likely a result of the metabolism of precursors present in the grapes or other raw materials by yeast. While the exact biosynthetic pathway in wine production has not been fully elucidated, it is hypothesized to be related to the degradation of amino acids or the metabolism of fatty acids by yeast.
Potential Role as Insect Semiochemicals
Volatile organic compounds are crucial for chemical communication in the insect world, acting as pheromones (intraspecific communication) and allelochemicals (interspecific communication). While direct evidence of dimethylheptanols as primary insect pheromones is limited, there are strong indications of their involvement in insect chemical ecology.
A derivative of dimethylheptanol, (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol, has been utilized as a chiral building block in the synthesis of pheromones for the rice moth (Corcyra cephalonica) and the stink bug (Euschistus heros). This suggests that the dimethylheptanol scaffold is a relevant structure in insect communication. It is plausible that dimethylheptanols themselves may act as minor components of pheromone blends, synergists, or precursors to more complex semiochemicals. Further research, including electroantennography (EAG) and behavioral assays, is needed to fully understand their role in insect communication.
Occurrence in the Plant and Fungal Kingdoms
The identification of dimethylheptanols in the vast and diverse chemical repertoires of plants and fungi is an ongoing area of research. While not as commonly reported as other volatile compounds like terpenes or esters, their presence is beginning to be uncovered.
Some sources suggest that 2,4-dimethyl-1-heptanol is found in nature, though specific plant or fungal sources are not detailed.[2] The compound 2,5,6-trimethyl-2-heptanol, a C10 derivative, has been described as having a floral, freesia-like odor with fruity undertones, making it a valuable fragrance ingredient.[3][4][5] While this compound is synthetically produced for the fragrance industry, its structural similarity to other naturally occurring monoterpene alcohols suggests a potential, yet undiscovered, natural origin.
Fungi are known producers of a wide array of volatile organic compounds, including various alcohols.[6][7] While specific identification of dimethylheptanols in fungal emissions is not widespread in the literature, the metabolic pathways for producing branched-chain alcohols are present in many fungal species.[8] It is plausible that with more sensitive analytical techniques, dimethylheptanol isomers will be identified in the volatile profiles of various fungi.
Biosynthetic Pathways
The biosynthesis of dimethylheptanols in natural systems is not fully elucidated; however, it is likely to follow the general pathways for the formation of branched-chain higher alcohols, which are well-documented in microorganisms.[9][10][11] These pathways typically originate from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) or from the extension of the carbon chain of intermediates in amino acid biosynthesis.
A plausible biosynthetic route for dimethylheptanols involves the extension of the carbon chain of a precursor molecule, such as a branched-chain alpha-keto acid, through a series of enzymatic reactions. This is followed by decarboxylation to an aldehyde and subsequent reduction to the corresponding alcohol. For example, the leucine biosynthesis pathway, which involves the iterative addition of acetyl-CoA to a growing carbon chain, could be a key source of the necessary precursors.
Figure 1: A proposed biosynthetic pathway for dimethylheptanols.
Experimental Protocols for Extraction and Analysis
The identification and quantification of dimethylheptanols from natural sources require sensitive and specific analytical techniques due to their often low concentrations in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used method for this purpose.
6.1. Extraction of Volatile Compounds from Natural Matrices
The choice of extraction method depends on the nature of the sample matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for analyzing volatile and semi-volatile compounds in liquids (e.g., wine) and solids. The sample is placed in a sealed vial, and a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition onto the fiber and are then thermally desorbed into the GC inlet.
-
Solvent Extraction: For plant tissues or insect samples, solvent extraction with a non-polar or moderately polar solvent (e.g., hexane, dichloromethane) can be employed. The resulting extract is then concentrated and analyzed by GC-MS.
6.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A typical GC-MS protocol for the analysis of dimethylheptanols would involve:
-
Injection: The extracted sample is injected into the GC. For SPME, this is done via thermal desorption.
-
Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, HP-INNOWax) based on their boiling points and affinities for the stationary phase. A temperature gradient is typically used to achieve optimal separation.
-
Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is compared to a library of known spectra (e.g., NIST, Wiley) for identification. The retention time of the compound on the GC column provides an additional layer of confirmation.
Figure 2: A generalized workflow for the analysis of dimethylheptanols using GC-MS.
Potential Applications
The unique structural features and biological activities of dimethylheptanols suggest several potential applications:
-
Flavor and Fragrance Industry: As demonstrated by their presence in wine and the use of derivatives in perfumes, dimethylheptanols can be utilized as flavor and fragrance ingredients to impart specific aroma and taste profiles.[2][3][4][5]
-
Agrochemicals: If certain dimethylheptanol isomers are confirmed to be insect semiochemicals, they could be developed into environmentally friendly pest management tools, such as lures for trapping or agents for mating disruption.
-
Drug Development: The biological activity of many natural products is linked to their specific stereochemistry. The chiral nature of dimethylheptanols makes them interesting scaffolds for the synthesis of novel drug candidates.
Conclusion
Dimethylheptanols represent a fascinating and underexplored class of naturally occurring branched-chain alcohols. While their known natural distribution is currently limited, the available evidence suggests their presence in a wider range of organisms than has been documented. Further research into their natural occurrence, biosynthesis, and biological roles is warranted and will likely unveil novel applications in various scientific and industrial fields. This guide provides a current snapshot of our understanding and serves as a call for continued investigation into these intriguing molecules.
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ChemBK. (n.d.). Dimethylheptanol. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethyl-1-heptanol. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethyl-4-heptanol. Retrieved from [Link]
- Mori, K. (2000). New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block. Bioscience, Biotechnology, and Biochemistry, 64(8), 1713-1721.
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The Good Scents Company. (n.d.). 2,4-dimethyl heptanol. Retrieved from [Link]
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Givaudan. (n.d.). Dimetol®. Retrieved from [Link]
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Firmenich. (n.d.). 2,5,6-trimethyl-2-heptanol. Retrieved from [Link]
- Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels.
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- Runguphan, W., & Keasling, J. D. (2014). Metabolic engineering of microorganisms for the production of higher alcohols. mBio, 5(2), e00912-13.
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- Inamdar, A. A., Morath, S. U., & Bennett, J. W. (2020). Fungal Volatile Organic Compounds: More Than Just a Funky Smell?. Annual review of microbiology, 74, 101–116.
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El-Sayed, A. M. (n.d.). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Toxicological and Safety Profile of C9 Alcohols
Abstract
This technical guide provides a comprehensive toxicological and safety assessment of C9 alcohols, a class of aliphatic alcohols with nine carbon atoms. These compounds, including linear (e.g., 1-nonanol) and branched isomers (e.g., isononyl alcohol), are widely used as intermediates, solvents, and surfactants in various industrial applications. This document synthesizes key toxicological data from authoritative sources, details the standardized methodologies used for safety evaluation, and explores the metabolic pathways that govern their biological effects. The information is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the safety profile of these chemicals.
Introduction to C9 Alcohols
C9 alcohols belong to the broader category of long-chain or "fatty" alcohols. They are typically colorless liquids with characteristic odors. Commercially, they are often produced via the "oxo" process, which involves the hydroformylation of olefins, resulting in a mixture of branched-chain alcohols[1]. This manufacturing process means that commercial C9 alcohol products are often complex substances containing various isomers. Their utility stems from their amphipathic nature, possessing both a hydrophobic nine-carbon alkyl chain and a hydrophilic hydroxyl group, making them valuable precursors for surfactants (alcohol ethoxylates) and plasticizers.
Toxicological Profile
The safety profile of C9 alcohols has been evaluated across multiple toxicological endpoints. The data consistently indicate a low order of systemic toxicity, primarily due to their metabolism, but highlight concerns regarding local irritation upon direct contact.
Acute Toxicity
Acute toxicity studies in animal models show that C9 alcohols have a low order of toxicity via oral and dermal routes of exposure[2]. The high LD50 values suggest that a large single dose would be required to cause death.
| Endpoint | Test Species | Result | Reference |
| Acute Oral LD50 | Rat | >2000 mg/kg | [2] |
| Acute Oral LD50 (C9-11 ethoxylate) | Rat | 1378 mg/kg | [3] |
| Acute Dermal LD50 | Rabbit | >2000 mg/kg | [4] |
| Acute Dermal LD50 | Rabbit | >2600 mg/kg | [2] |
Symptoms observed upon ingestion of high doses may include nausea, vomiting, and diarrhea[5]. Inhalation of vapors at normal temperatures presents a low hazard due to low vapor pressure, but inhalation of mists or aerosols can cause respiratory irritation[2][5][6].
Skin and Eye Irritation
Direct contact with C9 alcohols is a primary safety concern. The data indicate that these substances can be irritating to the skin and are capable of causing serious eye damage.
| Endpoint | Classification | Observations | Reference |
| Skin Irritation | Irritant | May cause redness, inflammation, and pain upon contact.[2][7] | [2][7] |
| Eye Irritation | Serious Eye Irritation / Damage | Can cause stinging, tearing, redness, swelling, and blurred vision. Risk of permanent injury.[5][7][8][9] | [5][7][8][9] |
The irritancy of alcohols is a known phenomenon, though it is generally considered less severe than that of detergents like sodium lauryl sulphate (SLS)[10][11]. The gel form of alcohol-based products can increase contact time with ocular tissues, potentially leading to more severe chemical burns compared to liquid forms[12].
Genotoxicity and Carcinogenicity
Based on available data, C9 alcohols are not considered to be mutagenic or genotoxic[5]. The OECD Screening Information Data Set (SIDS) for the broader Oxo Alcohols C9 to C13 Category notes that based on negative in vitro and in vivo genotoxicity data and the absence of structural alerts, these alcohols are unlikely to possess genotoxic carcinogenic potential[1].
While the primary metabolite of ethanol, acetaldehyde, is a known mutagen that can induce chromosomal aberrations and DNA cross-links, this is less of a concern for long-chain alcohols like C9[13][14]. The rapid further oxidation of the corresponding C9 aldehyde to the carboxylic acid limits systemic exposure and potential for DNA damage. No chronic toxicity or carcinogenicity studies have been conducted specifically on C9 alcohols, but the lack of genotoxic potential suggests a low carcinogenic risk[1].
Reproductive and Developmental Toxicity
Developmental toxicity studies conducted on representative C9-C13 oxo alcohols have demonstrated that these materials do not adversely affect reproductive parameters[1]. Based on the available data, C9 alcohols are not considered to cause reproductive or developmental toxicity[5].
Metabolism and Mechanism of Action
The toxicological profile of C9 alcohols is intrinsically linked to their metabolic fate. Like other simple alcohols, they are readily metabolized, primarily in the liver. This metabolic process is a key detoxification pathway.
The primary mechanism is a two-step oxidation process:
-
Oxidation to Aldehyde: C9 alcohol is first oxidized to its corresponding aldehyde (nonanal) by the enzyme alcohol dehydrogenase (ADH)[15][16].
-
Oxidation to Carboxylic Acid: The resulting aldehyde is rapidly converted to a carboxylic acid (nonanoic acid) by aldehyde dehydrogenase (ALDH)[15][16][17].
This carboxylic acid can then enter standard fatty acid metabolism pathways and be broken down for energy. The efficiency of the ALDH enzyme ensures that the more toxic intermediate, the aldehyde, does not accumulate to significant levels under normal exposure conditions[16][17].
Caption: Primary metabolic pathway of C9 alcohols in the liver.
Standardized Safety Assessment Methodologies
To ensure data reliability and regulatory acceptance, the toxicological evaluation of chemicals like C9 alcohols follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these protocols is key to interpreting the causality behind safety classifications.
Caption: General workflow for toxicological assessment of industrial chemicals.
Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
This method is used to estimate the LD50 and classify a substance based on its acute oral toxicity. It uses a stepwise procedure with a small number of animals.
-
Principle: A single dose of the substance is administered orally to a group of animals (typically rats). The procedure is sequential, with the outcome of one step determining the dose for the next group.
-
Step-by-Step Methodology:
-
Animal Preparation: Healthy, young adult rats are acclimatized and fasted overnight before dosing.
-
Dosing: The test substance is administered by gavage. Dosing starts at a pre-defined level (e.g., 300 mg/kg or 2000 mg/kg) based on existing information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs at the starting dose, the next group is dosed at a lower level.
-
If no mortality occurs, the next group is dosed at a higher level.
-
-
Endpoint: The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (2000 mg/kg), leading to classification.
-
Protocol: Acute Dermal Irritation (OECD 404)
This protocol assesses the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
-
Principle: The substance is applied to a small area of skin on a single animal (typically an albino rabbit) in a stepwise procedure.
-
Step-by-Step Methodology:
-
Animal Preparation: The fur is clipped from the dorsal area of the trunk of the test animal approximately 24 hours before the test.
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch.
-
Exposure: The patch is held in place for 4 hours. After exposure, the residual test substance is removed.
-
Observation & Scoring: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if effects persist. The severity of the lesions is scored using a standardized scale.
-
Endpoint: The substance is classified as irritant or non-irritant based on the mean scores for erythema and edema.
-
Protocol: Bacterial Reverse Mutation Test (OECD 471 - Ames Test)
This is a widely used in vitro test for identifying gene mutations, serving as an initial screen for genotoxic potential.
-
Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with mutations in genes required to synthesize an essential amino acid (e.g., histidine). These bacteria cannot grow on a medium lacking this amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.
-
Step-by-Step Methodology:
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate) to mimic mammalian metabolism. This is critical as some substances only become mutagenic after being metabolized[18].
-
Exposure: The test substance is mixed with the bacterial culture (and S9 mix, if applicable) and plated on a minimal agar medium lacking the specific amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted for each plate.
-
Endpoint: A substance is considered mutagenic if it causes a dose-related, reproducible increase in the number of revertant colonies compared to the negative control.
-
Conclusion
C9 alcohols possess a well-characterized toxicological profile marked by low acute systemic toxicity. This is largely attributable to an efficient metabolic pathway that rapidly converts the parent alcohol into a carboxylic acid, which can be utilized in normal cellular processes. The primary hazards associated with C9 alcohols are local effects upon direct contact, specifically skin irritation and the potential for serious eye damage. They are not considered to be genotoxic, carcinogenic, or reproductive toxicants based on current, authoritative assessments. Standardized testing protocols provide a robust framework for this safety evaluation, ensuring that risk management focuses on preventing direct dermal and ocular exposure in occupational and consumer settings.
References
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Redox. (2021, May 24). Safety Data Sheet Alcohols, C9-11, ethoxylated (8EO). Retrieved from [Link]
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Puracy. (2023, July 26). C9-C11 Alcohol Ethoxylate - What It Is and How It's Made. Retrieved from [Link]
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ResearchGate. (n.d.). Accumulation patterns of C6 and C9 alcohols/aldehydes synthesized by... Retrieved from [Link]
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Thermo Fisher Scientific. (2010, September 20). SAFETY DATA SHEET - Nonalol. Retrieved from [Link]
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OECD Existing Chemicals Database. (2006, April). SIDS INITIAL ASSESSMENT PROFILE - Alcohols C8-C10-iso, C9 rich. Retrieved from [Link]
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Chemsrc. (2025, August 21). Alcohols, C9-11, Ethoxylated | CAS#:68439-46-3. Retrieved from [Link]
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Environmental Working Group. (n.d.). Alcohol ethoxylates (C9-11, 3-6EO). EWG's Guide to Healthy Cleaning. Retrieved from [Link]
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Department of Education and Training, Queensland. (n.d.). "nonanol-1(nonyl alcohol)" Search Result*. Chemical Safety in Schools. Retrieved from [Link]
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OECD Existing Chemicals Database. (n.d.). COVER PAGE - Long Chain Aliphatic Alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alcohols, C9-11-iso-, C10-rich, ethoxylated. PubChem. Retrieved from [Link]
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Sanderson, H., et al. (2008). Environmental properties of long chain alcohols. Part 1. Ecotoxicology and Environmental Safety. Retrieved from [Link]
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Environmental Working Group. (n.d.). Alcohol ethoxylates (C9-11, 5-11EO, branched). EWG's Guide to Healthy Cleaning. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. Retrieved from [Link]
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Environmental Working Group. (n.d.). Alcohol ethoxylates (C9-11, 4-8EO). EWG's Guide to Healthy Cleaning. Retrieved from [Link]
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Univar. (2015, August 11). SAFETY DATA SHEET ALCOHOLS, C9-11 ETHOXYLATED, < 2.5 EO. Retrieved from [Link]
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Environmental Working Group. (n.d.). What is Alcohol ethoxylates (C9-11, 4-8EO). EWG Skin Deep®. Retrieved from [Link]
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Environmental Working Group. (n.d.). Alcohol ethoxylates (C9-11). EWG's Guide to Healthy Cleaning. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alcohols, C9-11-branched, ethoxylated. PubChem. Retrieved from [Link]
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OECD Existing Chemicals Database. (2012, October). C9-14 Aliphatic [2-25% Aromatic] Hydrocarbon Solvents Category SIAP. Retrieved from [Link]
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Löffler, H., et al. (2007). How irritant is alcohol? British Journal of Dermatology. Retrieved from [Link]
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Cortes-Ciriano, I., et al. (2022). Genome-scale multi-organ analysis of mutagenic effects of ethanol and acetaldehyde in Sprague Dawley rats. PMC. Retrieved from [Link]
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Löffler, H., et al. (2007). How irritant is alcohol?. PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). C6-24 Alcohols Category Report: Ecotoxicity. ChemView. Retrieved from [Link]
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Wageningen University & Research. (n.d.). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. WUR eDepot. Retrieved from [Link]
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Lee, S. H., et al. (2021). Ocular chemical burn associated with gel type alcohol-based hand sanitizer: A case report. Medicine. Retrieved from [Link]
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Obe, G., & Ristow, H. (1979). Mutagenic, cancerogenic and teratogenic effects of alcohol. PubMed. Retrieved from [Link]
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Nagao, M., et al. (1981). Mutagenicity of alcoholic beverages. PubMed. Retrieved from [Link]
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Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2015). Statement on the mutagenicity of alcohol (ethanol) and its metabolite acetaldehyde. GOV.UK. Retrieved from [Link]
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Khan Academy. (n.d.). Biological oxidation of alcohols. Retrieved from [Link]
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Morrall, D., et al. (2006). Acute and chronic toxicity structure activity relationships for alcohol ethoxylates. ResearchGate. Retrieved from [Link]
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Pharos. (n.d.). Alcohols, C9-11, ethoxylated. Retrieved from [Link]
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Szyfter, K., et al. (1992). Evaluation of the co-mutagenicity of ethanol and delta 9-tetrahydrocannabinol with Trenimon. PubMed. Retrieved from [Link]
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Cederbaum, A. I. (2012). ALCOHOL METABOLISM. PMC. Retrieved from [Link]
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Zakhari, S. (2006). Overview: How Is Alcohol Metabolized by the Body?. PMC. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 4,6-Dimethyl-1-heptanol via Grignard Reaction
Abstract: This document provides a detailed protocol for the synthesis of 4,6-dimethyl-1-heptanol, a valuable branched-chain primary alcohol. The synthesis is achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The protocol outlines the preparation of isoamylmagnesium bromide followed by its nucleophilic addition to propylene oxide. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Scientific Context
4,6-Dimethyl-1-heptanol is a C9 alcohol with applications in various fields. Its structural isomers, such as 2,6-dimethyl-4-heptanol, are utilized as fragrance ingredients and have been assessed for safety in consumer products.[3] The synthesis of such specific branched-chain alcohols often requires precise and reliable methods for constructing the carbon skeleton.
The Grignard reaction is an exemplary method for forming carbon-carbon bonds.[1][4] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in an epoxide. The high reactivity of epoxides, driven by their significant ring strain, makes them excellent substrates for ring-opening reactions with strong nucleophiles like Grignard reagents.[5][6]
This protocol details the reaction between isoamylmagnesium bromide (prepared in situ from isoamyl bromide and magnesium) and propylene oxide. The nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon of the propylene oxide ring in an SN2-type mechanism, leading to the formation of the desired primary alcohol after acidic workup.[1][7][8]
Reaction Mechanism and Rationale
The synthesis proceeds in two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic ring-opening of the epoxide.
Stage 1: Formation of Isoamylmagnesium Bromide Magnesium metal inserts into the carbon-bromine bond of isoamyl bromide (1-bromo-3-methylbutane) in an anhydrous ether solvent. This forms the highly nucleophilic Grignard reagent, isoamylmagnesium bromide. Anhydrous conditions are critical, as any trace of water will protonate and destroy the Grignard reagent.[9]
Stage 2: Nucleophilic Attack on Propylene Oxide The carbanionic center of the isoamylmagnesium bromide acts as a potent nucleophile. It attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the epoxide, the attack preferentially occurs at the less substituted primary carbon (C1).[1][8][10] This regioselectivity is a key feature of epoxide ring-opening under basic or nucleophilic conditions.[8] The reaction proceeds via a backside attack, characteristic of an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of a magnesium alkoxide intermediate.[7]
Stage 3: Acidic Workup The reaction is quenched with a dilute acid (e.g., aqueous HCl or NH₄Cl), which protonates the magnesium alkoxide intermediate to yield the final product, 4,6-dimethyl-1-heptanol, and water-soluble magnesium salts.[7][10]
Caption: Step-by-step workflow for the synthesis of 4,6-dimethyl-1-heptanol.
Part A: Preparation of Isoamylmagnesium Bromide
-
Apparatus Setup: Assemble the 500 mL three-necked flask with the dropping funnel, reflux condenser (topped with a CaCl₂ drying tube), and a rubber septum for inert gas inlet. Flame-dry all glassware under a stream of nitrogen or argon to remove adsorbed water and allow to cool to room temperature under an inert atmosphere. [9][11]2. Reagent Charging: Place magnesium turnings (0.12 mol, 2.9 g) into the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium.
-
Grignard Formation: Prepare a solution of isoamyl bromide (0.11 mol, 16.6 g or 13.7 mL) in 80 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion (~5-10 mL) of this solution to the magnesium. The reaction should initiate, evidenced by bubble formation and a cloudy appearance. If it does not start, gently warm the flask with a heat gun or water bath. [12]5. Addition: Once the reaction has started, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux without external heating. [12][13]6. Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.
Part B: Reaction with Propylene Oxide and Work-up
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with the epoxide. [14]2. Epoxide Addition: Prepare a solution of propylene oxide (0.10 mol, 5.8 g or 7.0 mL) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. Caution: This is an exothermic process and may cause vigorous bubbling.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Purification and Characterization
The crude product, a colorless to pale yellow oil, should be purified by vacuum distillation to obtain pure 4,6-dimethyl-1-heptanol.
Expected Product Data
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol [15] |
| Appearance | Colorless liquid |
| Boiling Point | ~198-200 °C (at atm. pressure) |
Spectroscopic Characterization
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.6 (t, 2H, -CH₂OH), ~0.8-0.9 (m, 9H, 3x -CH₃), ~1.1-1.7 (m, 9H, other -CH₂- and -CH- protons), ~3.4 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~63 (-CH₂OH), ~42, ~39, ~30, ~28, ~25, ~22 (alkyl carbons) |
| FTIR (neat) | ν (cm⁻¹): 3300-3400 (broad, O-H stretch), 2850-2960 (C-H stretch), 1050 (C-O stretch) |
| Mass Spec (EI) | m/z: 144 (M⁺), 126 (M-H₂O), 111, 87, 71, 57, 43 (base peak) |
Safety and Handling
Extreme caution must be exercised throughout this procedure.
-
Grignard Reagents: Grignard reagents are highly reactive and can ignite spontaneously upon contact with air, especially if the ether solvent evaporates. They react violently with water and other protic sources. [16]All operations must be conducted under an inert atmosphere (N₂ or Ar). [16]* Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations must be performed in a certified chemical fume hood, away from any ignition sources. [11]Ether can also form explosive peroxides upon storage; use a freshly opened can of anhydrous ether.
-
Propylene Oxide: Propylene oxide is a toxic, flammable, and carcinogenic substance. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophorics) are mandatory. [17]* Emergency Preparedness: Do not work alone. [17]Keep a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher nearby. Have a container of sand or powdered limestone ready to smother a small fire.
Troubleshooting
-
Reaction Fails to Initiate: This is often due to wet glassware or reagents, or inactive magnesium.
-
Solution: Ensure all glassware is meticulously dried. [9]Add a small crystal of iodine. Gently warm the flask. If it still fails, a small amount of pre-formed Grignard reagent can be added to initiate the reaction.
-
-
Low Yield: Can be caused by moisture contamination, incomplete reaction, or side reactions.
-
Solution: Verify the quality of the isoamyl bromide. Ensure the magnesium is mostly consumed before adding the epoxide. Maintain low temperatures during epoxide addition to prevent side reactions like polymerization. [18]* Formation of a White Precipitate: This is often magnesium hydroxide/oxide from reaction with moisture or air.
-
Solution: While some formation is unavoidable, excessive amounts indicate a leak in the system. Check all joints and ensure a positive pressure of inert gas.
-
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]
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ResearchGate. (2019, August 6). Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. Retrieved from [Link]
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Organic Chemistry Tutor. (2021, March 11). How to Deal with Grignard + Epoxide Reactions [Video]. YouTube. Retrieved from [Link]
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Reddit. (2009, April 11). Propylene Oxide with Alkyne. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dimethylheptan-1-ol. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
- Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.
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Royal Society of Chemistry. (2012). Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S1. The regioselectivity in the initial ring-opening reaction of (a) propylene oxide (1b) and. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]
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Quora. (2018, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
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Organic Syntheses. (1967). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]
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Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]
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ScienceDirect. (2021, October 5). RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7. Retrieved from [Link]
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Jay Ponder Lab. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Retrieved from [Link]
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-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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Zhongda. (2023, May 20). What are the purification methods for 1-Heptanol in the synthesis process?. Retrieved from [Link]
-
ResearchGate. (2017, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
-
YouTube. (2021, September 8). Synthesis strategies for 3 heptanol using Grignard rxn- Dr. Tania CS. Retrieved from [Link]
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PubChem. (n.d.). Isopentylmagnesium bromide. Retrieved from [Link]
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Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Retrieved from [Link]
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Organic Syntheses. (n.d.). STEREOSELECTIVE ALKENE SYNTHESIS via 1-CHLORO-1-[(DIMETHYL)PHENYLSILYL]ALKANES AND α-(DIMETHYL)PHENYLSILYL KETONES: 6-METHYL-6-DODECENE. Retrieved from [Link]
-
PubChem. (n.d.). 6,6-Dimethyl-1-heptanol. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
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High-Fidelity Reduction of 4,6-Dimethylheptanoic Acid to 4,6-Dimethyl-1-heptanol: A Comprehensive Guide
< < APPLICATION NOTE
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed guide for the chemical reduction of 4,6-dimethylheptanoic acid to its corresponding primary alcohol, 4,6-dimethyl-1-heptanol. We delve into the critical aspects of reagent selection, focusing on the superior efficacy of Lithium Aluminum Hydride (LAH) for this transformation. The application note furnishes a robust, step-by-step protocol, emphasizing safety, reaction monitoring, and product purification. Furthermore, it explores the mechanistic underpinnings of the reduction and discusses alternative reagents, providing a comprehensive resource for chemists engaged in synthetic route development and optimization.
Introduction: The Challenge of Carboxylic Acid Reduction
Carboxylic acids represent a stable functional group, and their direct reduction to primary alcohols is a fundamental transformation in organic synthesis. However, this conversion requires potent reducing agents due to the low electrophilicity of the carboxylate carbon, which is further stabilized by resonance. While milder reagents like sodium borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally unreactive towards carboxylic acids.[1][2][3][4] This necessitates the use of more powerful hydride donors.
This guide focuses on the specific conversion of 4,6-dimethylheptanoic acid, a branched-chain carboxylic acid, to 4,6-dimethyl-1-heptanol. This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates.
Reagent Selection: Justification for Lithium Aluminum Hydride (LAH)
For the reduction of carboxylic acids, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice due to its high reactivity.[1][5]
Why LAH is Superior for this Transformation:
-
Potent Hydride Source: LAH is a powerful source of hydride ions (H⁻), capable of reducing the electron-rich carboxyl group.[6]
-
Mechanism of Action: The reaction proceeds through a multi-step mechanism. Initially, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride from LAH to form hydrogen gas and a lithium carboxylate salt.[6][7] Subsequent hydride attacks on the carbonyl carbon, facilitated by the coordination of aluminum, lead to an aldehyde intermediate.[6][7] This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol.[1][2][3] It is impossible to isolate the aldehyde intermediate under these conditions.[1][2][3]
Alternative Reducing Agents:
While LAH is highly effective, its reactivity necessitates careful handling. Borane complexes, such as Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethyl Sulfide (BH₃-SMe₂), offer a milder and more chemoselective alternative for reducing carboxylic acids.[8][9][10] Borane reagents can selectively reduce carboxylic acids in the presence of other functional groups like esters, which might be advantageous in more complex syntheses.[10]
Safety First: Handling Lithium Aluminum Hydride
LAH is a highly reactive and hazardous substance that requires strict adherence to safety protocols.
Key Safety Precautions:
-
Water Reactivity: LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[2][11][12][13] All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves (nitrile or neoprene).[12][14][15]
-
Handling: Handle solid LAH in a fume hood or glove box to avoid inhalation of its corrosive dust.[12][14][16] Use plastic or ceramic spatulas for transfer to prevent static sparks that could initiate a fire.[16]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available to smother any potential fire.[12][13] Do not use water, carbon dioxide, or halogenated extinguishers.[12]
Experimental Protocol: Reduction of 4,6-Dimethylheptanoic Acid
This protocol is designed as a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring successful completion.
Materials and Reagents:
| Material/Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| 4,6-Dimethylheptanoic Acid | C₉H₁₈O₂ | 158.24 | 855898-16-7 |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 16853-85-3 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 |
| 15% Aqueous Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Celite® (Diatomaceous Earth) | 61790-53-2 |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert gas (Nitrogen or Argon) supply
-
Standard glassware for work-up and purification
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for the LAH reduction.
Step-by-Step Protocol:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas (Nitrogen or Argon).
-
To the flask, add anhydrous THF (e.g., 100 mL for a 10 g scale reaction).
-
In a separate, dry flask, prepare a solution of 4,6-dimethylheptanoic acid (e.g., 10.0 g, 63.2 mmol) in anhydrous THF (e.g., 50 mL).
-
-
Addition of LAH:
-
Addition of Carboxylic Acid:
-
Slowly add the solution of 4,6-dimethylheptanoic acid from the dropping funnel to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.[16] Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent a dangerous temperature increase.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.[16]
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Critical Step: Quench the excess LAH by the slow, dropwise addition of the following, allowing for vigorous stirring and ensuring gas evolution is controlled:
-
Remove the ice bath and stir the resulting slurry vigorously for 15-30 minutes at room temperature. The salts should precipitate as a white, granular solid.[16][17][19]
-
Add anhydrous magnesium sulfate to the mixture to ensure all water is absorbed and stir for another 15 minutes.[16][17]
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or THF.[16]
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 4,6-dimethyl-1-heptanol, can be purified further by vacuum distillation or column chromatography if necessary.
-
Product Characterization
The identity and purity of the final product, 4,6-dimethyl-1-heptanol, should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol [20][21][22][23] |
| Appearance | Colorless liquid |
| Boiling Point | ~193 °C (estimate)[21] |
| ¹H NMR (CDCl₃) | Expect signals for: -CH₂OH (triplet, ~3.6 ppm), -OH (singlet, variable), aliphatic protons (multiplets, ~0.8-1.7 ppm). |
| ¹³C NMR (CDCl₃) | Expect signals for: -CH₂OH (~60-65 ppm), other aliphatic carbons (~10-45 ppm). |
Mechanistic Discussion
Understanding the reaction pathway is key to troubleshooting and optimization.
Caption: Simplified mechanism of LAH reduction of a carboxylic acid.
The reduction of a carboxylic acid with LAH is a stepwise process.[3] The initial deprotonation forms a lithium carboxylate, which is less reactive.[6] However, the powerful nucleophilicity of the hydride from LAH, coupled with Lewis acid assistance from the aluminum species, enables the reduction to proceed.[6] The reaction goes through a transient aldehyde which is immediately reduced to the final primary alcohol.[6][7][19]
Conclusion
The reduction of 4,6-dimethylheptanoic acid to 4,6-dimethyl-1-heptanol is efficiently achieved using lithium aluminum hydride. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably perform this transformation with high fidelity. The provided guidelines on reagent selection, reaction monitoring, and work-up procedures offer a comprehensive framework for the successful synthesis of this and similar primary alcohols from their carboxylic acid precursors.
References
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S.
- Workup: Aluminum Hydride Reduction. Department of Chemistry: University of Rochester.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- Organic Chemistry: Reduction. Jack Westin.
- Lithium Aluminum Hydride (LiAlH4)
- Reduction of carboxylic acids. Chemguide.
- Conversion of carboxylic acids to alcohols using LiAlH4. Chemistry LibreTexts.
- Reduction of Carboxylic Acids and Their Deriv
- Lithium Aluminum Hydride Safety. Princeton University Environmental Health and Safety.
- Can anyone suggest the best method for lithium aluminium hydride work up?
- What is the reducing agent one would use to reduce a carboxylic acid to an alcohol? Study.com.
- Borane as a Reducing Agent. IITian Explains - YouTube.
- Standard Operating Procedure for Lithium Aluminum Hydride. University of Georgia Office of Research.
- Lithium aluminum hydride - Safety D
- How To Handle Lithium Aluminum Hydride (LAH) in Lab. Dr. Aman - YouTube.
- Reduction of carboxylic acids (video). Khan Academy.
- Acid to Alcohol - Common Conditions. Organic Chemistry Portal.
- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
- 4,6-dimethyl-1-heptanol synthesis. ChemicalBook.
- Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica.
- 4,6-dimethyl-1-heptanol. LookChem.
- 1-heptanol, 4,6-dimethyl-. NIST WebBook.
- 4,6-dimethyl-1-heptanol | 820-05-3. ChemicalBook.
- 4,6-dimethyl-1-heptanol. Stenutz.
- 4,6-Dimethylheptan-1-ol. PubChem.
- 4,6-Dimethyl-heptanoic acid. PubChem.
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Quantitative Analysis of 4,6-Dimethyl-1-heptanol using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed protocol for the analysis of 4,6-Dimethyl-1-heptanol, a branched-chain primary alcohol. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection capabilities of mass spectrometry (MS). We provide a comprehensive guide covering sample preparation, instrumental parameters, and data interpretation. The protocol outlines two distinct approaches: direct analysis for rapid screening and a derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for enhanced peak symmetry and sensitivity. This guide is intended for researchers in analytical chemistry, drug development, and quality control who require a robust and reliable method for the identification and quantification of this analyte.
Introduction and Analyte Properties
4,6-Dimethyl-1-heptanol (C₉H₂₀O) is a C9 alcohol with applications in various chemical synthesis processes and as a potential biomarker or component in complex mixtures.[1] Accurate and precise analytical methods are essential for its characterization and quantification. Gas chromatography-mass spectrometry is the technique of choice due to its ability to handle volatile compounds and provide structural information for unambiguous identification.[2]
The primary hydroxyl group (-OH) on 4,6-Dimethyl-1-heptanol can lead to peak tailing on standard non-polar GC columns due to interactions with active sites. While direct analysis is feasible, derivatization by converting the active hydrogen on the hydroxyl group to a trimethylsilyl (TMS) ether significantly improves chromatographic performance by increasing volatility and reducing polarity.[3][4] This protocol will detail both approaches.
Table 1: Physicochemical Properties of 4,6-Dimethyl-1-heptanol
| Property | Value | Source |
| CAS Number | 820-05-3 | [5][6] |
| Molecular Formula | C₉H₂₀O | [5][7][8] |
| Molecular Weight | 144.25 g/mol | [5][7][8] |
| Boiling Point | 189.1 ± 8.0 °C at 760 mmHg | [7] |
| Flash Point | 76.3 ± 8.7 °C | [7] |
| LogP | 3.16 | [7] |
| Structure | CC(C)CC(C)CCCO | [9] |
Experimental Protocol
This section provides a detailed methodology for the analysis of 4,6-Dimethyl-1-heptanol.
Materials and Reagents
-
4,6-Dimethyl-1-heptanol standard (≥98% purity)
-
Hexane or Dichloromethane (GC grade or equivalent)[10]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatization grade)[11]
-
Pyridine or Acetonitrile (Anhydrous)
-
Anhydrous Sodium Sulfate
-
1.5 mL glass GC autosampler vials with PTFE-lined caps[12]
Sample Preparation
This method is suitable for rapid screening or when analyzing samples with relatively high concentrations of the analyte.
-
Stock Solution: Accurately weigh approximately 10 mg of 4,6-Dimethyl-1-heptanol standard and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the sample matrix with hexane to bring the expected analyte concentration within the calibration range. If the sample contains water, a liquid-liquid extraction into hexane may be necessary, followed by drying the organic layer with anhydrous sodium sulfate.
-
Final Step: Transfer the final solution to a GC vial for analysis.
This method is recommended for trace-level quantification as it improves peak shape and detection limits.[11]
-
Prepare Standards/Samples: Prepare the analyte solutions in an appropriate solvent (e.g., pyridine or acetonitrile) as described in Method A. Pipette 100 µL of each standard or sample into a clean GC vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all water and protic solvents.
-
Derivatization Reaction: Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine (as a catalyst) to the dried residue.
-
Reaction Incubation: Tightly cap the vial and heat at 70-75 °C for 45-60 minutes to ensure complete derivatization.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
Table 2: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% diphenyl / 95% dimethyl polysiloxane column offers excellent resolving power for a wide range of analytes, including alcohols and their TMS derivatives.[10] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and is compatible with most mass spectrometers. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) | Splitless mode maximizes sensitivity, while a split injection prevents column overloading for concentrated samples.[12] |
| Injection Volume | 1 µL | Standard volume for most GC applications. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | The initial hold allows for solvent focusing. The ramp rate provides good separation of components, and the final hold ensures elution of any less volatile compounds.[13] |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates reproducible mass spectra found in commercial libraries like NIST.[13] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass analyzer. |
| Transfer Line Temp. | 280 °C | Ensures the efficient transfer of analytes from the GC to the MS without cold spots. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative identification. SIM mode offers significantly higher sensitivity for quantification by monitoring characteristic ions. |
Workflow and Data Interpretation
Overall Analytical Workflow
The following diagram illustrates the complete process from sample handling to final data analysis.
Caption: Overall workflow for the GC-MS analysis of 4,6-Dimethyl-1-heptanol.
Expected Mass Fragmentation
Electron ionization of 4,6-Dimethyl-1-heptanol will produce a characteristic fragmentation pattern. The molecular ion (M⁺) at m/z 144 may be of low abundance or absent, which is common for primary alcohols.[3] Key fragments arise from predictable cleavage events.
-
Loss of Water [M-18]: A common fragmentation for alcohols, resulting in a fragment at m/z 126.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond results in the loss of CH₂OH, but the primary fragment observed would be [CH₂OH]⁺ at m/z 31 .
-
Cleavage at Branched Points: Fragmentation at the branched methyl groups is highly favorable. Cleavage of the C4-C5 bond can yield a fragment at m/z 85 . Cleavage of the C6-C7 bond can produce a characteristic isopropyl cation at m/z 43 and a fragment at m/z 57 (isobutyl cation).
The diagram below illustrates these key fragmentation pathways.
Caption: Predicted EI fragmentation pathway for 4,6-Dimethyl-1-heptanol.
Conclusion
The protocol described provides a robust and reliable framework for the GC-MS analysis of 4,6-Dimethyl-1-heptanol. For general-purpose screening, direct injection following simple dilution is sufficient. For applications requiring high sensitivity and precision, derivatization with BSTFA is strongly recommended to improve chromatographic peak shape and enhance signal-to-noise ratios. The provided instrument parameters and expected fragmentation data will serve as a solid foundation for method development and routine analysis in any analytical laboratory.
References
-
Chemsrc. (2024). 4,6-Dimethyl-1-heptanol. Retrieved from [Link]
-
Schimmelmann Research. Derivatizing Compounds for GC-irm-MS. Retrieved from [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 1-heptanol, 4,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
Stenutz. 4,6-dimethyl-1-heptanol. Retrieved from [Link]
-
PubChem. 4,6-dimethylheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
UPB Scientific Bulletin. GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Retrieved from [Link]
-
iGEM. GC-MS Sample Preparation. Retrieved from [Link]
-
IMM Instrument Guides. Sample preparation (GC-FID, GC-MS). Retrieved from [Link]
-
University of Illinois Urbana-Champaign. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 4-Heptanol, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. 2,6-Dimethyl-4-heptanol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study - Cherry. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2015). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography for the Robust Separation and Quantification of Alcohols
Abstract
High-Performance Liquid Chromatography (HPLC) serves as a powerful and versatile analytical technique for the separation and quantification of alcohols. While Gas Chromatography (GC) is traditionally favored for volatile short-chain alcohols, HPLC is indispensable for the analysis of non-volatile alcohols, sugar alcohols, or when simultaneous analysis of alcohols with other non-volatile compounds like sugars and organic acids is required.[1][2] This guide provides a comprehensive overview of the fundamental principles, advanced methodologies, and detailed protocols for the separation of alcohols by HPLC, tailored for researchers, scientists, and professionals in the pharmaceutical, beverage, and biofuel industries.
Introduction: The Rationale for HPLC in Alcohol Analysis
The accurate determination of alcohol content is critical across various scientific and industrial domains, from quality control of alcoholic beverages and pharmaceuticals to monitoring fermentation processes in biofuel production. While GC is a primary method for volatile compounds, HPLC offers distinct advantages for a broad range of applications.[3] It is particularly well-suited for samples containing non-volatile matrices or for analytes that are thermally unstable.[2]
A significant challenge in alcohol analysis by HPLC is detection. Simple alcohols, such as methanol and ethanol, lack a strong ultraviolet (UV) chromophore, rendering direct UV detection inefficient and resulting in very low absorbance values.[4][5] This technical hurdle necessitates the use of universal detectors like Refractive Index (RI) detectors or specialized approaches such as indirect photometry and pre-column derivatization.[6][7]
This document provides the technical foundation and practical protocols to overcome these challenges, enabling reliable and reproducible alcohol analysis.
Foundational Principles: Separation and Detection
The success of any HPLC method hinges on the careful selection of the separation mode and detection technique. The choice is dictated by the physicochemical properties of the target alcohols and the complexity of the sample matrix.
Chromatographic Separation Modes
The interaction between the analyte, the stationary phase (the column), and the mobile phase (the solvent) governs the separation.
-
Ion-Exclusion Chromatography (IEC): This is the premier technique for analyzing samples from fermentation processes. It utilizes a polystyrene-divinylbenzene resin-based stationary phase to separate analytes based on charge exclusion and size exclusion.[8] This mode excels at separating neutral molecules like alcohols and sugars from charged molecules like organic acids, often using a simple acidic aqueous mobile phase.[9]
-
Reversed-Phase (RP-HPLC): As the most common HPLC mode, RP-HPLC separates molecules based on their hydrophobicity using a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase (typically a mixture of water and a less polar organic solvent like methanol or acetonitrile).[10][11] While it can be used for alcohols, short-chain, polar alcohols may exhibit poor retention. Method optimization is key.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an effective alternative for enhancing the retention of highly polar compounds like short-chain alcohols and sugar alcohols.[12] It employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[13]
Detector Selection: The Key to "Seeing" Alcohols
Choosing the right detector is arguably the most critical decision in designing an HPLC method for alcohols.
-
Refractive Index (RI) Detector: The RI detector is the workhorse for alcohol analysis.[7] It is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes from the column.[14]
-
Causality: Because the RI of an analyte-solvent mixture is different from the solvent alone, a signal is generated. This makes it ideal for non-chromophoric compounds like alcohols and sugars.[7]
-
Limitations: RI detectors are highly sensitive to temperature and pressure fluctuations and are not compatible with gradient elution, limiting their use to isocratic methods.[13][14]
-
-
Indirect UV Detection: This clever approach circumvents the low UV absorbance of alcohols. A UV-absorbing compound (a "visualizer") is added at a low concentration to the mobile phase, creating a high-absorbance baseline. When a non-absorbing analyte like ethanol elutes, it displaces the visualizer, causing a drop in absorbance and generating a negative peak that can be quantified.[4][15]
-
Pre-Column Derivatization: For enhanced sensitivity and the ability to use highly sensitive UV or Fluorescence detectors, alcohols can be chemically modified before injection.[4] This process involves reacting the alcohol with a derivatizing agent to attach a chromophore or fluorophore. For example, alcohols can be oxidized to their corresponding aldehydes, which are then derivatized with 2,4-dinitrophenylhydrazine (DNPH) for UV detection.[6]
The following diagram illustrates the decision-making process for selecting an appropriate HPLC method.
Caption: Decision tree for selecting an HPLC column and detector for alcohol analysis.
Protocol 1: Quantification of Ethanol in Fermentation Broth
This protocol details a robust and widely used method for monitoring ethanol production alongside key sugars and organic acids. The ion-exclusion mechanism provides excellent selectivity for this application.[9]
Materials and Reagents
-
HPLC System: Isocratic pump, autosampler, column oven, and Refractive Index (RI) detector.
-
Column: Ion-exclusion column (e.g., Waters IC-Pak Ion Exclusion, 7.8 x 150 mm, or equivalent).[9]
-
Reagents:
-
Sulfuric Acid (H₂SO₄), 96.0% ACS reagent grade.
-
Ethanol (Absolute, ≥99.5%).
-
Deionized water (18.2 MΩ·cm).
-
-
Equipment: Volumetric flasks, pipettes, 0.45 µm syringe filters.
Detailed Step-by-Step Methodology
-
Mobile Phase Preparation (0.5 mM H₂SO₄):
-
Expertise: A dilute acid mobile phase is used to keep organic acids in their protonated form, ensuring good peak shape and retention on the ion-exclusion column.
-
Prepare a 50 mM H₂SO₄ stock solution by carefully adding 5.5 mL of 96.0% H₂SO₄ to approximately 1600 mL of deionized water in a 2000 mL volumetric flask.[9] Allow to cool, then dilute to the mark with water.
-
Prepare the 0.5 mM working mobile phase by diluting 10.0 mL of the 50 mM stock solution to 1000 mL with deionized water.[9]
-
Degas the mobile phase for 15 minutes before use.
-
-
Standard Preparation:
-
Prepare a primary stock standard of ethanol at 10% v/v (approx. 100,000 mg/L) in deionized water.
-
Create a series of calibration standards (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v) by serial dilution of the stock standard with deionized water.
-
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet yeast and other solids.
-
Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.[9] Dilution with the mobile phase may be necessary if the ethanol concentration is expected to be above the calibration range.
-
-
Chromatographic Conditions & Data Acquisition:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved on the RI detector. This is critical for accurate quantification.
-
Inject the standards, followed by the samples.
-
| Parameter | Setting | Rationale |
| Column | Ion-Exclusion (e.g., Waters IC-Pak) | Specifically designed for separating alcohols, sugars, and organic acids.[9] |
| Mobile Phase | 0.5 mM Sulfuric Acid | Suppresses ionization of organic acids for optimal separation.[9] |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and resolution.[9] |
| Column Temp. | 75 °C | Reduces mobile phase viscosity and improves peak efficiency.[9] |
| Detector | Refractive Index (RI) | Universal detection for non-UV absorbing compounds.[9] |
| RI Detector Temp. | 30 °C | Must be stable and controlled to minimize baseline drift.[9] |
| Injection Vol. | 5 µL | Small volume to prevent peak overload.[9] |
| Run Time | 10-15 minutes | Sufficient to elute ethanol and other key components. |
-
Data Analysis and Quantification:
-
Integrate the peak area for ethanol in each standard and sample chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the ethanol standards.
-
Determine the concentration of ethanol in the unknown samples using the linear regression equation from the calibration curve.
-
Protocol 2: Separation of Short-Chain Alcohols via RP-HPLC
This protocol uses the indirect UV detection method for separating a mixture of methanol and ethanol, a common requirement in quality control for solvent purity or adulteration testing.
Materials and Reagents
-
HPLC System: Isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
Acetone, HPLC grade.
-
Methanol, HPLC grade.
-
Ethanol, HPLC grade.
-
Deionized water (18.2 MΩ·cm).
-
-
Equipment: Volumetric flasks, pipettes, 0.45 µm membrane filter.
Detailed Step-by-Step Methodology
-
Mobile Phase Preparation (Water with Acetone Visualizer):
-
Expertise: Acetone is chosen as the visualizer because it has a strong UV absorbance at lower wavelengths and is fully miscible with water. The concentration is optimized to provide a stable, high-absorbance baseline without being so high that it significantly alters the chromatography.
-
Prepare the mobile phase by adding a small, optimized percentage of acetone to HPLC-grade water (e.g., 0.1% v/v).[15]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes.[16]
-
-
Standard Preparation:
-
Prepare individual stock standards of methanol and ethanol (e.g., 5% v/v) in deionized water.
-
Create a mixed working standard containing both alcohols at a known concentration (e.g., 1% v/v each).
-
Prepare a series of calibration standards by diluting the mixed stock.
-
-
Sample Preparation:
-
Samples should be dissolved in deionized water.[17]
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions & Data Acquisition:
-
Equilibrate the C18 column until the UV baseline is stable.
-
Set the detector to monitor a wavelength where acetone absorbs strongly (e.g., 265 nm).
-
Inject standards and samples. The elution of alcohols will result in negative peaks.[15]
-
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm) | Standard column for RP-HPLC, provides separation based on polarity.[15] |
| Mobile Phase | Water with 0.1% Acetone | Isocratic mobile phase with a UV-absorbing additive for indirect detection.[15] |
| Flow Rate | 0.8 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis / PDA at 265 nm | Wavelength for high acetone absorbance. |
| Injection Vol. | 10 µL | |
| Run Time | ~5 minutes | Short-chain alcohols elute quickly under these conditions. |
-
Data Analysis and Quantification:
-
Configure the chromatography data system (CDS) to integrate negative peaks.
-
Use the absolute peak area or height for quantification.[15]
-
Construct a calibration curve and determine the concentration of each alcohol in the unknown samples as described in Protocol 1.
-
The following diagram outlines the general workflow for any HPLC analysis.
Caption: General experimental workflow for HPLC analysis.
Method Validation: Ensuring Trustworthy Results
A protocol is only as reliable as its validation. Every method must be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below.
| Parameter | Objective | Typical Acceptance Criteria |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) > 0.999.[18] |
| Accuracy | To measure the closeness of the experimental value to the true value. Assessed via recovery studies. | Recovery between 80-120% is often acceptable.[18] |
| Precision | To assess the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) < 2-5%.[15] |
| LOD / LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). | LOD: S/N ≥ 3; LOQ: S/N ≥ 10.[19][20] |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., matrix effects). | Peak purity analysis, comparison with blank matrix. |
References
-
ResearchGate. (2025). Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. Available at: [Link]
-
Revista UPR. (n.d.). HPLC method for analysis of substrate and products in beverage alcohol production. Available at: [Link]
-
Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Available at: [Link]
-
Chromatography Forum. (2009). analysis of alcohols on a HPLC. Available at: [Link]
-
ResearchGate. (2016). HPLC Analysis of Alcohols in Foods and Beverages. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]
-
Chromatography Forum. (2005). Alcohol used as solvents for HPLC. Available at: [Link]
-
UNCW Institutional Repository. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
ResearchGate. (2020). HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Available at: [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]
-
ResearchGate. (2014). HPLC or GC?. Available at: [Link]
-
ResearchGate. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Asian Journal of Agriculture and Biology. (2019). Simultaneous determination of ethanol and methanol in alcohol free malt beverages, energy drinks and fruit juices by gas chromatography. Available at: [Link]
-
Biocompare. (n.d.). HPLC Refractive Index Detectors. Available at: [Link]
-
OIV. (n.d.). Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). Available at: [Link]
-
LCGC International. (n.d.). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Available at: [Link]
-
Veeprho. (2020). Difference between HPLC and GC Technique. Available at: [Link]
-
LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Available at: [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Available at: [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis?. Available at: [Link]
-
Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
-
Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]
-
Semantic Scholar. (n.d.). Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages. Available at: [Link]
-
SciSpace. (2020). Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical F. Available at: [Link]
-
SciRP.org. (2024). Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. Available at: [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link]
-
SciELO. (n.d.). Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases. Available at: [Link]
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Experimental protocol for using 4,6-Dimethyl-1-heptanol in pheromone synthesis
Application Note & Experimental Protocol
Topic: Strategic Use of 4,6-Dimethyl-1-heptanol as a Chiral Precursor in Insect Pheromone Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of chemical ecology and synthetic organic chemistry.
Abstract & Significance
Insect pheromones are highly specific chemical signals crucial for intraspecies communication, governing behaviors such as mating, aggregation, and trail-following.[1][2] Their synthesis is a cornerstone of developing sustainable pest management strategies.[2][3] Many pheromones are chiral molecules, where only one specific stereoisomer is biologically active, while others may be inactive or even inhibitory.[1][3] This necessitates stereocontrolled synthetic routes. 4,6-Dimethyl-1-heptanol, a chiral alcohol, serves as a valuable and versatile starting material or "chiral building block" in the multi-step synthesis of various complex insect pheromones, such as those for the rice moth and certain stink bugs.[4] This document provides a detailed protocol for a foundational step in many such syntheses: the controlled oxidation of 4,6-Dimethyl-1-heptanol to its corresponding aldehyde, 4,6-dimethylheptanal. This transformation is critical as it converts the relatively inert alcohol into a highly reactive aldehyde, ready for subsequent carbon-carbon bond-forming reactions to construct the final pheromone skeleton.
Theoretical Background & Rationale
The conversion of a primary alcohol to an aldehyde is a pivotal transformation in organic synthesis. The challenge lies in preventing over-oxidation to the carboxylic acid. While several reagents can accomplish this (e.g., Pyridinium chlorochromate (PCC), Swern oxidation), this protocol utilizes the Dess-Martin Periodinane (DMP) .
Causality behind Experimental Choice (Expertise & Experience): The choice of Dess-Martin Periodinane is deliberate and based on field-proven advantages for sensitive and valuable substrates like chiral pheromone precursors:
-
Mild Conditions: The reaction proceeds efficiently at room temperature, minimizing the risk of side reactions, epimerization at chiral centers, or degradation of the substrate.
-
High Selectivity: DMP is highly selective for the oxidation of primary and secondary alcohols and does not affect other common functional groups, which is crucial in complex, multi-step syntheses.
-
Operational Simplicity: Unlike Swern or Collins oxidations, DMP does not require cryogenic temperatures or the use of toxic chromium reagents. The work-up is straightforward, making it suitable for both small-scale and moderate-scale syntheses.
The mechanism involves the formation of a periodinane ester intermediate, followed by an intramolecular elimination facilitated by the acetate ligand, which acts as a base to abstract the α-proton, leading to the formation of the aldehyde, iodinane, and acetic acid.
Experimental Protocol: Oxidation of 4,6-Dimethyl-1-heptanol
This protocol details the conversion of the starting alcohol to the aldehyde, a key intermediate for further elaboration.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 4,6-Dimethyl-1-heptanol | 144.25 | 820-05-3 | Starting material. Assume (S)- or (R)-enantiomer. |
| Dess-Martin Periodinane (DMP) | 424.14 | 87413-09-0 | Oxidizing agent. Moisture sensitive. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Saturated aqueous solution for work-up. |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 7772-98-7 | Saturated aqueous solution for work-up. |
| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous, for drying. |
| Diethyl Ether | 74.12 | 60-29-7 | For extraction. |
| Silica Gel | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh). |
Instrumentation
-
Round-bottom flask with magnetic stir bar
-
Nitrogen/Argon gas inlet
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthetic Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 4,6-Dimethyl-1-heptanol (1.00 g, 6.93 mmol).
-
Dissolution: Add 35 mL of anhydrous dichloromethane (DCM) and stir until the alcohol is fully dissolved.
-
Addition of Oxidant: In a single portion, add Dess-Martin Periodinane (3.53 g, 8.32 mmol, 1.2 equivalents) to the stirring solution at room temperature. The mixture may turn slightly cloudy.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The starting alcohol should have a lower Rf value than the product aldehyde. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 30 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 25 mL of saturated aqueous NaHCO₃ and 25 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product aldehyde may be volatile; use minimal heat.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 10% ethyl acetate in hexanes to yield the pure 4,6-dimethylheptanal.
Expected Outcome
-
Product: 4,6-dimethylheptanal
-
Appearance: Colorless oil
-
Yield: Typically >90%
-
Validation: Structure can be confirmed by ¹H NMR (expect a characteristic aldehyde proton signal at ~9.7 ppm) and ¹³C NMR spectroscopy.
Workflow & Data Visualization
Synthetic Workflow Diagram
The following diagram illustrates the key transformation in this protocol.
Caption: Oxidation of a Chiral Alcohol Precursor
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |
| 4,6-Dimethyl-1-heptanol | 144.25 | 1.00 | 6.93 | 1.0 |
| Dess-Martin Periodinane | 424.14 | 3.53 | 8.32 | 1.2 |
Trustworthiness: A Self-Validating System
The integrity of any pheromone synthesis relies on rigorous validation at each step. This protocol incorporates checkpoints to ensure success:
-
Reaction Monitoring: TLC is a rapid and effective tool to visually track the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product. A complete reaction is indicated by the absence of the starting material spot.
-
Structural Confirmation: Post-purification, the identity and purity of 4,6-dimethylheptanal must be confirmed.
-
¹H NMR Spectroscopy: Will show a distinct singlet or triplet for the aldehyde proton (CHO) around δ 9.6-9.8 ppm, which is absent in the starting alcohol. The disappearance of the alcohol's -CH₂OH signal (around δ 3.6 ppm) is also a key indicator.
-
Chiral Analysis: To confirm that no racemization has occurred at the chiral centers during the mild oxidation process, chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed, comparing the product to a racemic standard if available.
-
By following these analytical steps, a researcher can proceed with confidence to the subsequent, often more complex, stages of the total pheromone synthesis.
References
-
Mori, K. (2010). Organic Synthesis in Pheromone Science. Molecules, 10(1), 175-204. [Link]
-
Mori, K. (n.d.). Pheromone Synthesis. Request PDF. [Link]
- Chuman, T., & Noguchi, M. (1984). Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one. U.S.
-
Mori, K. (2019). Overview of Kenji Mori's pheromone synthesis series. Journal of Pesticide Science, 44(3), 133-143. [Link]
-
Jarvis, A. P., Liebig, J., Hölldobler, B., & Oldham, N. J. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications, (10), 1196-1197. [Link]
-
National Center for Biotechnology Information (n.d.). 4,6-dimethylheptan-1-ol. PubChem Compound Summary for CID 22220121. [Link]
-
Mori, K. (n.d.). Pheromone synthesis. Part 256: Synthesis of the four stereoisomers of 5,11-dimethylpentacosane, a new sex pheromone component of the male Galleria mellonella (L.), with high stereochemical purities as determined by the derivatization-HPLC analysis of the eight stereoisomers of 5,11-dimethyl-8-pentacosanol. Request PDF. [Link]
-
Reddy, G. V., & Kumar, P. (2007). New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block. Tetrahedron: Asymmetry, 18(6), 779-783. [Link]
-
ChemSrc. (n.d.). 4,6-Dimethyl-1-heptanol. [Link]
-
Francke, W., & Schulz, S. (2010). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Angewandte Chemie International Edition, 49(43), 7840-7864. [Link]
-
Zada, A., Ben-Yehuda, S., Dunkelblum, E., Harel, M., Assael, F., & Mendel, Z. (2004). Synthesis of the four stereoisomers of 4-methyl-3-heptanol. ResearchGate. [Link]
-
Zarbin, P. H. G., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40, 646-675. [Link]
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- 4. New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-Dimethyl-1-heptanol in Fragrance Development
Abstract
These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of 4,6-Dimethyl-1-heptanol (CAS No. 820-05-3) as a novel ingredient in fragrance development. This document outlines detailed protocols for olfactory characterization, its integration into fragrance accords, and subsequent performance and stability testing. By adhering to these methodologies, researchers can systematically unlock the potential of this molecule, ensuring both scientific rigor and creative exploration. The causality behind each experimental step is explained to provide a deeper understanding of the fragrance development workflow.
Introduction: Unveiling a New Olfactive Building Block
The constant pursuit of innovation in perfumery drives the exploration of new molecules that can offer unique scent profiles and performance characteristics. 4,6-Dimethyl-1-heptanol is a C9 branched-chain primary alcohol with a structure suggestive of complex olfactory properties. While its isomers, such as 2,6-Dimethyl-2-heptanol (Dimetol), are known for their floral, rosy, and citrus notes, the specific character of 4,6-Dimethyl-1-heptanol is not widely documented in perfumery literature.[1] This guide provides the foundational protocols to thoroughly characterize this molecule and integrate it into fragrance compositions.
The molecular structure suggests a profile that could bridge several olfactory families. The primary alcohol group (-CH₂OH) often imparts a waxy, slightly rosy, or clean character, while the branched dimethyl structure can introduce nuances of green, woody, or even fruity notes, distinguishing it from linear alcohols of similar carbon length.[2][3]
1.1 Physicochemical Properties
A thorough understanding of the material's physical and chemical properties is the cornerstone of its application. These parameters influence its volatility, solubility, and stability in formulations.
| Property | Value | Source |
| CAS Number | 820-05-3 | [4] |
| Molecular Formula | C₉H₂₀O | [4] |
| Molecular Weight | 144.25 g/mol | [4] |
| Appearance | Colorless Liquid (Assumed) | N/A |
| Boiling Point | 189.1 to 192.9 °C (estimate) | [5][6] |
| Density | ~0.84 g/cm³ (estimate) | [5][7] |
| Refractive Index | ~1.4300 (estimate) | [5] |
| logP (o/w) | 2.44 to 2.9 (estimate) | [4][7] |
| Solubility | Soluble in alcohol; poorly soluble in water | [8] |
1.2 Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,6-Dimethyl-1-heptanol was not available for this review, data from analogous C7-C9 alcohols suggest standard laboratory precautions should be observed.[9][10]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from heat and ignition sources, in tightly sealed containers.[8]
-
Toxicity: The toxicological properties have not been fully investigated. Similar branched-chain alcohols are considered to have low acute toxicity but may cause eye and skin irritation.[10][11] Always consult the supplier-specific SDS before use.
Part 1: Comprehensive Olfactory Characterization
The first critical phase is to build a detailed and objective olfactory profile of the raw material. This process validates its identity and uncovers the nuances that will guide its creative application.
2.1 Protocol: Purity Verification via GC-MS
Causality: Before any sensory evaluation, it is imperative to confirm the purity and identity of the material. Trace impurities can have a significant impact on the overall odor profile, and this step ensures that the subsequent characterization is of the target molecule itself.
-
Sample Preparation: Prepare a 1% solution of 4,6-Dimethyl-1-heptanol in high-purity ethanol.
-
GC-MS Instrument Setup (Typical Conditions):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: 40-400 amu.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation:
-
Confirm the retention time and mass spectrum of the main peak against reference data for 4,6-Dimethyl-1-heptanol.
-
Identify and quantify any impurities representing >0.1% of the total peak area. Note the identity of these impurities, as they may be odor-active.
-
2.2 Protocol: Olfactory Profile Definition via Gas Chromatography-Olfactometry (GC-O)
Causality: GC-O is a powerful technique that combines the separation capability of gas chromatography with the sensitivity of the human nose as a detector.[12][13] This allows for the precise identification of which chemical components in a sample are responsible for its aroma, even those present at concentrations too low for instrumental detectors.[14]
-
Instrument Setup: Utilize a GC-MS system equipped with an olfactory port. Split the column effluent between the MS detector and the heated, humidified olfactory port.
-
Panelist Training: Use assessors trained in recognizing and describing odors using a standardized lexicon.
-
Analysis: As the sample runs through the GC, a panelist sniffs the effluent from the olfactory port and records the following for each detected odor event:
-
Retention Time (or Retention Index).
-
Odor Descriptor (e.g., "waxy," "green," "mushroom," "citrus").
-
Odor Intensity (using a scale, e.g., 1-5).
-
-
Data Correlation: Correlate the sensory data from the "aromagram" with the chemical data from the chromatogram to assign specific odors to specific chemical peaks.
Caption: Workflow for GC-O analysis of 4,6-Dimethyl-1-heptanol.
2.3 Protocol: Sensory Panel Evaluation (On Blotter)
Causality: While GC-O characterizes the components, a panel evaluation of the neat material on a smelling strip (blotter) reveals its complete olfactory story over time—the top, heart, and base notes. This simulates how the ingredient will behave in a fragrance as it evaporates.[15]
-
Preparation: Dip smelling strips to a depth of 1 cm into the pure, verified 4,6-Dimethyl-1-heptanol. Allow excess to drain.
-
Panel: Assemble a panel of at least five trained sensory evaluators.
-
Evaluation Schedule: Instruct panelists to evaluate the blotters at specific time intervals:
-
Time 0 (immediately after dipping)
-
Time +5 minutes
-
Time +30 minutes
-
Time +2 hours
-
Time +6 hours
-
Time +24 hours
-
-
Data Collection: Panelists will independently record odor descriptors and intensity at each time point using a standardized form.
Table for Sensory Data Collection:
| Time Point | Olfactory Descriptors (e.g., Waxy, Green, Floral, Woody, Citrus, Fatty) | Intensity (1-10) | Comments/Other Nuances |
| 0 min | |||
| 5 min | |||
| 30 min | |||
| 2 hr | |||
| 6 hr | |||
| 24 hr |
Part 2: Application in Fragrance Accord Development
An accord is a foundational concept in perfumery, representing a blend of two or more ingredients that combine to create a completely new, unified scent impression.[16][17] Based on its likely waxy, green, and subtly floral character, 4,6-Dimethyl-1-heptanol is hypothesized to be an excellent modifier in floral, green, or aldehydic accords.
3.1 Rationale for Use: The Modifier and Blender
4,6-Dimethyl-1-heptanol is unlikely to be a "character" ingredient that defines a fragrance on its own. Instead, its value lies in its potential to:
-
Add Waxy/Petal-like Realism: Introduce a natural, waxy texture to white floral accords (e.g., jasmine, tuberose, gardenia).
-
Provide "Lift" and Freshness: Lend a clean, slightly green-citrus lift to the top notes of a composition.
-
Bridge and Smooth: Act as a blender to seamlessly connect disparate notes, such as linking citrus top notes to a floral heart.
3.2 Protocol: Development of a "Dewy White Flower" Accord
Causality: This protocol follows an iterative, systematic process of blending and evaluation, which is fundamental to creating a balanced and harmonious accord.[16] The goal is to use 4,6-Dimethyl-1-heptanol to enhance the natural, dewy quality of a simple floral structure.
-
Prepare Stock Solutions: Create 10% solutions of all fragrance ingredients in ethanol to facilitate accurate blending of small quantities.
-
Establish the Core: Begin with a simple floral base. For example:
-
Benzyl Acetate (Fruity, jasmine-like)
-
Hedione® (Luminous, airy jasmine)
-
Linalool (Fresh, light floral woody)
-
-
Iterative Addition:
-
Trial 1 (Baseline): Create the core floral blend without the target molecule.
-
Trial 2 (Introduction): Add a small, defined amount (e.g., 5%) of 4,6-Dimethyl-1-heptanol to the core blend.
-
Evaluation: Dip smelling strips in both Trial 1 and Trial 2. Compare them side-by-side. Note the changes. Does the new molecule add waxiness? Does it increase freshness?
-
-
Refinement: Based on the evaluation, adjust the ratios. If the waxy note is too strong, reduce the percentage of 4,6-Dimethyl-1-heptanol. If more lift is needed, perhaps increase it slightly or reduce a heavier component. This process is repeated, often dozens of times, until the desired olfactory effect is achieved.[18]
Caption: Iterative workflow for fragrance accord development.
Example Formulation Table:
| Ingredient | % in Accord | Olfactory Contribution |
| Hedione® | 40 | Airy, transparent jasmine, radiance |
| Benzyl Acetate | 15 | Sharp, fruity jasmine |
| Linalool | 10 | Fresh, floral, slightly woody |
| Phenyl Ethyl Alcohol | 20 | Rose, honey |
| 4,6-Dimethyl-1-heptanol | 10 | Adds waxy, dewy, green petal note |
| Indole (0.1% solution) | 5 | Narcotic, animalic floralcy (in dilution) |
| Total | 100 | Dewy White Flower Accord |
Part 3: Performance and Stability Evaluation
A successful fragrance ingredient must not only smell pleasant but also be robust enough to last on the skin and remain stable within a product formulation over its shelf life.[19]
4.1 Protocol: Substantivity and Evaporation Profile
Causality: This protocol measures the longevity of the ingredient's odor on a substrate. An ingredient that evaporates too quickly will be lost in the top notes, while one with high substantivity will contribute to the heart or base of the fragrance.
-
Substrate Preparation: Prepare two sets of smelling strips. On one set, apply 10 µL of a 10% solution of 4,6-Dimethyl-1-heptanol in ethanol. For the second set, apply 10 µL of the final "Dewy White Flower" accord.
-
Evaluation: A trained sensory panel evaluates the intensity of the characteristic odor at intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours).
-
Data Analysis: Plot the average perceived intensity versus time to create an evaporation curve. This visually represents the substantivity and helps classify the ingredient (e.g., top, middle, or base note).
4.2 Protocol: Accelerated Stability Testing
Causality: Accelerated stability testing exposes the fragrance to stressful conditions (heat, light) to predict its long-term shelf stability in a shorter timeframe.[20] This is critical for ensuring the final product delivered to the consumer remains unchanged over time.
-
Sample Preparation: Prepare three samples of the final "Dewy White Flower" accord at a 15% concentration in a standard Eau de Toilette base (80% ethanol, 15% fragrance, 5% deionized water).
-
Sample A (Control): Store in the dark at room temperature (~20°C).
-
Sample B (Heat Stress): Store in an oven at 40°C.
-
Sample C (Light Stress): Store in a light box with controlled UV exposure at room temperature.
-
-
Evaluation Schedule: Evaluate all three samples at Time 0, Week 1, Week 2, and Week 4.
-
Methods of Analysis:
-
Sensory: A panel evaluates each sample on a blotter for any changes in odor profile (e.g., discoloration, development of off-notes, weakening of character).
-
Analytical (GC-MS): The samples are analyzed by GC-MS to chemically quantify the concentration of 4,6-Dimethyl-1-heptanol and other key ingredients, and to detect the formation of any degradation products.
-
Sources
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Application Notes and Protocols for 4,6-Dimethyl-1-heptanol as a Non-Polar Solvent
Introduction
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical parameter that can profoundly influence reaction kinetics, yield, purity, and the overall success of a synthetic or purification process.[1][2] While common non-polar solvents like hexane and toluene are widely used, there is a continuous search for novel solvents with unique properties that can offer advantages in specific applications. 4,6-Dimethyl-1-heptanol, a branched-chain primary alcohol, presents an interesting profile as a non-polar solvent. Its structure, combining a hydrophilic hydroxyl group with a bulky, branched hydrocarbon tail, imparts a unique balance of properties that can be leveraged in various experimental settings.[3][4][5] This document provides detailed application notes and protocols for the effective use of 4,6-Dimethyl-1-heptanol in research, particularly for scientists and professionals in the drug development field.
Physicochemical Properties of 4,6-Dimethyl-1-heptanol
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. 4,6-Dimethyl-1-heptanol (CAS No. 820-05-3) is a C9 alcohol with the molecular formula C₉H₂₀O.[6][7][8][9]
| Property | Value | Reference |
| Molecular Weight | 144.25 g/mol | [6][8] |
| Boiling Point | 189.1 ± 8.0 °C at 760 mmHg | [10] |
| Density | 0.8 ± 0.1 g/cm³ | [10] |
| Flash Point | 76.3 ± 8.7 °C | [10] |
| Water Solubility | Slightly soluble | [11] |
| Appearance | Colorless liquid | [11] |
The branched nature of the alkyl chain in 4,6-Dimethyl-1-heptanol is a key structural feature. This branching disrupts the ability of the molecules to pack closely, which can influence its physical properties such as boiling point and viscosity when compared to its straight-chain isomer, 1-heptanol.[4][11] More importantly, the branching increases the surface area of the non-polar hydrocarbon part, which can affect its solubility characteristics.[3][4] While the hydroxyl group provides a polar site capable of hydrogen bonding, the dominant C9 hydrocarbon chain renders the molecule predominantly non-polar.[5][12][13]
Rationale for Use as a Non-Polar Solvent
The utility of 4,6-Dimethyl-1-heptanol as a non-polar solvent stems from several key characteristics:
-
Moderate Polarity : While classified as non-polar, the presence of the hydroxyl group provides a degree of polarity that can be advantageous for dissolving a wider range of solutes compared to purely hydrocarbon solvents. This makes it a potentially useful "intermediate" solvent.[14]
-
High Boiling Point : With a boiling point of approximately 189°C, it is suitable for reactions requiring elevated temperatures.[10]
-
Branched Structure : The steric hindrance provided by the methyl branches can influence reaction selectivity and the solubility of bulky molecules. The branching also tends to lower the melting point compared to linear alkanes of similar molecular weight.
-
Potential for Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be beneficial for solvating specific functional groups in reactants or products.[5][12][13]
Applications in Drug Development
Reaction Medium for Organic Synthesis
4,6-Dimethyl-1-heptanol can serve as a high-boiling, non-polar medium for various organic reactions, particularly those involving non-polar reactants or requiring temperatures above the boiling points of more volatile solvents like dichloromethane or diethyl ether.
Protocol: General Procedure for a Substitution Reaction
Objective: To provide a general framework for utilizing 4,6-Dimethyl-1-heptanol as a solvent for a nucleophilic substitution reaction.
Materials:
-
Reactants (electrophile and nucleophile)
-
4,6-Dimethyl-1-heptanol (reaction grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon), if required
-
Standard work-up reagents (e.g., water, brine, organic solvent for extraction)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the electrophile and the nucleophile.
-
Add a sufficient volume of 4,6-Dimethyl-1-heptanol to dissolve the reactants (typically aiming for a concentration of 0.1-1.0 M).
-
Attach a reflux condenser to the flask. If the reaction is air or moisture-sensitive, flush the system with an inert gas.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture.
-
Heat the mixture to the desired reaction temperature using a heating mantle. The high boiling point of 4,6-Dimethyl-1-heptanol allows for a wide range of reaction temperatures.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or an appropriate aqueous solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The slight miscibility of 4,6-Dimethyl-1-heptanol with water may necessitate multiple extractions.
-
Wash the combined organic layers with water and then brine to remove any residual 4,6-Dimethyl-1-heptanol and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.
-
Causality behind Experimental Choices: The choice of 4,6-Dimethyl-1-heptanol is dictated by the need for a high-boiling, non-polar solvent that can effectively solvate the starting materials. The work-up procedure is designed to efficiently remove the high-boiling solvent and isolate the desired product.
Diagram of the General Reaction Workflow
Caption: General workflow for a chemical reaction using 4,6-Dimethyl-1-heptanol as a solvent.
Extraction Solvent
The non-polar nature of 4,6-Dimethyl-1-heptanol makes it a candidate for liquid-liquid extraction of non-polar compounds from aqueous solutions. Its low water solubility is advantageous for phase separation.
Protocol: Extraction of a Non-Polar Analyte from an Aqueous Matrix
Objective: To extract a non-polar compound of interest from an aqueous sample for subsequent analysis.
Materials:
-
Aqueous sample containing the analyte of interest
-
4,6-Dimethyl-1-heptanol (analytical grade)
-
Separatory funnel
-
Vortex mixer (optional)
-
Centrifuge (optional, for breaking emulsions)
-
Collection vials
Procedure:
-
Sample Preparation:
-
Place a known volume of the aqueous sample into a separatory funnel.
-
-
Extraction:
-
Add a specific volume of 4,6-Dimethyl-1-heptanol to the separatory funnel. The ratio of solvent to sample will depend on the partition coefficient of the analyte and should be optimized.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Alternatively, use a vortex mixer for smaller sample volumes.
-
Allow the layers to separate. If an emulsion forms, gentle swirling or centrifugation can aid in phase separation.
-
-
Collection:
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer (4,6-Dimethyl-1-heptanol containing the analyte) into a clean collection vial.
-
For quantitative recovery, the extraction process can be repeated with fresh solvent, and the organic layers combined.
-
-
Analysis:
-
The extract can now be analyzed by appropriate techniques such as GC-MS or HPLC after suitable sample preparation (e.g., dilution, derivatization).
-
Rationale: This protocol leverages the principle of "like dissolves like," where the non-polar analyte preferentially partitions into the non-polar 4,6-Dimethyl-1-heptanol phase.
Diagram of the Liquid-Liquid Extraction Process
Caption: Workflow for liquid-liquid extraction using 4,6-Dimethyl-1-heptanol.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4,6-Dimethyl-1-heptanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[17][18]
-
Fire Safety: 4,6-Dimethyl-1-heptanol is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.[17][18] Use appropriate fire extinguishing media such as CO₂, dry powder, or foam in case of a fire.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[15][17]
Conclusion
4,6-Dimethyl-1-heptanol offers a unique set of properties that make it a valuable addition to the solvent selection toolkit for researchers and drug development professionals. Its high boiling point, moderate non-polarity, and branched structure can provide advantages in specific synthetic and purification applications. The protocols provided herein serve as a starting point for the exploration of this solvent in the laboratory. As with any new reagent, it is recommended to perform small-scale trials to optimize conditions for specific applications.
References
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Topic: Enzymatic Synthesis of Chiral 4,6-Dimethyl-1-heptanol
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals, where specific stereoisomers are often responsible for the desired biological activity. This application note provides a detailed, field-proven protocol for the enzymatic kinetic resolution of racemic (±)-4,6-dimethyl-1-heptanol. We employ Candida antarctica Lipase B (CALB), a robust and highly stereoselective biocatalyst, to preferentially acylate one enantiomer, enabling the separation of both enantiopure alcohol and its corresponding ester. The protocol covers the enzymatic reaction, product work-up, and analytical validation using chiral gas chromatography (GC) to determine enantiomeric excess (ee%) and conversion. This method offers a green, efficient, and highly selective alternative to traditional chemical resolution techniques.
Introduction and Scientific Principle
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing.[1][2] Biocatalysis, utilizing enzymes to perform stereoselective transformations, has emerged as a powerful and sustainable methodology.[3] Lipases (EC 3.1.1.3), in particular, are exceptionally versatile enzymes that function efficiently in non-aqueous environments to catalyze esterification and transesterification reactions.[4]
Candida antarctica Lipase B (CALB) is one of the most widely used biocatalysts in both academic and industrial settings due to its broad substrate specificity, high catalytic activity, and remarkable enantioselectivity.[5][6] This protocol leverages these properties to perform a kinetic resolution of racemic 4,6-dimethyl-1-heptanol.
The Principle of Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much higher rate than the other.[7] In this protocol, CALB will catalyze the transesterification of the racemic alcohol using an acyl donor. One enantiomer (e.g., the R-enantiomer) is rapidly converted to its corresponding ester, while the other enantiomer (e.g., the S-enantiomer) remains largely unreacted. The reaction is stopped at or near 50% conversion, yielding a mixture of one enantiomer as an ester and the other as an unreacted alcohol. These two compounds, now having different functional groups, can be easily separated by standard chromatographic techniques.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of a synthetically useful resolution.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| (±)-4,6-Dimethyl-1-heptanol | ≥98% | Sigma-Aldrich, TCI | Substrate |
| Immobilized Candida antarctica Lipase B (CALB) | Novozym® 435 or equivalent | Novozymes, Sigma-Aldrich | Biocatalyst |
| Vinyl Acetate | Anhydrous, ≥99% | Acros Organics, Sigma-Aldrich | Acyl Donor |
| Hexane or Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99% | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For Chromatography |
| Hexane | HPLC Grade | Fisher Scientific | For Chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For Column Chromatography |
| Sodium Sulfate | Anhydrous | VWR | Drying Agent |
Instrumentation
| Instrument | Specification | Purpose |
| Gas Chromatograph (GC) | FID Detector, Autosampler | Chiral Analysis |
| Chiral GC Column | e.g., Restek Rt-βDEXsm or equivalent | Enantiomeric Separation |
| Orbital Shaker Incubator | Temperature controlled | Reaction Incubation |
| Rotary Evaporator | Standard laboratory model | Solvent Removal |
| Glass Chromatography Column | 2-5 cm diameter | Product Purification |
Experimental Protocols
The overall process involves three key stages: the enzymatic reaction, the separation of products, and the analytical validation.
Caption: High-level experimental workflow for enzymatic resolution.
Protocol 1: Enzymatic Kinetic Resolution of (±)-4,6-Dimethyl-1-heptanol
This protocol details the enantioselective acylation. The reaction progress should be monitored by taking small aliquots over time to determine the optimal endpoint (near 50% conversion).
-
To a 50 mL screw-cap flask, add (±)-4,6-dimethyl-1-heptanol (1.0 g, 6.93 mmol).
-
Add 20 mL of anhydrous hexane or MTBE.
-
Causality Note: Non-polar organic solvents are used because they maintain the essential layer of water on the enzyme surface required for catalytic activity without promoting the reverse hydrolysis reaction.[4]
-
-
Add vinyl acetate (1.28 mL, 13.86 mmol, 2.0 equivalents).
-
Causality Note: Vinyl acetate is an excellent acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This makes the reaction effectively irreversible, driving it to completion.[8]
-
-
Add immobilized CALB (Novozym® 435) (100 mg, 10% w/w of substrate).
-
Seal the flask tightly and place it in an orbital shaker incubator set to 40°C and 200 rpm.
-
Monitor the reaction by taking a 50 µL aliquot every 4-6 hours. Filter the enzyme and analyze the sample directly by chiral GC (see Protocol 3) to determine the conversion rate.
-
Stop the reaction when the conversion approaches 50% (typically 24-48 hours).
Caption: Principle of kinetic resolution via selective acylation.
Protocol 2: Product Work-up and Purification
-
Once the reaction is complete, remove the flask from the incubator.
-
Filter the reaction mixture through a small plug of cotton or a sintered glass funnel to recover the immobilized enzyme.
-
Trustworthiness Note: The immobilized enzyme can be washed with fresh solvent (hexane), dried under vacuum, and reused for subsequent reactions, demonstrating the process's sustainability.
-
-
Transfer the filtrate to a round-bottom flask and remove the solvent and excess vinyl acetate using a rotary evaporator.
-
The resulting crude oil (a mixture of unreacted alcohol and the newly formed ester) is purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Load the crude oil onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The less polar ester will elute first, followed by the more polar unreacted alcohol.
-
Collect fractions and analyze them by TLC or GC to identify the pure compounds.
-
Combine the pure fractions for each compound and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-4,6-dimethyl-1-heptanol and (R)-4,6-dimethyl-1-heptyl acetate.
Protocol 3: Chiral Gas Chromatography (GC) Analysis
This protocol is essential for determining the success of the resolution by quantifying the enantiomeric excess of both the substrate and the product.
-
Sample Preparation: Dilute a small amount (1-2 mg) of the sample (crude reaction mixture or purified fraction) in 1 mL of hexane or ethyl acetate.
-
GC Method: The following parameters are a starting point and should be optimized for your specific instrument and column.[9][10][11]
| Parameter | Value | Rationale |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm df) | Cyclodextrin-based chiral stationary phase (CSP) is effective for separating alcohol enantiomers.[11] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 220 °C | Ensures complete volatilization of the sample. |
| Detector | FID (Flame Ionization Detector) | Universal detector for organic compounds. |
| Detector Temp | 250 °C | Prevents condensation of analytes. |
| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min | A temperature ramp is necessary to elute both the alcohol and its more volatile acetate ester. |
| Injection | 1 µL, Split (e.g., 50:1) | A split injection prevents column overloading and ensures sharp peaks. |
-
Data Analysis:
-
Inject the racemic (±)-4,6-dimethyl-1-heptanol standard to identify the retention times of the two enantiomers. They should appear as two distinct, equal-area peaks.
-
Integrate the peak areas for the two alcohol enantiomers (Area₁ and Area₂) and the two ester enantiomers.
-
Calculate the enantiomeric excess (ee%) for the remaining alcohol:
-
ee_alcohol (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[12]
-
-
Calculate the conversion (c):
-
c (%) = (Total Area_ester) / (Total Area_ester + Total Area_alcohol) * 100[8]
-
-
Expected Results and Data Interpretation
A successful kinetic resolution will show that as the reaction time increases, the conversion approaches 50%. Simultaneously, the enantiomeric excess of the remaining alcohol and the formed ester will increase. The ideal outcome is to stop the reaction at exactly 50% conversion, which theoretically yields products with 100% ee. In practice, high ee values (>95%) are achievable.
Table of Hypothetical Results:
| Reaction Time (h) | Conversion (%) | ee% of Unreacted Alcohol | ee% of Formed Ester | E-value |
| 0 | 0 | 0 | N/A | N/A |
| 8 | 25 | 33 | 99 | >150 |
| 16 | 40 | 67 | 99 | >150 |
| 24 | 48 | 92 | 96 | >150 |
| 32 | 51 | 98 | 94 | >150 |
Note: The E-value can be calculated from conversion and ee data. High and consistent E-values confirm the enzyme's selectivity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive enzyme; Wet solvent/reagents; Incorrect temperature. | Use fresh enzyme; Ensure all solvents and reagents are anhydrous; Optimize reaction temperature (30-50°C is typical for CALB). |
| Low Enantioselectivity (Low ee%) | Reaction went far beyond 50% conversion; Non-optimal enzyme or conditions. | Monitor the reaction closely and stop it near 50% conversion; Screen other lipases or vary the solvent and acyl donor. |
| Poor GC Peak Resolution | Incorrect GC temperature program; Column degradation. | Optimize the oven temperature ramp (slower ramp rates can improve resolution); Condition the column or replace if necessary.[10] |
Conclusion
This application note provides a robust and reliable protocol for the enzymatic synthesis of chiral 4,6-dimethyl-1-heptanol via kinetic resolution. By using the commercially available and highly efficient biocatalyst Candida antarctica Lipase B (Novozym® 435), both enantiomers of the target alcohol can be obtained with high enantiomeric purity. The method is validated by a straightforward chiral GC analysis, making it an excellent and scalable strategy for researchers in pharmaceutical and chemical synthesis.
References
-
Jing, H., Gu, B., & Wu, J. (2018). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, NIH. [Link]
-
Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. ResearchGate. [Link]
-
Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal. [Link]
-
IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry. [Link]
-
Tabor, D. P., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
-
de Souza, R. O. M. A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
-
Palmans, A. R. A., & Meijer, E. W. (2010). Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. SciSpace. [Link]
-
Valko, K. (1997). Analytical chiral separation methods (IUPAC Recommendations 1997). ResearchGate. [Link]
-
G. Fantin, et al. (2016). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. NIH. [Link]
-
Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]
-
Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
de O. Silva, J., et al. (2008). Enzymatic synthesis of chiral heteroaryl alcohols using plant fragments as the only biocatalyst and reducing agent. ResearchGate. [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC, NIH. [Link]
-
Armstrong, D. W. (2018). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Szymański, W., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC, NIH. [Link]
-
Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
-
Zhang, W., et al. (2021). Enzymatic synthesis of chiral alcohols using ketoreductases. ResearchGate. [Link]
-
Kamal, A. (2011). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. ResearchGate. [Link]
-
Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Semantic Scholar. [Link]
-
Vikhrankar, P. M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Scale-up Synthesis of 4,6-Dimethyl-1-heptanol for Pilot Studies
Introduction
4,6-Dimethyl-1-heptanol is a specialty alcohol with potential applications in various fields, including fragrance, lubricant, and pharmaceutical industries. As research and development efforts progress, the demand for larger quantities of this compound for pilot studies and further evaluation necessitates the development of a robust and scalable synthetic route. This document provides a comprehensive guide for the scale-up synthesis of 4,6-dimethyl-1-heptanol, addressing key challenges and providing detailed protocols for researchers, scientists, and drug development professionals.
The transition from laboratory-scale synthesis to pilot-plant production presents a unique set of challenges.[1][2] Reactions that are straightforward on a gram scale can become problematic when scaled up by orders of magnitude.[2] Issues such as heat transfer, mass transport, reagent addition rates, and safety become paramount.[2] This guide aims to provide a practical and scientifically sound approach to navigate these challenges, ensuring a safe, efficient, and reproducible synthesis of 4,6-dimethyl-1-heptanol on a pilot scale.
The synthetic strategy detailed herein is based on the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation.[3][4] Specifically, we will explore the reaction of a suitable Grignard reagent with an epoxide, a method known to produce primary alcohols.[5][6] This application note will provide a detailed protocol, address potential scale-up issues, and outline the necessary safety precautions for conducting this synthesis in a pilot plant setting.
Physicochemical Properties of 4,6-Dimethyl-1-heptanol
A thorough understanding of the physical and chemical properties of the target molecule is crucial for process design, purification, and safety assessment.
| Property | Value | Reference |
| Molecular Formula | C9H20O | [7][8][9][10] |
| Molecular Weight | 144.25 g/mol | [8][9][10] |
| CAS Number | 820-05-3 | [7][8][10][11] |
| Boiling Point (est.) | 192.9°C | [7] |
| Density (est.) | 0.8446 g/cm³ | [7] |
| Refractive Index | 1.4300 | [7] |
Scalable Synthetic Route: Grignard Reaction with Ethylene Oxide
The chosen synthetic route involves the preparation of a Grignard reagent from 1-bromo-2,4-dimethylpentane and its subsequent reaction with ethylene oxide. This method is advantageous for its relatively high yield and the commercial availability of the starting materials.
Reaction Scheme:
-
Grignard Reagent Formation:
-
1-Bromo-2,4-dimethylpentane reacts with magnesium turnings in an anhydrous ether solvent (such as tetrahydrofuran, THF) to form the Grignard reagent, (2,4-dimethylpentyl)magnesium bromide.
-
-
Nucleophilic Addition to Ethylene Oxide:
-
The Grignard reagent then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This ring-opening reaction forms an alkoxide intermediate.
-
-
Acidic Workup:
-
The reaction mixture is quenched with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final product, 4,6-dimethyl-1-heptanol.
-
Rationale for Route Selection
-
Convergent Synthesis: This two-step, one-pot reaction is efficient and minimizes the number of synthetic operations.
-
High Atom Economy: The majority of the atoms from the starting materials are incorporated into the final product, reducing waste.
-
Established Chemistry: Grignard reactions are well-understood and widely used in industrial settings, providing a solid foundation for scale-up.[3]
Workflow Diagram
Caption: Overall workflow for the synthesis of 4,6-dimethyl-1-heptanol.
Detailed Pilot-Scale Protocol
Warning: This protocol should only be executed by trained personnel in a properly equipped pilot plant facility. A thorough hazard and operability (HAZOP) study must be conducted before commencing any work.[12][13]
Equipment
-
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Dry ice/acetone condenser for the ethylene oxide addition.
-
Temperature probes and a chiller unit for reactor temperature control.
-
Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.[12]
-
Emergency shower and eyewash station in close proximity.
Reagents
| Reagent | CAS Number | Quantity (molar excess) | Purity |
| Magnesium Turnings | 7439-95-4 | 2.4 kg (1.1 eq) | >99% |
| 1-Bromo-2,4-dimethylpentane | 6570-91-8 | 15.8 kg (1.0 eq) | >97% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 60 L | >99.9% |
| Ethylene Oxide | 75-21-8 | 4.4 kg (1.2 eq) | >99% |
| Saturated Aqueous Ammonium Chloride | N/A | 20 L | N/A |
| Diethyl Ether | 60-29-7 | 3 x 15 L (for extraction) | Reagent Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | 2 kg | N/A |
Procedure
Part 1: Grignard Reagent Formation
-
Reactor Preparation: Ensure the 100 L reactor is scrupulously clean and dry. Assemble the reactor with the mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to remove any residual moisture.
-
Magnesium Addition: Charge the reactor with magnesium turnings (2.4 kg).
-
Initiation: Add a small portion (approximately 500 mL) of a solution of 1-bromo-2,4-dimethylpentane (15.8 kg) in anhydrous THF (60 L) to the magnesium turnings.
-
Reaction Start-up: The reaction should initiate spontaneously, evidenced by a slight exotherm and the formation of a cloudy solution. If the reaction does not start, gentle warming with a water bath may be required.
-
Controlled Addition: Once the reaction has initiated, add the remaining 1-bromo-2,4-dimethylpentane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be carefully controlled to maintain the reaction temperature below 40°C.
-
Completion of Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution should be a dark grey to brown color.
Part 2: Reaction with Ethylene Oxide
-
Cooling: Cool the reactor containing the Grignard reagent to -20°C using a chiller.
-
Ethylene Oxide Addition: Carefully add a solution of ethylene oxide (4.4 kg) in cold, anhydrous THF (10 L) to the stirred Grignard reagent solution via a cooled addition funnel. The addition should be done at a rate that maintains the internal temperature below -10°C. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood with appropriate safety measures in place.
-
Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
Part 3: Workup and Purification
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution (20 L) to the reaction mixture while cooling the reactor in an ice bath. This will quench any unreacted Grignard reagent and protonate the alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 15 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 10 L). Dry the combined organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Vacuum Distillation: Purify the crude product by vacuum distillation to obtain pure 4,6-dimethyl-1-heptanol. Collect the fraction boiling at the appropriate temperature and pressure.
Process Safety and Hazard Analysis
The scale-up of any chemical process requires a rigorous safety assessment.[1][2][12][14] The following are key hazards and mitigation strategies for this synthesis:
-
Grignard Reagent: Highly reactive and pyrophoric. It reacts violently with water and protic solvents. All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and reagents.
-
Ethylene Oxide: A highly flammable, toxic, and carcinogenic gas. It should be handled in a well-ventilated area, and appropriate respiratory protection should be used. The addition must be carefully controlled to avoid a runaway reaction.
-
Exothermic Reactions: Both the Grignard formation and the reaction with ethylene oxide are highly exothermic. Adequate cooling capacity and temperature monitoring are essential to prevent thermal runaways.
-
Solvent Hazards: Tetrahydrofuran and diethyl ether are highly flammable. Ensure all electrical equipment is properly grounded and that there are no ignition sources in the vicinity.
A comprehensive risk assessment, including a HAZOP study, should be performed to identify all potential hazards and implement appropriate control measures.[12][13]
Troubleshooting
| Problem | Possible Cause | Solution |
| Grignard reaction fails to initiate | Wet reagents or glassware; inactive magnesium surface. | Ensure all glassware is flame-dried and reagents are anhydrous. Crush a small piece of magnesium to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. |
| Low yield of Grignard reagent | Incomplete reaction; side reactions due to impurities. | Ensure sufficient reaction time for Grignard formation. Use high-purity reagents. |
| Formation of significant byproducts | Wurtz coupling; reaction with atmospheric CO2. | Maintain a slow addition rate of the alkyl halide. Ensure a good inert atmosphere is maintained throughout the reaction. |
| Low yield of the final alcohol | Incomplete reaction with ethylene oxide; loss during workup. | Ensure the correct stoichiometry of ethylene oxide is used. Optimize extraction and distillation procedures to minimize losses. |
Conclusion
The successful scale-up of the synthesis of 4,6-dimethyl-1-heptanol requires careful planning, a thorough understanding of the reaction chemistry, and a strong emphasis on safety. The protocol detailed in this application note provides a robust framework for the pilot-scale production of this valuable specialty chemical. By following these guidelines and implementing appropriate safety measures, researchers and drug development professionals can confidently produce the quantities of 4,6-dimethyl-1-heptanol required for their ongoing studies.
References
-
LookChem. (n.d.). 4,6-dimethyl-1-heptanol. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethylheptan-1-ol. Retrieved from [Link]
-
Center for Chemical Process Safety. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. Wiley. Retrieved from [Link]
-
NIST. (n.d.). 1-heptanol, 4,6-dimethyl-. NIST WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]
-
Xytel India. (2023, August 19). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. Retrieved from [Link]
-
Jinzong Machinery. (2024, August 7). Building a Pilot Plant for Chemical Testing. Retrieved from [Link]
-
Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]
- Hendershot, D. C. (2011). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. Process Safety Progress, 30(2), 154-159.
- Maleta, V. N., Bedryk, O., Shevchenko, A., & Kiss, A. A. (2022). Pilot-scale experimental studies on ethanol purification by cyclic stripping. AIChE Journal, 68(10), e17781.
-
Pilodist. (n.d.). Distillation Systems / Pilot Plants. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
Transformation Tutoring. (2022, November 19). Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. Retrieved from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Grignard Reagents. Retrieved from [Link]
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Analytical techniques for quantifying 4,6-Dimethyl-1-heptanol in complex mixtures
Application Note & Protocol
Topic: Quantitative Analysis of 4,6-Dimethyl-1-heptanol in Complex Biological and Pharmaceutical Matrices
Abstract
The accurate quantification of semi-volatile organic compounds such as 4,6-Dimethyl-1-heptanol in complex sample matrices like plasma, urine, or pharmaceutical formulations presents significant analytical challenges. Direct injection methods are often hindered by matrix interference, leading to poor sensitivity and instrument downtime. This application note details a robust and highly sensitive analytical workflow employing Static Headspace (HS) extraction coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We provide a comprehensive, step-by-step protocol, from sample preparation and optional derivatization to instrumental parameters and method validation according to ICH Q2(R1) guidelines.[1][2][3] This method ensures high analyte recovery, minimizes matrix effects, and delivers reliable quantification suitable for research, quality control, and drug development applications.
Introduction: The Analytical Challenge
4,6-Dimethyl-1-heptanol is a branched-chain alcohol whose presence as an impurity, metabolite, or formulation component requires precise measurement. Quantifying this molecule in complex mixtures is challenging due to its semi-volatile nature and the presence of abundant, non-volatile matrix components (e.g., proteins, salts, excipients).[4][5] These interfering substances can contaminate the analytical system, suppress analyte signals, and compromise the accuracy of results.
The primary goal is to isolate the volatile analyte from the non-volatile matrix efficiently.[6] Static headspace sampling is an ideal technique for this purpose. It physically separates the volatile compounds from the liquid or solid sample matrix by analyzing the vapor phase above the sample, ensuring that only volatile and semi-volatile analytes are introduced into the GC-MS system.[4][6][7] This approach drastically reduces sample cleanup, enhances sensitivity, and prolongs the life of the GC inlet and column.[7]
Method Selection: The Rationale for Headspace GC-MS
Gas Chromatography is the premier technique for separating volatile and semi-volatile compounds. When coupled with a Mass Spectrometry detector, it provides unparalleled selectivity and sensitivity, enabling confident identification and quantification of target analytes even at trace levels.
While direct liquid injection is possible, it is ill-suited for complex matrices. The Headspace (HS) sampling technique offers several distinct advantages:
-
Matrix Elimination: Only volatile compounds are transferred to the GC, leaving non-volatile salts, proteins, and polymers behind in the vial.[7] This is the most effective form of sample cleanup for this application.
-
Enhanced Sensitivity: By heating the sample, the concentration of volatile analytes in the headspace is increased, leading to lower detection limits.[6]
-
Automation and Reproducibility: Modern headspace autosamplers provide excellent automation for high-throughput analysis with outstanding precision.
-
Reduced Instrument Maintenance: Injecting a clean vapor sample significantly reduces contamination of the GC inlet liner, column, and MS ion source.[7]
An alternative, powerful technique is Solid-Phase Microextraction (SPME), which uses a coated fiber to adsorb analytes from the sample headspace.[8][9] While SPME can offer superior concentration capabilities, static headspace is often simpler to implement and optimize for routine quantitative analysis.
Experimental Protocol: HS-GC-MS Quantification
This protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific matrix and required sensitivity.
Materials and Reagents
-
Analyte Standard: 4,6-Dimethyl-1-heptanol (CAS: 820-05-3)
-
Internal Standard (IS): 2-Undecanol or other suitable non-interfering alcohol.
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[10]
-
Reagents: Sodium Chloride (NaCl), analytical grade.
-
Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/Silicone septa.
Sample and Standard Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 4,6-Dimethyl-1-heptanol and the Internal Standard in methanol.
-
Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL (or as required) in the chosen matrix (e.g., blank plasma, placebo formulation).
-
Sample Preparation Workflow:
-
Pipette 1.0 mL of the sample (or calibration standard) into a 20 mL headspace vial.
-
Add 10 µL of the Internal Standard working solution (e.g., at 10 µg/mL).
-
Add ~0.5 g of solid NaCl. This "salting out" effect reduces the solubility of the analyte in the aqueous phase and promotes its partitioning into the headspace, increasing sensitivity.[11][12]
-
(Optional but Recommended) Derivatization: For improved peak shape and thermal stability, add 100 µL of BSTFA.[10][13] Silylation replaces the active hydrogen on the alcohol group with a non-polar trimethylsilyl (TMS) group.[13][14]
-
Immediately cap and vortex the vial for 15 seconds.
-
Instrumental Conditions
The following parameters were established on an Agilent GC-MS system but can be adapted to other manufacturers' equipment.
| Headspace Autosampler Parameters | |
| Oven Temperature | 90 °C |
| Loop Temperature | 100 °C |
| Transfer Line Temperature | 110 °C |
| Vial Equilibration Time | 15 min |
| Injection Mode | Loop Injection |
| Injection Volume | 1 mL |
| Gas Chromatograph (GC) Parameters | |
| Column | Rxi-5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane phase[15] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1 for high concentrations) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 180 °C @ 15 °C/min, then ramp to 280 °C @ 30 °C/min (hold 3 min) |
| Mass Spectrometer (MS) Parameters | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan: m/z 40-300 (for method development)SIM: (for quantification) |
| Selected Ions (SIM) | Quantifier and qualifier ions for 4,6-Dimethyl-1-heptanol (and its TMS derivative if used) and the IS should be determined experimentally from the full scan mass spectrum. |
Method Validation & Performance
A robust analytical method must be validated to prove it is fit for its intended purpose.[3] The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][16][17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte without interference from matrix components. | Peak purity analysis; no co-eluting peaks at the analyte's retention time in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 80-120% for low concentrations and 90-110% for higher concentrations. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% for LOQ, ≤ 10% for other levels. |
| Repeatability (Intra-day) | Precision under the same conditions over a short interval. | |
| Intermediate Precision (Inter-day) | Precision within the same lab but on different days, with different analysts, or on different equipment. | |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; accuracy and precision criteria must be met. |
Conclusion
The described Static Headspace GC-MS method provides a reliable, sensitive, and robust solution for the quantification of 4,6-Dimethyl-1-heptanol in complex matrices. By physically separating the analyte from non-volatile interferences, this technique minimizes matrix effects, reduces instrument contamination, and ensures high-quality data. The optional derivatization step can further enhance chromatographic performance, leading to improved accuracy and precision. This application note serves as a complete guide for researchers, scientists, and drug development professionals seeking to establish a validated analytical method for this and other similar semi-volatile compounds.
References
- Gong, X., Lu, D., Hower, D., Gulbinski, J., Cavagnino, D., & Cojocariu, C. (n.d.). Analytical solutions for challenges in headspace GC-MS analysis of volatile extractable and leachable compounds. Thermo Fisher Scientific.
- (n.d.). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Taylor & Francis Online.
- (n.d.). Headspace GC/MS Analysis. Innovatech Labs.
- (n.d.). Solid Phase Microextraction (SPME). Sigma-Aldrich.
- (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- (n.d.). Headspace Sampling Fundamentals. Agilent.
- Lee, S., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.
- (2023, September 8). Advantages of Using Headspace Sampling for Volatile Sample Analysis. AZoM.
- (2023, August 29). Derivatization. Chemistry LibreTexts.
- (2025, January 22). A Novel Sample Preparation Method for Veterinary Use of Volatile Organic Compounds in Whole Blood. Preprints.org.
- (n.d.). Alcohols-Glycols. GL Sciences.
- (2025, August 14). What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
- (n.d.). Extraction modes in solid phase microextraction (SPME). ResearchGate.
- (n.d.). SPME for GC Analysis. Sigma-Aldrich.
- (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
- (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd.
- (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- (2018, May 11). Method categories according to the ICH Q2(R1). Lösungsfabrik.
- (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- (n.d.). Solid-Phase Microextraction (SPME): A Discussion. LCGC International.
- Bartkiene, E., et al. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI.
- (n.d.). Challenges in quantifying 4-oxo-(E)-2-hexenal in complex matrices. Benchchem.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azom.com [azom.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. scribd.com [scribd.com]
- 17. ijrrjournal.com [ijrrjournal.com]
Troubleshooting & Optimization
Improving yield in 4,6-Dimethyl-1-heptanol synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and improving the yield of 4,6-Dimethyl-1-heptanol synthesis. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring each step is a self-validating system for robust and reproducible results.
Core Synthesis Pathway: The Grignard Reaction
The synthesis of 4,6-Dimethyl-1-heptanol is most commonly and efficiently achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction provides a direct route to the target primary alcohol. The most cited pathway involves the reaction of a Grignard reagent, formed from 1-bromo-2,4-dimethylpentane, with an epoxide such as oxirane (ethylene oxide).[1][2] The Grignard reagent acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final product, 4,6-Dimethyl-1-heptanol.
Caption: Grignard synthesis of 4,6-Dimethyl-1-heptanol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues researchers may encounter during the synthesis in a direct question-and-answer format.
Q1: My Grignard reaction won't start. The solution remains clear and the magnesium is unreactive. What's wrong?
This is a classic issue in Grignard synthesis, typically pointing to two main culprits: inactive magnesium or the presence of moisture.
-
Root Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.
-
Solution: The magnesium must be activated to expose a fresh, reactive surface. This can be achieved by gently crushing the turnings in a dry mortar and pestle or by chemical activation within the reaction flask using a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3]
-
-
Root Cause 2: Presence of Protic Contaminants. Grignard reagents are extremely strong bases and will be rapidly quenched by acidic protons from water, alcohols, or even atmospheric moisture.[4] This consumes the reagent and prevents it from forming.
-
Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator. Use only high-quality anhydrous solvents, such as freshly distilled diethyl ether or tetrahydrofuran (THF).[4] The reaction should be run under an inert atmosphere (e.g., dry nitrogen or argon).
-
Q2: The reaction initiated, but my final yield of 4,6-Dimethyl-1-heptanol is significantly lower than expected. Why?
Low yield can result from several competing side reactions or inefficient isolation of the product. Understanding these pathways is key to mitigating them.
-
Root Cause 1: Side Reactions. Several side reactions can compete with the desired nucleophilic addition, reducing the overall yield.[2][3]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted 1-bromo-2,4-dimethylpentane to form a C14 hydrocarbon byproduct (2,4,7,9-tetramethyldecane). This is more prevalent at higher temperatures.
-
Reduction: While less common with epoxides than with sterically hindered ketones, the Grignard reagent can act as a reducing agent.[2][3]
-
Enolization: This is not a concern when using an epoxide like oxirane but is a major issue when ketones are used as the electrophile.[2][3]
-
-
Solution:
-
Temperature Control: The addition of the oxirane to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions like Wurtz coupling.[3] After the initial addition, the reaction can be allowed to warm to room temperature to ensure completion.
-
Addition Order: Always add the electrophile (oxirane) solution slowly to the prepared Grignard reagent. This maintains a high concentration of the Grignard reagent relative to the electrophile, favoring the desired reaction.
-
-
Root Cause 2: Inefficient Work-up and Isolation. The work-up step is critical for protonating the alkoxide intermediate and separating it from magnesium salts.
-
Problem: Quenching the reaction with strong acid or water can sometimes lead to the formation of thick magnesium hydroxide precipitates that can trap the alcohol product, making extraction difficult and reducing yield.
-
Solution: A careful aqueous work-up using a saturated ammonium chloride (NH₄Cl) solution is often preferred.[3] This buffered solution effectively protonates the alkoxide while minimizing the formation of problematic precipitates, making the extraction of the final product into an organic solvent more efficient.
-
Caption: Troubleshooting workflow for low product yield.
Table 1: Troubleshooting Summary
| Problem Encountered | Potential Cause | Recommended Solution & Rationale |
| Reaction Fails to Initiate | Inactive Magnesium (MgO layer) | Activate Mg with iodine or 1,2-dibromoethane to expose a fresh metal surface.[3] |
| Wet glassware or solvents | Rigorously dry all glassware and use anhydrous solvents to prevent quenching of the highly basic Grignard reagent.[4] | |
| Low Final Yield | Wurtz coupling side reaction | Maintain low temperature (0 °C) during oxirane addition to disfavor the coupling reaction.[3] |
| Incomplete reaction | Ensure Mg is fully consumed and allow the reaction to stir at room temperature for a sufficient time (e.g., 1-2 hours) after addition. | |
| Poor product recovery | Use saturated NH₄Cl for the work-up to prevent formation of emulsions and product-trapping precipitates.[3] Perform multiple extractions. | |
| Product is Impure | Formation of byproducts | Optimize temperature control and addition rate. Purify the crude product via fractional distillation or column chromatography.[5] |
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for preparing the Grignard reagent for this synthesis?
-
A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard choices.[1][4] Diethyl ether has a lower boiling point, which can make it easier to initiate the reaction gently. THF has a higher boiling point and better solvating power, which can be beneficial, but may require more careful temperature control. The key is that the solvent must be anhydrous.
-
-
Q: How can I effectively purify the final 4,6-Dimethyl-1-heptanol product?
-
A: The primary method for purifying 1-heptanol and its derivatives is distillation, which separates compounds based on their boiling points.[5] For higher purity, especially to remove byproducts with similar boiling points, column chromatography using silica gel or alumina is a powerful technique.[5]
-
-
Q: Are there viable alternative synthetic routes if the Grignard reaction is not suitable for my setup?
-
A: Yes, other routes exist, though they may be multi-step. One could envision the synthesis and subsequent reduction of a suitable ester, such as ethyl 4,6-dimethylheptanoate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Another possibility is the catalytic hydrogenation of an unsaturated precursor like 4,6-dimethyl-hept-x-en-1-ol.[1][6]
-
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethyl-1-heptanol via Grignard Reaction
-
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
1-Bromo-2,4-dimethylpentane
-
Anhydrous diethyl ether (or THF)
-
Oxirane (ethylene oxide), as a solution in anhydrous ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, all under an inert atmosphere of dry nitrogen.
-
Grignard Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether.
-
Add a small portion (~10%) of the alkyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it doesn't start, gently warm the flask.[4]
-
Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.
-
Reaction with Oxirane: Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Slowly add a solution of oxirane in anhydrous ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the resulting magnesium salts.[3][4]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the aqueous layer twice with additional portions of diethyl ether.
-
Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to yield pure 4,6-Dimethyl-1-heptanol.
-
References
- Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols. Benchchem.
- 4,6-dimethyl-1-heptanol. LookChem.
- 4,6-dimethyl-1-heptanol synthesis. ChemicalBook.
- Optimizing reaction conditions for the synthesis of tertiary alcohols. Benchchem.
- Grignard Reaction. Organic Chemistry Portal.
- What are the purification methods for 1 - Heptanol in the synthesis process?. Blog.
Sources
Technical Support Center: Purification of Crude 4,6-Dimethyl-1-heptanol by Fractional Distillation
Welcome to the technical support guide for the purification of crude 4,6-Dimethyl-1-heptanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing fractional distillation for this specific application. Here, we address common challenges and frequently asked questions to ensure the successful purification of your target compound.
I. Understanding the Core Principles
Fractional distillation is a powerful technique for separating liquid mixtures with closely related boiling points.[1][2] The process relies on establishing a temperature gradient along a fractionating column. This allows for repeated vaporization and condensation cycles, enriching the vapor phase with the more volatile component at each stage.[2][3] For 4,6-Dimethyl-1-heptanol, which has an estimated boiling point of approximately 192.9°C, this method is ideal for removing both lower and higher boiling point impurities that may be present from its synthesis.[4]
Key Physical Properties of 4,6-Dimethyl-1-heptanol:
| Property | Value | Source |
| Molecular Formula | C9H20O | [4][5][6][7] |
| Molecular Weight | 144.25 g/mol | [5][6] |
| Estimated Boiling Point | 192.9°C | [4] |
| Estimated Density | 0.8446 g/cm³ | [4] |
| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C | [8] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the fractional distillation of 4,6-Dimethyl-1-heptanol.
Q1: My distillation is extremely slow, or no distillate is being collected despite the pot boiling vigorously. What's wrong?
A1: This common issue, often termed "stalling," can be attributed to several factors:
-
Insufficient Heating or Excessive Heat Loss: The vaporized solvent must travel up the column, and if the column is not adequately heated, the vapor will condense and fall back into the distillation pot before reaching the condenser. Ensure your heating mantle is set to an appropriate temperature to maintain a steady boil. To minimize heat loss, insulate the distillation head and column with glass wool or aluminum foil.[1]
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser. The top of the bulb should be level with the bottom of the side arm leading to the condenser.[1] If it's too high, the vapor will condense before reaching it, leading to a low temperature reading and no collected distillate.[9]
-
System Leaks: Check all glass joints for a proper seal. Vapor can escape through loose connections, preventing it from reaching the condenser.[9]
Q2: The temperature reading on my thermometer is fluctuating wildly. How can I get a stable reading?
A2: Temperature fluctuations are often a sign of an unstable distillation process.
-
Uneven Boiling: Ensure smooth boiling by using boiling chips or a magnetic stir bar in the distillation flask.[10] This prevents bumping and promotes the steady formation of vapor.
-
Distillation Rate is Too High: A distillation that is proceeding too quickly does not allow for proper equilibrium to be established in the column, leading to fluctuations.[9][11] Reduce the heating to achieve a slow, steady collection rate of approximately 1-2 drops per second.
-
Condensate Ring Not Established: A stable "ring" of condensing vapor should slowly rise up the column.[1] If this is not observed, adjust the heating to establish this equilibrium.
Q3: My purified 4,6-Dimethyl-1-heptanol is still showing impurities in the GC analysis. How can I improve the separation efficiency?
A3: Poor separation is a common challenge in fractional distillation.[9]
-
Inadequate Column Packing: The efficiency of a fractional distillation column is determined by the number of "theoretical plates," which is directly related to the surface area provided by the packing material.[1] For laboratory-scale distillations, smaller diameter columns generally benefit from small-sized random packings for higher efficiency.[12] Consider using a more efficient packing material or increasing the length of your packed column.
-
Distillation Rate is Too Fast: As mentioned previously, a slower distillation rate allows for more vaporization-condensation cycles, leading to better separation.[9][11]
-
Reflux Ratio is Too Low: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation. Adjust your distillation head if it allows for manual control of the reflux ratio.
Q4: I'm observing flooding in my distillation column. What should I do?
A4: Flooding occurs when an excessive amount of liquid accumulates in the column, obstructing the upward flow of vapor.
-
Excessive Boil-up Rate: The most common cause of flooding is too high a heating rate. Reduce the heat input to the distillation flask.
-
Column Obstruction: Ensure that the packing material is not too dense, which can impede liquid and vapor flow.
III. Frequently Asked Questions (FAQs)
Q1: What type of packing material is best for purifying 4,6-Dimethyl-1-heptanol?
A1: The choice of packing depends on the scale and desired purity. For laboratory-scale purification, random packings like Raschig rings or metal structured packings are suitable.[2][12][13] Structured packings generally offer higher efficiency and lower pressure drop, which can be advantageous.[14][15][16]
Q2: Do I need to perform the distillation under vacuum?
A2: While 4,6-Dimethyl-1-heptanol has a relatively high boiling point, vacuum distillation is not strictly necessary unless you are concerned about thermal degradation of the compound or the presence of very high-boiling impurities. Performing the distillation at atmospheric pressure should be sufficient for most applications. However, for heat-sensitive materials, vacuum distillation is a valuable technique.[13][17]
Q3: Can 4,6-Dimethyl-1-heptanol form an azeotrope with water or other common solvents?
A3: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout the distillation.[18][19] While there is no specific data found for azeotropes of 4,6-Dimethyl-1-heptanol in the initial search, it is important to be aware of this possibility, especially if water or other solvents from a previous extraction step are present. It is good practice to thoroughly dry the crude product before distillation. Some long-chain alcohols can form heterogeneous azeotropes with water.[20]
Q4: What are the expected impurities in crude 4,6-Dimethyl-1-heptanol?
A4: The impurities will depend on the synthetic route used. Common starting materials for its synthesis include 1-Bromo-2,4-dimethylpentane and oxirane.[4][21] Therefore, unreacted starting materials, by-products, and residual solvents are potential impurities.
IV. Experimental Protocol: Fractional Distillation of Crude 4,6-Dimethyl-1-heptanol
1. Preparation:
- Ensure all glassware is clean and dry.
- Charge the round-bottom distillation flask with the crude 4,6-Dimethyl-1-heptanol and a few boiling chips or a magnetic stir bar.[10] Do not fill the flask more than two-thirds full.
- Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
2. Distillation:
- Begin heating the distillation flask gently.
- Observe the formation of a condensate ring and allow it to slowly rise up the column.[1]
- Collect any initial low-boiling fractions in a separate receiving flask.
- As the temperature approaches the boiling point of 4,6-Dimethyl-1-heptanol, change to a clean, pre-weighed receiving flask.
- Maintain a steady distillation rate of 1-2 drops per second by carefully controlling the heat input.
- Monitor the temperature at the distillation head. A stable temperature reading close to the boiling point of the desired product indicates that a pure fraction is being collected.[1]
3. Completion:
- When the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask, stop the distillation. Never distill to dryness.[10]
- Allow the apparatus to cool before disassembling.
4. Analysis:
- Analyze the collected fractions by a suitable method, such as gas chromatography (GC), to determine their purity.
V. Visualizing the Process
Fractional Distillation Workflow
A decision tree for troubleshooting common distillation issues.
References
-
4,6-Dimethyl-1-heptanol | CAS#:820-05-3 | Chemsrc. (n.d.). Retrieved from [Link]
-
Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. (n.d.). Retrieved from [Link]
-
Distillation Columns: Plates and Packing - EPCM Holdings. (n.d.). Retrieved from [Link]
-
3 Distillation Column Packing Types: Choose the Best - Kuber Precision Technology. (n.d.). Retrieved from [Link]
-
Simple and fractional distillations (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Distillation Column Packing Guide | PDS ProPak Resource Hub. (2025, August 14). Retrieved from [Link]
-
2.2: Distillation - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]
-
How to Choosing the Right Structured Packing for Chemical Processing. (n.d.). Retrieved from [Link]
-
fractional distillation - Chemguide. (n.d.). Retrieved from [Link]
-
Chemistry 210 Experiment 5. (2012, November 14). Retrieved from [Link]
-
4,6-Dimethylheptan-1-ol | C9H20O | CID 22220121 - PubChem. (n.d.). Retrieved from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Fractional distillation - Wikipedia. (n.d.). Retrieved from [Link]
-
1-heptanol, 4,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Chemical Properties of 4-Heptanol, 2,4,6-trimethyl- (CAS 60836-07-9) - Cheméo. (n.d.). Retrieved from [Link]
-
Chemical Properties of 4-Heptanol, 2,6-dimethyl- (CAS 108-82-7) - Cheméo. (n.d.). Retrieved from [Link]
-
Azeotrope tables - Wikipedia. (n.d.). Retrieved from [Link]
-
4,6-dimethyl-1-heptanol - Stenutz. (n.d.). Retrieved from [Link]
-
UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. (2018, October 23). Retrieved from [Link]
-
4,6-dimethyl-1-heptanol - LookChem. (n.d.). Retrieved from [Link]
-
Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Retrieved from [Link]
-
AZEOTROPIC DATA- II. (n.d.). Retrieved from [Link]
-
azeotropic data for binary mixtures - Ventilazione Industriale. (n.d.). Retrieved from [Link]
-
Heterogeneous Azeotropes - homepages.ed.ac.uk. (n.d.). Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7. (2024, October 5). Retrieved from [Link]
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- 21. 4,6-dimethyl-1-heptanol synthesis - chemicalbook [chemicalbook.com]
Overcoming emulsion formation during 4,6-Dimethyl-1-heptanol extraction
Welcome to the technical support center for the extraction of 4,6-Dimethyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of emulsion formation during the liquid-liquid extraction of this long-chain alcohol. Our goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding emulsion formation during the extraction of 4,6-Dimethyl-1-heptanol.
Q1: What is an emulsion and why does it form during the extraction of 4,6-Dimethyl-1-heptanol?
An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] In the context of extracting 4,6-Dimethyl-1-heptanol, which has both a polar alcohol group (-OH) and a long nonpolar hydrocarbon chain, it can act as a surfactant-like molecule.[3] This dual nature allows it to bridge the interface between the aqueous and organic phases, stabilizing the dispersed droplets and preventing them from coalescing into separate layers.[1] Vigorous shaking during the extraction process provides the energy to form these small droplets, leading to a stable emulsion.[1][4]
Q2: How can I prevent an emulsion from forming in the first place?
Prevention is always the best strategy.[1][3] The most effective way to prevent emulsion formation is to use gentle mixing techniques instead of vigorous shaking.[3] Gently inverting the separatory funnel multiple times (around 10-20 inversions) is often sufficient to allow for efficient extraction without creating a stable emulsion. This minimizes the energy input that leads to the formation of fine droplets.
Q3: I already have an emulsion. What is the quickest way to try and break it?
The addition of a saturated sodium chloride solution (brine) is often the fastest and most effective initial step to break an emulsion.[2][3] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[1][3][5] This makes the polar 4,6-Dimethyl-1-heptanol less soluble in the highly ionic aqueous phase, forcing it into the organic phase and destabilizing the emulsion.[2][5]
Q4: Can changing the pH of the aqueous layer help?
Yes, adjusting the pH can be an effective method.[6][7][8] For an alcohol like 4,6-Dimethyl-1-heptanol, the pH of the aqueous phase can influence the charge at the interface of the emulsion droplets. While this alcohol itself is not readily ionizable, other components in your mixture might be. Acidifying the aqueous layer (e.g., to a pH of 2 with dilute HCl or H2SO4) can sometimes help break emulsions by altering the charge of any surfactant-like impurities that may be stabilizing the emulsion.[7][8]
In-Depth Troubleshooting Guides
If the initial attempts to resolve the emulsion are unsuccessful, the following detailed troubleshooting guides provide further steps and the rationale behind them.
Troubleshooting Workflow: Breaking a Stubborn Emulsion
This workflow provides a logical progression of techniques to break a persistent emulsion formed during the extraction of 4,6-Dimethyl-1-heptanol.
Caption: A step-by-step workflow for troubleshooting persistent emulsions.
Experimental Protocols
Here are detailed protocols for the most common and effective methods to prevent and break emulsions during 4,6-Dimethyl-1-heptanol extraction.
Protocol 1: Emulsion Prevention via Gentle Extraction
-
Combine Phases: Add the aqueous solution and the organic solvent containing 4,6-Dimethyl-1-heptanol to a separatory funnel. Ensure the funnel is no more than two-thirds full.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This allows for sufficient interfacial contact for extraction while minimizing the energy input that creates emulsions.[3]
-
Venting: After every few inversions, vent the separatory funnel to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate.
-
Drain: Once a clear interface is visible, drain the lower layer.
Protocol 2: Breaking an Emulsion with Brine ("Salting Out")
-
Add Brine: To the separatory funnel containing the emulsion, add a small volume of saturated sodium chloride (NaCl) solution (brine), typically 5-10% of the total volume.
-
Gentle Agitation: Gently swirl the separatory funnel. Do not shake vigorously.[3] The increased ionic strength of the aqueous layer will decrease the solubility of organic compounds, promoting phase separation.[1][5]
-
Allow to Settle: Let the funnel stand and observe if the emulsion begins to break. This may take several minutes.
-
Repeat if Necessary: If a significant emulsion layer remains, another small addition of brine can be attempted.
Protocol 3: Centrifugation to Break an Emulsion
-
Transfer Emulsion: Carefully transfer the emulsion to centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge: Centrifuge the samples at a moderate speed (e.g., 2000-5000 rpm) for 10-20 minutes. The centrifugal force will accelerate the coalescence of the dispersed droplets.[1][8][9]
-
Separate Layers: After centrifugation, two distinct layers should be visible. Carefully pipette the desired layer, leaving the other layer and any interfacial material behind.
Data Presentation
The choice of solvent and conditions can significantly impact the success of your extraction.
| Technique | Principle of Action | Typical Application | Considerations |
| Gentle Mixing | Reduces the mechanical energy input that creates fine droplets. | Proactive prevention of emulsions. | May require longer extraction times for complete partitioning. |
| Salting Out (Brine Wash) | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic alcohol.[3][5] | First-line approach for breaking existing emulsions. | Ensure the salt is fully dissolved to avoid solid particles at the interface. |
| pH Adjustment | Alters the charge of ionizable species at the liquid-liquid interface, destabilizing the emulsion.[6][7] | Effective when acidic or basic impurities are present and suspected of stabilizing the emulsion. | The target compound must be stable at the adjusted pH. |
| Centrifugation | Applies a strong mechanical force to overcome the forces stabilizing the dispersed droplets, forcing them to coalesce.[1][9] | Highly effective for stubborn emulsions, especially those with small density differences between phases. | Requires access to a centrifuge and appropriate tubes; may be difficult for large volumes.[1] |
| Filtration | Physically disrupts the emulsion by passing it through a medium like glass wool or Celite.[1][3] | Useful for breaking up the emulsion layer or removing particulate matter that may be stabilizing it. | May result in some loss of product adsorbed onto the filtration medium. |
Underlying Mechanisms of Emulsion Formation and Resolution
Understanding the forces at play is crucial for effective troubleshooting.
Caption: The mechanisms of emulsion formation and resolution.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils. ResearchGate. [Link]
-
4,6-Dimethyl-1-heptanol | CAS#:820-05-3. Chemsrc. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Enhancing Extractions by Salting Out. LCGC International. [Link]
-
Salting out – Knowledge and References. Taylor & Francis. [Link]
-
Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
-
4,6-dimethyl-1-heptanol. Stenutz. [Link]
-
4,6-Dimethylheptan-1-ol | C9H20O. PubChem. [Link]
-
Breaking emulsions. r/chemistry - Reddit. [Link]
-
Adding Salt w/o Emulsion Problems. DMT-Nexus. [Link]
-
Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
-
1-heptanol, 4,6-dimethyl-. NIST WebBook. [Link]
-
The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PMC - NIH. [Link]
-
Waste Oil Emulsion Breaking with an Industrial Centrifuge. Dolphin Centrifuge. [Link]
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- 9. dolphincentrifuge.com [dolphincentrifuge.com]
Technical Support Center: Synthesis of Tertiary Alcohols
Welcome to the Technical Support Center dedicated to the synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common challenges encountered during these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a deeper understanding for future experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common initial queries we receive. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: My Grignard reaction to produce a tertiary alcohol is giving a very low yield. What are the most likely initial culprits?
A1: Low yields in Grignard reactions for tertiary alcohol synthesis often stem from a few common issues.[1] The primary suspects are the presence of moisture or other protic sources (like alcohols), which will quench the Grignard reagent.[1][2][3] Another frequent issue is the occurrence of side reactions such as enolization of the ketone starting material or reduction of the carbonyl group, especially with sterically hindered substrates.[4][5]
Q2: I'm seeing a significant amount of my starting ketone being recovered after the reaction. Why is this happening?
A2: The recovery of your starting ketone is a classic sign of enolization.[4] The Grignard reagent, being a strong base, can deprotonate the α-hydrogen of your ketone to form an enolate.[3][4] During aqueous workup, this enolate is protonated, regenerating the ketone. This side reaction is competitive with the desired nucleophilic addition.[4]
Q3: My reaction is producing a secondary alcohol instead of the expected tertiary alcohol. What's going on?
A3: This is indicative of a reduction reaction. If your Grignard reagent has β-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[4][6] This process forms a secondary alcohol after workup. This is more prevalent with bulky Grignard reagents and sterically hindered ketones.[4][6]
Q4: I'm synthesizing a tertiary alcohol from an ester and getting a complex mixture of products. Why isn't the reaction clean?
A4: Synthesizing tertiary alcohols from esters requires two equivalents of the Grignard reagent.[7][8] The first equivalent adds to the ester to form a ketone intermediate.[7][8] This ketone then reacts with a second equivalent of the Grignard reagent.[7][8] A complex product mixture can arise if the intermediate ketone is sterically hindered, leading to side reactions, or if an insufficient amount of Grignard reagent is used.
Troubleshooting Guides: Side Reactions & Mitigation Strategies
This section provides a deeper dive into specific side reactions, their mechanisms, and actionable protocols to minimize their impact.
Issue 1: Enolization of the Ketone
Underlying Cause: The Grignard reagent acts as a base, abstracting an acidic α-proton from the ketone to form a magnesium enolate. This is a significant issue with sterically hindered ketones where the nucleophilic attack at the carbonyl carbon is slowed down.[4][9]
Visualizing the Mechanism:
Caption: Mechanism of ketone enolization by a Grignard reagent.
Mitigation Strategies:
| Strategy | Principle | Experimental Protocol |
| Lower Reaction Temperature | Reduces the rate of the enolization reaction, which often has a higher activation energy than the desired addition. | Cool the ketone solution to 0 °C or -78 °C (dry ice/acetone bath) before the slow, dropwise addition of the Grignard reagent.[10][11] |
| Use of Additives | Certain salts can modify the reactivity of the Grignard reagent, favoring nucleophilic addition over enolization. | The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent (Luche reaction conditions) can significantly suppress enolization by creating a more nucleophilic and less basic organocerium species. |
| Choice of Grignard Reagent | Grignard reagents without β-hydrogens and with less steric bulk are less prone to acting as bases. | If possible, choose a Grignard reagent like methylmagnesium bromide or phenylmagnesium bromide. |
Issue 2: Reduction of the Ketone
Underlying Cause: Grignard reagents possessing a hydrogen atom on the β-carbon can transfer a hydride ion to the carbonyl carbon via a cyclic, six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[4]
Visualizing the Mechanism:
Caption: Reduction of a ketone by a Grignard reagent with β-hydrogens.
Mitigation Strategies:
| Strategy | Principle | Experimental Protocol |
| Reagent Selection | Avoid Grignard reagents with β-hydrogens if reduction is a major issue. | Use Grignard reagents such as methylmagnesium halides, neopentylmagnesium halides, or aryl Grignard reagents which lack β-hydrogens.[9] |
| Temperature Control | Lower temperatures generally disfavor the reduction pathway. | Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the Grignard reagent.[11] |
| Use of Organolithium Reagents | Organolithium reagents are generally less prone to acting as reducing agents compared to Grignard reagents. | Consider using an equivalent organolithium reagent (e.g., n-butyllithium) in place of the Grignard reagent.[12] |
Issue 3: Wurtz Coupling
Underlying Cause: This side reaction occurs during the formation of the Grignard reagent, where a newly formed molecule of the Grignard reagent (R-MgX) reacts with a molecule of unreacted alkyl halide (R-X) to form a homocoupled product (R-R).[3][13][14]
Visualizing the Workflow:
Caption: Competing pathways during Grignard reagent formation.
Mitigation Strategies:
| Strategy | Principle | Experimental Protocol |
| Slow Addition of Alkyl Halide | Maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the formed Grignard reagent.[14][15] | Add the alkyl halide dropwise to the magnesium turnings in the solvent, ensuring the reaction rate is controlled.[14] |
| Temperature Management | The formation of the Grignard reagent is exothermic.[16] High temperatures can accelerate the Wurtz coupling reaction.[14] | Use an ice bath to maintain a gentle reflux and avoid overheating.[11] |
| Solvent Choice | The choice of ether can influence the rate of Wurtz coupling. | For reactive halides like benzylic halides, diethyl ether may be preferred over THF to reduce the rate of coupling.[14] |
| High-Quality Magnesium | A larger surface area of magnesium promotes faster formation of the Grignard reagent, leaving less unreacted alkyl halide.[14][15] | Use freshly crushed or activated magnesium turnings. |
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. [Link]
-
American Chemical Society. Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]
-
TECNALIA. Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Springer. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]
-
Filo. Give reaction Wurtz and wurtz fitting with grignard reagent. [Link]
-
Chemistry Steps. Esters to Alcohols. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Quora. What is the process for obtaining an enolate from a Grignard reaction?. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
ProQuest. I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. [Link]
-
Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
Sciencemadness.org. Possible routes for synthesis of esters of tertiary alcohols and phenols, using carboxylic acids. [Link]
-
National Institutes of Health. Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. [Link]
-
Chemistry LibreTexts. 18.5: Strategy For Alcohol Synthesis (Retrosynthetic Analysis). [Link]
-
Organic Chemistry Data. A. Organolithium Reagents. [Link]
-
Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
-
Organic Chemistry Portal. Alcohol synthesis by 1,2-addition. [Link]
-
American Chemical Society. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
Reddit. Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. [Link]
-
University of Calgary. Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. calorimetric investigation of the formation of grignard reagents. [Link]
-
Reddit. Is there a better way to reduce the tertiary alcohol in this synthesis?. [Link]
-
YouTube. Tertiary Alcohol Synthesis Problem. [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Chad's Prep. Synthesis of Alcohols; Grignard Addition. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
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- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. hzdr.de [hzdr.de]
Technical Support Center: Optimizing Reactions with 4,6-Dimethyl-1-heptanol
Welcome to the technical support center for 4,6-Dimethyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction conditions, specifically temperature and pressure, when working with this branched-chain primary alcohol.
Introduction to 4,6-Dimethyl-1-heptanol Reactions
4,6-Dimethyl-1-heptanol (CAS No. 820-05-3) is a C9 primary alcohol with a unique branched structure.[1][2][3][4] This structure influences its reactivity in common alcohol transformations such as oxidation, esterification, and dehydration. Optimizing temperature and pressure is critical to maximize product yield, minimize side reactions, and ensure reaction efficiency. This guide provides a framework for systematically approaching this optimization.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for temperature optimization in reactions involving 4,6-Dimethyl-1-heptanol?
A1: The optimal temperature is highly dependent on the specific reaction being performed. As a general principle, start with milder conditions and incrementally increase the temperature.
-
Esterification (Fischer): For acid-catalyzed esterification with a carboxylic acid, initial temperatures can range from 60-80 °C.[5] Driving the reaction to completion may require higher temperatures to remove water, but this also increases the risk of side reactions like dehydration. The reaction is an equilibrium, and temperature affects both the rate and the position of the equilibrium.[5]
-
Oxidation: The choice of oxidizing agent dictates the temperature.
-
Mild oxidations to the aldehyde (e.g., Swern oxidation) are typically run at very low temperatures, such as -78 °C, to prevent over-oxidation to the carboxylic acid.[6]
-
Stronger oxidations to the carboxylic acid using reagents like chromic acid can be performed at room temperature or with gentle heating.[7]
-
-
Dehydration: Acid-catalyzed dehydration to form alkenes requires higher temperatures. For primary alcohols like 4,6-Dimethyl-1-heptanol, temperatures in the range of 170-180°C with a strong acid like sulfuric or phosphoric acid are typically required.[8][9]
Q2: How does pressure influence reactions with 4,6-Dimethyl-1-heptanol, and when should I consider using a high-pressure setup?
A2: Pressure is a critical parameter primarily for reactions involving gases as reactants or products.
-
Hydrogenation/Hydrodeoxygenation: In reactions where 4,6-Dimethyl-1-heptanol is either a product of hydrogenation or a reactant in hydrodeoxygenation, hydrogen (H₂) pressure is a key variable.[10][11][12] Increased H₂ pressure generally increases the rate of hydrogenation and can improve selectivity.[11][12][13] For example, in the hydrogenation of a corresponding ester to produce the alcohol, pressures can range from atmospheric to over 100 bar, depending on the catalyst and substrate.[10][11]
-
Reactions in Supercritical Fluids: While less common, using a solvent in its supercritical state (e.g., supercritical CO₂) would require precise control of both high temperature and high pressure.
-
Controlling Boiling Point: In reactions run at temperatures above the solvent's normal boiling point, a sealed-tube reactor or autoclave is necessary to build pressure and maintain the solvent in the liquid phase. The boiling point of 4,6-Dimethyl-1-heptanol is estimated to be around 192.9°C.[14]
Q3: What are the most common side reactions to watch for when heating 4,6-Dimethyl-1-heptanol, and how can I mitigate them?
A3: The primary side reaction at elevated temperatures, especially in the presence of acid, is dehydration.
-
Dehydration to Alkenes: Heating 4,6-Dimethyl-1-heptanol with an acid catalyst can lead to the elimination of water to form a mixture of alkenes (e.g., 4,6-dimethyl-1-heptene and isomers).[7][9][15] To avoid this during other reactions (like esterification), use the lowest effective temperature and a milder acid catalyst if possible.
-
Ether Formation: Intermolecular dehydration can occur under certain acidic conditions to form di(4,6-dimethylheptyl) ether, though this is generally more favorable for simpler primary alcohols.[7]
-
Oxidation: If air (oxygen) is present at high temperatures, unwanted oxidation can occur. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
If you are experiencing low or no yield of your desired product, follow this diagnostic workflow.
Sources
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- 2. 1-heptanol, 4,6-dimethyl- [webbook.nist.gov]
- 3. 4,6-dimethyl-1-heptanol [stenutz.eu]
- 4. 4,6-Dimethylheptan-1-ol | C9H20O | CID 22220121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Thermodynamic Analysis of CO2 Hydrogenation to Higher Alcohols (C2–4OH): Effects of Isomers and Methane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Polar Compounds
Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot one of the most common chromatographic problems encountered with polar compounds: peak tailing. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested solutions to help you achieve symmetrical peaks and reliable results.
Understanding Peak Tailing
Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape. This can compromise resolution, affect accurate integration, and ultimately lead to less precise and reproducible quantification.[1][2] For polar compounds, which contain functional groups with active hydrogens (e.g., -OH, -NH, -COOH, -SH), peak tailing is a frequent challenge due to their tendency to form strong interactions with the GC system.[3]
Frequently Asked Questions (FAQs) - Quick Guide
Q1: Why are my peaks tailing for polar analytes?
Peak tailing for polar compounds in GC is primarily caused by undesirable secondary interactions between the analyte and active sites within the GC system.[1][4] These active sites are often exposed silanol (Si-OH) groups on the surfaces of the inlet liner, the column, or fittings.[4][5] Polar analytes can form strong hydrogen bonds with these sites, causing some molecules to be retained longer than others, which results in a tailing peak.[4]
Other contributing factors can include:
-
Improper Column Selection: Using a non-polar column for polar analytes can lead to poor peak shape.[6][7]
-
Column Contamination: Buildup of non-volatile residues in the inlet or at the head of the column can create new active sites.[8]
-
Physical Issues: A poor column cut, incorrect column installation height in the inlet, or leaks can create turbulence and unswept volumes, leading to tailing for all peaks, including polar ones.[1][4][9]
-
Inappropriate Method Parameters: Sub-optimal flow rates or oven temperature programs can also contribute to poor peak shape.[10]
Q2: I see tailing for all my peaks, not just the polar ones. What's the cause?
When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is more likely physical rather than chemical.[4][9] This points to a problem with the flow path of the carrier gas.
Here’s a prioritized checklist of what to investigate:
-
Poor Column Cut: The column ends (both inlet and detector) must be cut perfectly flat (90° to the column wall) and free of burrs or shards. A jagged cut can create turbulence.[1][4]
-
Incorrect Column Installation: The column must be installed at the correct height within the inlet. If it's too high or too low, it can create dead volumes where analytes get trapped and slowly released.[4][9]
-
System Leaks: Leaks in the inlet or connections can disrupt the carrier gas flow path, leading to distorted peak shapes.
Q3: Only my polar analyte peaks are tailing. What should I do first?
If only specific, polar analytes are tailing, the problem is likely due to chemical interactions.[4]
Here is a systematic approach to troubleshoot this issue:
-
Inlet Maintenance: The inlet is the hottest and most active part of the system. Start by replacing the inlet liner with a fresh, deactivated one. Also, replace the septum and check the O-ring.[11][12]
-
Column Maintenance: Trim the front end of the column (10-20 cm). This removes accumulated non-volatile residue and active sites that develop over time.[1]
-
Use a Deactivated Liner: Ensure you are using a liner that has been surface-treated (deactivated) to mask the active silanol groups. For basic polar compounds, a base-deactivated liner is often recommended.[5][13][14]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A troubleshooting flowchart for diagnosing peak tailing in GC.
In-Depth Troubleshooting Guides
Guide 1: The GC Inlet - A Hotspot for Activity
The GC inlet is the most common source of problems leading to peak tailing for polar compounds due to its high temperature and the presence of glass and metal surfaces.
Q: What is an "active site" and how does it cause tailing?
A: An active site in a GC system is a location that can interact with and adsorb analytes. For polar compounds, the most problematic active sites are silanol (Si-OH) groups found on the surface of untreated glass or quartz liners and the fused silica column itself.[4][5] Polar analytes, especially those with hydrogen-bonding capabilities (like alcohols, amines, and carboxylic acids), can form strong secondary interactions with these silanol groups. This delays their release into the gas phase, causing peak tailing.[3][15]
Mechanism of Interaction:
Caption: Interaction between a polar analyte and an active silanol site.
Q: How do I choose the right inlet liner?
A: Choosing the correct liner is critical. A liner serves to provide an inert surface for sample vaporization.[16] For polar analytes, using a deactivated liner is essential.[13][16][17]
| Liner Deactivation Type | Description | Best For |
| Standard (IP) Deactivation | A general-purpose deactivation. | Good for a wide range of compounds, but may not be inert enough for highly active polar analytes.[5][13] |
| Base Deactivation | A surface treatment that imparts a basic character to the glass. | Excellent for preventing interactions with basic compounds like amines.[13][14] |
| Siltek®/Inert Deactivation | A proprietary chemical vapor deposition process that creates a highly inert surface. | Ideal for very sensitive and active compounds, including acidic and basic analytes, across a wide pH range.[13][14] |
Experimental Protocol: Inlet Maintenance
-
Cool Down: Cool the GC inlet and oven to a safe temperature (below 40°C). Turn off carrier gas flow to the inlet.
-
Remove Column: Carefully remove the column from the inlet.
-
Open Inlet: Open the inlet and remove the septum nut and septum.
-
Remove Liner: Using forceps, carefully remove the old liner and O-ring.
-
Inspect and Clean: Inspect the inside of the inlet for any residue or septum fragments. Clean with an appropriate solvent (e.g., methanol, acetone) if necessary.
-
Install New Liner: Place a new, deactivated O-ring on a new, deactivated liner. Insert the liner into the inlet.
-
Install New Septum: Place a new septum in the septum nut and tighten (do not overtighten).
-
Reinstall Column: Reinstall the column to the correct depth.
-
Leak Check: Restore gas flow and perform a leak check.
-
Condition: Heat the inlet to its operating temperature and allow it to condition before running samples.
Guide 2: The Analytical Column - Maintaining an Inert Path
The column is where the separation happens, and its inertness is paramount for good peak shape.
Q: How does my choice of GC column affect peak tailing?
A: The principle of "like dissolves like" is fundamental in chromatography.[7] For polar analytes, a column with a polar stationary phase is generally recommended.[7][18] Using a non-polar column (like a 100% dimethylpolysiloxane phase) for highly polar compounds can lead to poor interaction with the stationary phase and increased interaction with any active sites on the fused silica tubing, resulting in tailing.[6]
Common Polar Stationary Phases:
-
Polyethylene Glycol (PEG) / WAX: These are highly polar phases excellent for the analysis of alcohols, organic acids, and other polar compounds.[18][19]
-
FFAP (Free Fatty Acid Phase): A modified PEG phase designed for the analysis of acidic compounds.[19]
Q: How often should I trim my column, and what is the correct procedure?
A: Trimming 10-20 cm from the inlet end of the column is a routine maintenance step that can resolve many peak tailing issues.[1] This removes non-volatile sample residue and areas where the stationary phase may have been damaged.
Experimental Protocol: Column Trimming
-
Gather Tools: You will need a high-quality ceramic scoring wafer or a diamond-tipped scribe.
-
Score the Tubing: Hold the column firmly. Gently and lightly draw the scoring wafer across the fused silica tubing at a 90-degree angle. A single, light score is sufficient.
-
Break the Column: While holding the column on either side of the score, gently flick or pull the column straight apart. It should break cleanly.
-
Inspect the Cut: Use a small magnifier to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[1][4] If the cut is poor, repeat the process.
-
Reinstall: Reinstall the column in the inlet.
Guide 3: Method Parameters - Optimizing for Peak Shape
Even with an inert system, your method parameters can influence peak shape.
Q: Can carrier gas flow rate affect peak tailing?
A: Yes. The carrier gas flow rate affects the speed at which analytes move through the column.[10][20] While an excessively high flow rate can lead to peak broadening and reduced resolution, a flow rate that is too low may increase the time the analyte spends in the column, potentially increasing the opportunity for secondary interactions that cause tailing.[10] It is important to operate at or near the optimal flow rate for your column dimensions and carrier gas type.
Q: How does the oven temperature program impact polar analytes?
A: Temperature programming, where the oven temperature is increased during the run, is crucial for analyzing samples with a wide range of boiling points.[21][22] For polar compounds, a proper temperature program can improve peak shape.
-
Initial Temperature: A lower initial oven temperature can help focus the analytes at the head of the column, leading to sharper peaks, especially in splitless injection.[1][23]
-
Ramp Rate: A faster ramp rate can reduce analysis time, but may also decrease resolution. A slower ramp rate can improve separation but may lead to broader peaks for later eluting compounds. The optimal ramp rate is often determined empirically, with a common starting point being around 10°C per column hold-up time.[23]
Guide 4: Derivatization - When All Else Fails
For some highly polar or non-volatile compounds, even a fully optimized GC system may not prevent peak tailing. In these cases, derivatization is a powerful solution.[3][24]
Q: What is derivatization and how does it prevent peak tailing?
A: Derivatization is the process of chemically modifying an analyte to make it more suitable for GC analysis.[3][25] The process typically involves reacting the polar functional group of the analyte with a derivatizing reagent. This replaces the active hydrogen with a non-polar group, which accomplishes several things:
-
Reduces Polarity: The resulting derivative is less polar, reducing its affinity for active sites in the GC system.[25][26][27]
-
Increases Volatility: The derivative is often more volatile, allowing it to be analyzed at lower temperatures.[3][24][26]
-
Improves Thermal Stability: Derivatization can make thermally labile compounds more stable at the high temperatures of the GC inlet.[24]
Common Derivatization Techniques:
| Technique | Reagent Examples | Targets | Resulting Group |
| Silylation | BSTFA, MSTFA, TMCS | -OH, -COOH, -NH, -SH | Trimethylsilyl (TMS) |
| Acylation | Acetic Anhydride, TFAA | -OH, -NH | Acyl, Trifluoroacetyl |
| Alkylation (Esterification) | BF3 in Methanol, Diazomethane | -COOH | Alkyl (e.g., Methyl) Ester |
Experimental Protocol: General Silylation Procedure (using BSTFA)
Disclaimer: This is a general guideline. Always consult the reagent manufacturer's instructions and optimize for your specific analyte.
-
Dry Sample: Ensure the sample is completely dry, as silylating reagents will react with water.[24] This can be achieved by evaporating the sample solvent under a stream of nitrogen and reconstituting in a dry, aprotic solvent (e.g., pyridine, acetonitrile).
-
Add Reagent: To your dried sample in a vial, add the silylating reagent (e.g., BSTFA, often with 1% TMCS as a catalyst). The amount will depend on the concentration of your analyte. A molar excess of the reagent is typically used.
-
React: Cap the vial tightly and heat at the recommended temperature and time (e.g., 70°C for 30 minutes). This will vary depending on the analyte.
-
Cool and Inject: Cool the vial to room temperature. The sample is now ready for injection into the GC.
References
- Derivatization for Gas Chrom
- What Affects Peak Area in GC? Key Influencing Factors. (2024).
- Optimizing GC-MS Carrier Gas Flow for Peak Shape. (2025).
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- GC Derivatiz
- Troubleshooting GC peak shapes. Element Lab Solutions.
- GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.
- An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. SilcoTek.
- GC Diagnostic Skills I | Peak Tailing. (2020). The LCGC Blog.
- Polar GC Columns. Thermo Fisher Scientific.
- Troubleshooting Guide.
- GC Column Selection Guide. Sigma-Aldrich.
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactiv
- Agilent Inlet Liners. Chrom Tech.
- GC Column: Types, Selection Criteria, Case Studies, and Expert FAQs. (2025). PharmaGuru.
- Why Use GC Derivatiz
- What Causes Tailing In Gas Chromatography? (2025). Chemistry For Everyone - YouTube.
- What Is Derivatization In Gas Chromatography? (2025). Chemistry For Everyone - YouTube.
- GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- Agilent Tailing Peaks GC Troubleshooting Series. (2013). YouTube.
- Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection. (2025).
- Temperature Programming for Better GC Results. (2025). Phenomenex.
- Go With the Flow: Thinking About Carrier Gas Flow in GC. (2020).
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLIC
- Negative Temperature Programming Using Microwave Open Tubular Gas Chrom
- Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech.
- GC Liners. Axial Scientific.
- Temperature Programming of the Second Dimension in Comprehensive Two-Dimensional Gas Chromatography. (2017).
- GC Temperature Programming—10 Things You Absolutely Need to Know.
- Temper
- Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016). YouTube.
- GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
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Technical Support Center: Catalyst Selection for the Hydrogenation of Unsaturated Precursors
Welcome to the Technical Support Center for Catalyst Selection in Hydrogenation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrogenating unsaturated precursors. Here, we move beyond simple protocols to explain the fundamental principles that govern catalyst performance, helping you troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is sluggish or has stalled completely. What are the most common causes and how can I troubleshoot this?
A1: A slow or stalled hydrogenation is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial.[1]
-
Catalyst Activity and Handling:
-
Deactivation: The catalyst may have been deactivated by impurities in the starting material, solvent, or hydrogen gas.[2][3] Common poisons for noble metal catalysts include sulfur, phosphorus, and certain nitrogen-containing compounds.[2][4][5] Even trace amounts can have a significant impact.[6]
-
Improper Handling: Catalysts like Palladium on Carbon (Pd/C) can be sensitive to air exposure, while others like Raney® Nickel are often pyrophoric and necessitate handling under an inert atmosphere to preserve their activity.[2]
-
Insufficient Loading: The amount of catalyst might be too low for your reaction's scale or the specific substrate. A stepwise increase in the catalyst loading can often resolve the issue.[2]
-
-
Reaction Conditions:
-
Hydrogen Pressure: For reactions using hydrogen gas, insufficient pressure can be a limiting factor. While many hydrogenations proceed at atmospheric pressure, some substrates require higher pressures for a viable reaction rate.[2][7]
-
Temperature: The reaction may require heating to overcome its activation energy.[2] However, be aware that excessive temperatures can lead to side reactions or catalyst degradation.[8]
-
Agitation: In heterogeneous catalysis, efficient stirring is vital to ensure proper contact between the solid catalyst, the dissolved substrate, and hydrogen. If mass transfer is a limitation, increasing the agitation speed can enhance the reaction rate.[2]
-
Solvent Choice: The solvent plays a critical role. Protic solvents such as ethanol or acetic acid can often aid the reaction. For substrates with poor solubility, a solvent system like THF or a co-solvent mixture may be necessary to ensure good miscibility.[2]
-
-
Substrate-Related Issues:
-
Steric Hindrance: The structure of your substrate itself can influence the ease of hydrogenation. Sterically hindered double bonds will react more slowly.
-
Impurity Profile: Ensure your starting material is of high purity, as impurities can act as catalyst poisons.
-
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my hydrogenation?
A2: The decision between a homogeneous and a heterogeneous catalyst depends on a trade-off between activity, selectivity, and practical operational considerations like catalyst separation and reuse.[9][10][11][12][13]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid)[9][11] | Different phase from reactants (e.g., solid catalyst in a liquid/gas reaction)[9][11] |
| Activity/Selectivity | Often exhibit high selectivity and activity under mild conditions due to well-defined active sites.[9] | Can have lower selectivity, and the active sites may not be as well-defined.[9] |
| Operating Conditions | Generally used at lower temperatures.[9] | Can be used at higher temperatures, limited only by catalyst stability.[9] |
| Catalyst Separation | Separation from the product can be difficult and costly.[9][11] | Easily separated from the reaction mixture by filtration.[11] |
| Recycling | Recycling is often expensive and complex.[9] | Straightforward recycling, though reactivation may be needed.[9] |
Causality in Selection:
-
For high-value products in pharmaceuticals where chemo- and stereoselectivity are paramount, a homogeneous catalyst like Wilkinson's catalyst might be the superior choice, despite the challenges in separation.[14][15]
-
For large-scale industrial processes where cost-effectiveness and ease of operation are key, a heterogeneous catalyst is generally preferred due to its simple recovery and recycling.[11]
Q3: I am trying to selectively hydrogenate a C≡C triple bond to a cis-alkene without over-reduction to the alkane. What is the best approach?
A3: The selective hydrogenation of an alkyne to a cis-alkene is a classic challenge in organic synthesis. The key is to use a "poisoned" or modified catalyst that is active enough to reduce the alkyne but not the resulting alkene.
The most common and effective solution is the Lindlar catalyst .[16] This is a heterogeneous catalyst composed of palladium supported on calcium carbonate and treated with a poison, typically lead acetate and quinoline.[16]
How it Works: The lead "poisons" the palladium, deactivating the most active sites. This reduced activity is sufficient to catalyze the addition of hydrogen to the highly reactive alkyne but is insufficient to reduce the less reactive alkene product.[16] Quinoline also serves as a poison and helps to prevent over-reduction.[5] This controlled deactivation is a prime example of beneficial catalyst poisoning.[4][5]
Other catalyst systems for this transformation have been developed, including those based on gold nanoparticles and nickel complexes.[17][18]
Q4: My substrate contains multiple reducible functional groups (e.g., a nitro group and a double bond). How can I achieve chemoselectivity?
A4: Achieving chemoselectivity in molecules with multiple reducible groups is a significant challenge that requires careful catalyst and condition selection.[8][19][20]
-
Hydrogenating a C=C bond in the presence of a C=O bond: This is a common challenge in the synthesis of fine chemicals.[21][22][23] Generally, the C=C bond is more easily hydrogenated than the C=O bond. Bimetallic and dilute alloy catalysts have shown enhanced selectivity towards the desired unsaturated alcohol.[21] Non-noble metal catalysts, such as those based on cobalt, have also been developed for the chemoselective hydrogenation of α,β-unsaturated carbonyls.[24]
-
Reducing a Nitro Group without Affecting a Double Bond: This is crucial in the synthesis of unsaturated amines.[25]
-
Catalyst Choice: While Pd/C is a common choice for nitro group reduction, it can also reduce double bonds.[26] Raney Nickel is another option but may also affect other functional groups.[26] For higher chemoselectivity, catalysts like Ni-Sn alloys have been shown to be highly effective in converting unsaturated nitro compounds to their corresponding amines with high selectivity.[25]
-
Alternative Reagents: For substrates that are incompatible with catalytic hydrogenation, other reducing agents like iron or zinc in acidic media, or sodium sulfide can be used.[26]
-
Decision-Making Workflow for Chemoselective Hydrogenation:
Caption: A workflow for selecting and optimizing catalysts for chemoselective hydrogenation.
Q5: What is the role of the catalyst support, and how does it influence the reaction?
A5: The catalyst support is not merely an inert carrier for the active metal particles; it plays a crucial role in the overall performance of a heterogeneous catalyst.[10]
-
Surface Area and Dispersion: Supports like activated carbon and alumina have high surface areas, which allows for a high dispersion of the metal particles.[27] This maximizes the number of active sites available to the reactants.
-
Metal-Support Interactions (MSI): The support can interact with the metal particles, influencing their electronic properties and, consequently, their catalytic activity and selectivity.[28] These interactions can also enhance the stability of the catalyst.[28][29]
-
Functionalization: The support can be functionalized to further tune the catalyst's properties. For instance, modifying a support with polymers can improve the activity and selectivity of palladium catalysts.[30]
Example of Support Effects: In a study on palladium catalysts, those supported on MgO showed higher activity in certain hydrogenation reactions compared to those on SBA-15. This was attributed to the formation of smaller, more uniformly dispersed palladium nanoparticles on the MgO support.[30]
Troubleshooting Guide
Problem: Inconsistent reaction rates or yields between batches.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities. Common poisons include sulfur, halides, and strong coordinating ligands.[3][5][6][31] |
| Inconsistent Catalyst Activity | Ensure consistent catalyst storage and handling procedures. If possible, test the activity of a new batch of catalyst on a standard reaction. |
| Mass Transfer Limitations | Review and standardize agitation speed and reactor geometry. Inconsistent mixing can lead to variable reaction rates.[2] |
| Hydrogen Delivery | Check for leaks in the hydrogenation apparatus. Ensure consistent hydrogen pressure and flow rate. |
Problem: Product degradation or formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Over-reduction | Reduce reaction time, temperature, or hydrogen pressure. Consider a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst for alkynes).[16] |
| Isomerization | The catalyst may be promoting isomerization of the double bond. A different catalyst or solvent may be required. |
| Hydrogenolysis | Certain functional groups (e.g., benzyl ethers, halides) can be cleaved under hydrogenation conditions. A milder catalyst (e.g., Raney Nickel instead of Pd/C for dehalogenation-sensitive substrates) or different reaction conditions may be necessary.[26] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation (Batch Reactor)
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Catalyst and Reagent Loading: Under an inert atmosphere, add the solvent, substrate, and catalyst to the reactor. For pyrophoric catalysts like Raney Nickel, handle them as a slurry in a suitable solvent.
-
System Purging: Seal the reactor and purge again with the inert gas. Then, carefully introduce hydrogen gas, purging the system several times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction Execution: Pressurize the reactor to the desired hydrogen pressure. Begin agitation and heat the reaction to the target temperature. Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC, HPLC).
-
Reaction Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled after appropriate washing and drying.
-
Product Isolation: Isolate the product from the filtrate through standard laboratory procedures (e.g., solvent evaporation, extraction, crystallization).
Safety Note: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Diagram: Key Parameters in a Hydrogenation Reaction
Caption: Interacting parameters that influence the outcome of a catalytic hydrogenation.
References
-
Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs. (n.d.). ACS Catalysis. Retrieved from [Link]
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Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. (n.d.). MDPI. Retrieved from [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2023, September 30). YouTube. Retrieved from [Link]
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Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. (2021, April 30). CCS Chemistry. Retrieved from [Link]
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Mechanistic comparison of heterogeneous and homogeneous hydrogenation. (n.d.). ScienceDirect. Retrieved from [Link]
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Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
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Selective Hydrogenation of Functionalized Alkynes to (E)-Alkenes, Using Ordered Alloys as Catalysts. (n.d.). ACS Catalysis. Retrieved from [Link]
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What are all catalysts can be used in hydrogenation of alkene? (2018, July 25). Quora. Retrieved from [Link]
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Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. (n.d.). MDPI. Retrieved from [Link]
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3.2.3 – Hydrogenation of Alkenes. (n.d.). Open Library Publishing Platform. Retrieved from [Link]
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Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. Retrieved from [Link]
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The strategies for chemoselective hydrogenation C=C bond of α,β‐unsaturated carbonyls. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (n.d.). Organic Letters. Retrieved from [Link]
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Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions. (2021, March 9). Chemical Society Reviews. Retrieved from [Link]
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. (n.d.). ResearchGate. Retrieved from [Link]
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Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things. Retrieved from [Link]
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Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). Retrieved from [Link]
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (n.d.). Axens. Retrieved from [Link]
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What Is A Catalyst Poison? (2023, May 3). YouTube. Retrieved from [Link]
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A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015, May 5). Chemical Society Reviews. Retrieved from [Link]
-
Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (n.d.). MDPI. Retrieved from [Link]
-
Chemoselective Hydrogenation of Unsaturated Nitro Compounds to Unsaturated Amines by Ni-Sn Alloy Catalysts. (n.d.). Chemistry Letters. Retrieved from [Link]
-
Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters. (n.d.). PMC - NIH. Retrieved from [Link]
-
Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. (n.d.). Infoscience. Retrieved from [Link]
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Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]
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Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020, October 27). RSC Publishing. Retrieved from [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]
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Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2024, May 13). PMC - NIH. Retrieved from [Link]
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Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. (2020, August 11). RSC Publishing. Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]
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Influence of metal–support interactions on the kinetics of liquid-phase citral hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]
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Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress. Retrieved from [Link]
-
The role of supports in catalytic hydrogenation. Part II. Activation effects of various metallic oxide carriers on palladium, with relation to th .... (n.d.). Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. (2020, October 2). ACS Publications. Retrieved from [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). Reddit. Retrieved from [Link]
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Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. (n.d.). MDPI. Retrieved from [Link]
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Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Hydrogenation troubleshooting. (2023, February 17). Reddit. Retrieved from [Link]
-
Catalyst Selection for Hydrogenation Processes: Factors to Consider. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. (n.d.). ACS Catalysis. Retrieved from [Link]
-
Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Removal of unreacted starting materials from 4,6-Dimethyl-1-heptanol
Technical Support Center: Purification of 4,6-Dimethyl-1-heptanol
Welcome to the technical support center for the purification of 4,6-Dimethyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound after synthesis. We will explore common issues and provide robust, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Introduction: The Purification Challenge
4,6-Dimethyl-1-heptanol is a primary alcohol whose synthesis can be achieved through various organic chemistry pathways. A common and versatile method involves the use of Grignard reagents, for example, the reaction of 2,4-dimethylpentylmagnesium bromide with formaldehyde or a suitable epoxide.[1][2] Another plausible route is the hydroboration-oxidation of 4,6-dimethyl-1-heptene.
Each synthetic route, while effective, invariably leaves behind a mixture of the desired product, unreacted starting materials, and reaction byproducts. The structural similarity between the product and certain nonpolar starting materials (like precursor alkyl halides or alkenes) presents a purification challenge. This guide provides a systematic approach to achieving high purity of 4,6-Dimethyl-1-heptanol.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of 4,6-Dimethyl-1-heptanol.
Q1: My post-synthesis crude material is a complex mixture with inorganic salts. What is the first and most critical purification step?
A1: The initial step is a proper aqueous work-up . This procedure is designed to quench the reaction, remove inorganic byproducts, and perform an initial separation of the organic product from water-soluble impurities.
-
Causality & Rationale: If you've performed a Grignard reaction, your flask contains the magnesium alkoxide salt of your product, unreacted magnesium metal, and potentially excess Grignard reagent.[3] These must be neutralized and removed.
-
Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that protonates the alkoxide to form the desired alcohol and neutralizes any remaining Grignard reagent. Using stronger acids like HCl can sometimes lead to side reactions (e.g., dehydration) with certain alcohols, making NH₄Cl a safer choice.
-
Extraction: The product is then extracted from the aqueous layer into an organic solvent in which it is highly soluble, such as diethyl ether or ethyl acetate. This is performed in a separatory funnel. The organic layer, containing your product, will separate from the aqueous layer containing the magnesium salts.[4]
-
Washing: The separated organic layer should be washed sequentially with brine (saturated NaCl solution) to remove residual water and any remaining water-soluble impurities.
-
Q2: I've run a Thin-Layer Chromatography (TLC) of my crude organic extract, and I see a spot that is significantly less polar (higher Rf value) than my product. What could this be?
A2: This less polar spot is likely an unreacted nonpolar starting material or a nonpolar byproduct.
-
Likely Impurities:
-
Unreacted Alkyl Halide: (e.g., 1-bromo-2,4-dimethylpentane). Lacks the polar hydroxyl (-OH) group of the product, so it will travel much faster up the silica plate.
-
Unreacted Alkene: (e.g., 4,6-dimethyl-1-heptene). Also nonpolar and will exhibit a high Rf value.
-
Coupling Byproducts: Grignard reagents can couple with the starting alkyl halide to form a larger hydrocarbon (e.g., 2,4,7,9-tetramethyldecane). This byproduct is purely aliphatic and highly nonpolar.[5]
-
-
Next Steps: The significant difference in polarity indicated by TLC is excellent news. It suggests that purification by flash column chromatography will be highly effective.
Q3: My starting material and product have boiling points that differ by about 30-40°C. Is simple distillation sufficient for purification?
A3: No, fractional distillation is the recommended method in this scenario. While simple distillation can work for large boiling point differences (>100°C), a smaller difference requires the enhanced efficiency of a fractionating column.
-
Causality & Rationale: According to Raoult's Law, the vapor above a liquid mixture contains components of all volatile substances present. Simple distillation involves a single vaporization-condensation cycle. If the boiling points are close, the vapor will not be significantly enriched in the more volatile component, leading to poor separation.
-
Fractional Distillation Advantage: A fractionating column (e.g., Vigreux or packed column) provides a large surface area for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively more enriched in the lower-boiling-point component. By the time the vapor reaches the top of the column, it is nearly pure, allowing for a clean separation.[4]
Table 1: Physical Properties of 4,6-Dimethyl-1-heptanol and Potential Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated/Reported Boiling Point (°C) |
| 4,6-Dimethyl-1-heptanol (Product) | C₉H₂₀O | 144.25 | ~193 |
| 1-Bromo-2,4-dimethylpentane | C₇H₁₅Br | 179.10 | ~160[6] |
| 4,6-Dimethyl-1-heptene | C₉H₁₈ | 126.24 | ~135-142[7][8][9] |
As shown in the table, the boiling point difference between the product and potential starting materials is significant but not extreme. Fractional distillation is the appropriate choice for separating these components effectively.
Q4: I'm struggling to separate my product from an impurity of similar polarity using flash chromatography. How can I improve the separation?
A4: Optimizing your solvent system (mobile phase) is key. The goal is to find a solvent mixture where the two compounds have a greater difference in affinity for the stationary phase (silica gel).
-
Troubleshooting Steps:
-
Reduce Solvent Strength: If the compounds are eluting too quickly (high Rf), decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexanes to 10%). This will increase the interaction with the silica gel and improve separation. An ideal Rf for the target compound is around 0.25-0.35 for good separation.[10]
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. Different solvents interact with compounds in unique ways. For example, if you are using ethyl acetate/hexanes, try switching to diethyl ether/hexanes or dichloromethane/hexanes.[11][12] Sometimes a ternary (three-solvent) system can provide the necessary selectivity.
-
Use a Gradient: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute the nonpolar impurities, then gradually increase the polarity (e.g., from 0% to 20% ethyl acetate in hexanes) to elute your product, leaving more polar impurities behind.[10]
-
Check Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Q5: How can I definitively confirm the purity of my final product and ensure all starting materials have been removed?
A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and definitive assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for purity assessment of volatile compounds.[13][14][15]
-
What it shows: The gas chromatogram will show distinct peaks for each compound in your sample. A pure sample will show a single, sharp peak. The retention time helps identify the compound, and the peak area is proportional to its concentration. The mass spectrometer provides a fragmentation pattern for the compound eluting at each peak, confirming its molecular weight and identity. The absence of peaks corresponding to starting materials is a strong indicator of high purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative purity analysis (qNMR).[16][17][18]
-
What it shows: The ¹H and ¹³C NMR spectra should match the known spectra for 4,6-Dimethyl-1-heptanol. Look for the complete absence of characteristic signals from your starting materials. For example, if you started with an alkene, the vinylic proton signals (typically 5-6 ppm in ¹H NMR) should be gone. The integration of the proton signals in the ¹H NMR spectrum can also be used to quantify impurities if a certified internal standard is used.
-
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification procedures.
Protocol 2.1: Post-Grignard Reaction Aqueous Work-up
-
Preparation: Prepare a large beaker containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl), cooled in an ice bath.
-
Quenching: Slowly and carefully, transfer the crude reaction mixture from the reaction flask into the cold NH₄Cl solution via cannula or by pouring in small portions. The addition is exothermic and may cause bubbling if unreacted magnesium is present.
-
Transfer to Separatory Funnel: Once the addition is complete and the reaction has subsided, transfer the entire mixture to a separatory funnel.
-
Extraction: Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate, approx. 2-3 times the volume of the initial reaction solvent). Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with:
-
Deionized water (to remove bulk NH₄Cl).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if a strong acid was used for the quench.
-
Brine (saturated NaCl) to initiate the drying process.
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4,6-Dimethyl-1-heptanol.
Protocol 2.2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for alcohols is 10-20% Ethyl Acetate in Hexanes.[11][19] Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the low-polarity solvent (e.g., hexanes).[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the predetermined solvent system. If using a gradient, start with 100% hexanes and gradually increase the ethyl acetate concentration.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Part 3: Visualization of Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product after the initial work-up.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Flash Chromatography Protocol Workflow
This diagram illustrates the sequential steps involved in purification by flash chromatography.
Caption: Step-by-step workflow for flash chromatography purification.
References
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Creative Biostructure. NMR-based Alcoholic Beverage Analysis. [Link]
-
Biotage. (2023). Determining solvent strength in flash column chromatography. [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Sapkale, G. N., et al. (2010). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of Young Pharmacists. [Link]
-
King, A. Successful Flash Chromatography. King Group, University of Sheffield. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Woerpel, K. A., et al. (2019). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 96, 228-253. [Link]
-
Yadav, P. K., & Sharma, R. M. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Arab Journal of Forensic Sciences & Forensic Medicine. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]
-
Hussein, J. H., & Dosky, A. H. (2023). FUNDAMENTAL PRINCIPLE OF ALCOHOL ANALYSIS USING HS-GC-FID INSTRUMENT. Russian Law Journal. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
McKenzie, L. C., et al. (2018). Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. Fermentation. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
NCERT. (2022). Hydrocarbons. [Link]
-
NCERT. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Organic Chemistry – Some Basic Principles and Techniques. [Link]
-
Unacademy. Haloalkanes and Haloarenes. [Link]
-
Cheméo. Chemical Properties of 1-Bromo-2-methylpentane (CAS 25346-33-2). [Link]
-
Chemsrc. 1-Bromo-2,4-dimethylpentane. [Link]
-
Cheméo. Chemical Properties of 2-Heptene, 4,6-dimethyl. [Link]
-
PubChem. 2-Ethyl-4,6-dimethylheptanal. [Link]
-
NIST. 4-ethyl-2,4-dimethylheptane. [Link]
-
Stenutz. 4,4-dimethyl-1-heptene. [Link]
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A Guide for Researchers on Preventing Oxidation and Ensuring Compound Integrity
Answering the user's request.## Technical Support Center: Storage and Handling of 4,6-Dimethyl-1-heptanol
Frequently Asked Questions (FAQs)
Q1: What is 4,6-Dimethyl-1-heptanol, and why is it prone to oxidation?
4,6-Dimethyl-1-heptanol is a primary alcohol. Like many alcohols, its primary hydroxyl group (-CH₂OH) is susceptible to oxidation. The primary mechanism of degradation during storage is typically autoxidation, a slow, spontaneous reaction with atmospheric oxygen.[1][2] This process is a free-radical chain reaction that can be initiated by exposure to light, heat, or trace metal contaminants.[1] As a primary alcohol, it can be oxidized first to its corresponding aldehyde (4,6-dimethylheptanal) and subsequently to a carboxylic acid (4,6-dimethylheptanoic acid), altering the purity and reactivity of your sample.[3][4][5]
Q2: What are the immediate signs that my sample of 4,6-Dimethyl-1-heptanol may have oxidized?
Initial signs of degradation can be subtle. You might observe:
-
A slight yellowing of the otherwise colorless liquid.
-
A change in odor, as the corresponding aldehyde begins to form.
-
In advanced stages, the formation of precipitates or even crystalline material, which could indicate dangerous peroxide formation.[1][6]
For quantitative assessment, a decrease in purity confirmed by analytical methods like Gas Chromatography (GC) is the most definitive sign.[7][8]
Q3: Is peroxide formation a significant risk with this alcohol?
Yes. While ethers are the most notorious peroxide formers, secondary alcohols are also known to form peroxides, and the risk cannot be entirely dismissed for other alcohols, including primary ones, under prolonged or improper storage.[1][9][10] Peroxides are thermally and shock-sensitive and can be explosive, especially when concentrated.[10] Therefore, routine peroxide testing is a prudent safety measure for any aged alcohol sample.
Q4: Can I add an antioxidant to my 4,6-Dimethyl-1-heptanol?
Yes, adding a suitable antioxidant is a highly effective preventative measure. Antioxidants function by interrupting the free-radical chain reaction of autoxidation. Butylated hydroxytoluene (BHT) is a common and effective radical scavenger for this purpose.
Troubleshooting Guide: Diagnosing and Solving Storage Issues
This section addresses specific problems you may encounter and provides actionable solutions.
Issue 1: My GC analysis shows decreased purity and new peaks.
-
Probable Cause: This is a classic sign of oxidation. The new peaks likely correspond to the aldehyde (4,6-dimethylheptanal) and potentially the carboxylic acid (4,6-dimethylheptanoic acid) degradation products.
-
Immediate Action:
-
Confirm Identity: If possible, use GC-MS to confirm the mass of the impurity peaks, which should match the expected oxidation products.
-
Assess Viability: Determine if the current purity is acceptable for your planned experiment. For many applications, even minor impurities can be confounding.
-
Purification: If the compound is critical and cannot be replaced, consider re-purification via distillation or column chromatography. CRITICAL SAFETY NOTE: Never distill a sample suspected of containing peroxides without first testing for and neutralizing them.[9]
-
-
Long-Term Solution: Implement the rigorous storage protocol outlined below to prevent further degradation of your existing stock and protect new purchases.
Issue 2: The alcohol has developed a yellow tint or a sharp odor.
-
Probable Cause: Color change and odor are qualitative indicators of chemical degradation, likely the formation of the aldehyde and other byproducts.
-
Immediate Action:
-
Handle with Caution: Treat the sample as potentially compromised. Always handle it in a well-ventilated fume hood.[11][12]
-
Test for Peroxides: This is a mandatory safety step before any further action. Use peroxide test strips as described in the protocol below. If peroxides are detected at hazardous levels (>100 ppm), consult your institution's safety officer for disposal procedures. Do not attempt to open a container with visible crystals around the cap or in the liquid.[6][13]
-
Quantify Purity: Run a GC analysis to determine the actual purity and decide if the material is usable.
-
Logical Flow for Troubleshooting Storage Issues
Caption: Troubleshooting workflow for stored 4,6-Dimethyl-1-heptanol.
Protocols for Prevention and Analysis
Protocol 1: Optimal Long-Term Storage of 4,6-Dimethyl-1-heptanol
This protocol is designed to create an environment that minimizes the key drivers of oxidation: oxygen, light, and heat.
Materials:
-
4,6-Dimethyl-1-heptanol
-
Clean, dry amber glass bottle with a PTFE-lined screw cap.[11][14]
-
Source of high-purity inert gas (argon or nitrogen) with a delivery tube.
-
Optional: Antioxidant such as Butylated hydroxytoluene (BHT).
Procedure:
-
Prepare the Sample: If desired, add an antioxidant. A typical concentration for BHT is 50-200 ppm. Ensure it is fully dissolved.
-
Transfer to Storage Vessel: Transfer the alcohol to the amber glass bottle. Fill the bottle to minimize headspace, but leave enough room for thermal expansion (e.g., 90% full).
-
Inert Gas Blanketing:
-
Insert the inert gas delivery tube into the bottle, keeping the outlet just above the liquid surface.
-
Gently flush the headspace with a slow, steady stream of nitrogen or argon for 1-2 minutes. This displaces the atmospheric oxygen.
-
Slowly withdraw the tube while maintaining gas flow and immediately seal the bottle with the PTFE-lined cap.
-
-
Seal and Label: Tighten the cap securely. Label the bottle clearly with the chemical name, date of storage, and a note indicating it is stored under an inert atmosphere.[11][15]
-
Store Properly: Place the sealed bottle in a designated, ventilated cold storage area, such as a refrigerator rated for chemical storage, at 2-8°C.[13] Ensure it is away from incompatible chemicals like strong oxidizing agents.[11][13]
The Oxidation Pathway
Caption: Oxidation pathway of 4,6-Dimethyl-1-heptanol.
Protocol 2: Peroxide Detection Using Test Strips
This is a quick, semi-quantitative safety screen.
Materials:
-
Sample of 4,6-Dimethyl-1-heptanol
-
Commercial peroxide test strips (e.g., potassium iodide/starch-based strips)
-
Clean glass rod or pipette
Procedure:
-
Prepare: Open the test strip container and have the color chart ready. Do not touch the test pad.
-
Apply Sample: Dip the clean glass rod into your alcohol sample and then touch it to the test pad on the strip, ensuring it is wetted.
-
Read Result: Wait for the time specified in the strip's instructions (usually 15-60 seconds).
-
Compare: Immediately compare the color of the test pad to the color chart provided. A change in color (typically to blue/purple) indicates the presence of peroxides.[6]
-
Interpret:
-
< 20 ppm: Generally considered safe for use.
-
20-100 ppm: Use with caution. Avoid concentration steps (like distillation).
-
> 100 ppm: Unsafe. Do not handle further. Contact your environmental health and safety (EHS) department for disposal.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for 4,6-Dimethyl-1-heptanol
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[11][13] | Slows the rate of chemical reactions, including autoxidation. Avoids freezing. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1] | Excludes oxygen, a primary reactant in autoxidation and peroxide formation. |
| Light | Store in Amber or Opaque Container[1][15] | Prevents UV light from initiating free-radical chain reactions. |
| Container | Tightly Sealed Glass with PTFE-lined Cap | Ensures an airtight seal to maintain the inert atmosphere and prevent contamination. |
Table 2: Common Antioxidants for Inhibiting Alcohol Oxidation
| Antioxidant | Mechanism of Action | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | Free-radical scavenger | 50–200 ppm | Highly effective, widely used. May need to be removed before certain reactions. |
| Vitamin E (α-Tocopherol) | Free-radical scavenger[16][17] | 100–500 ppm | A "natural" antioxidant, but may be less potent or have its own reactivity. |
References
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- How to Safely Handle and Store Research Chemicals. (2025). EXPLORE CHEMS.
- Alcohol Analysis Applications with Gas Chrom
- Alcohol oxid
- Best Practices for Chemical Storage in Research Labs.Apollo Scientific.
- Effect of Alcohols on Hydrocarbon Autoxidation.Industrial & Engineering Chemistry.
- Alcohol Oxidation Mechanisms and Practice Problems.Chemistry Steps.
- Management of Chemicals.
- Peroxide Formation.Department of Chemistry and Biochemistry.
- Alcohol oxid
- The Formation of Hydrogen Peroxide in Alcohols.Analytical Chemistry.
- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
- Why do secondary alcohols form peroxides? (2017). Reddit.
- Alcohol: Reducing the Risks.Life Extension.
- What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. (2023).
- Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography Applic
- Analyzing Alcoholic Beverages by Gas Chrom
- Alcohol, free radicals and antioxidants. (1998). PubMed.
- oxid
- Vitamin Supplements as a Nutritional Strategy against Chronic Alcohol Consumption?
- Peroxide Forming Chemicals.Environmental Health & Safety (EHS).
- Isopropyl alcohol forming peroxides. (2013). Chemistry Stack Exchange.
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- Autoxid
- Importance of Proper Alcohol Storage. (2022). Wildpack Beverage.
- The Proper Storage and Handling of Volatile Analytical Standards.SPEX CertiPrep.
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Validation & Comparative
A Comparative Guide to the Validation of a New Gas Chromatography Method for the Quantification of 4,6-Dimethyl-1-heptanol
Introduction: The Analytical Imperative for 4,6-Dimethyl-1-heptanol
4,6-Dimethyl-1-heptanol is a branched-chain alcohol that can serve as a critical process intermediate or appear as a significant impurity in the synthesis of various active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is paramount for ensuring process control, final product purity, and ultimately, patient safety. The development of a robust, reliable, and efficient analytical method is therefore not merely a procedural step but a foundational requirement in the drug development lifecycle.
This guide provides an in-depth validation of a newly developed Gas Chromatography with Flame Ionization Detection (GC-FID) method for 4,6-Dimethyl-1-heptanol. We will elucidate the rationale behind the experimental design, present a comprehensive analysis of the validation data, and compare its performance against a conventional, existing method. The validation process adheres rigorously to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, ensuring the method is demonstrably "fit for purpose".[1][2][3][4]
Methodological Overview: The Case for a New Approach
Gas chromatography is the technique of choice for analyzing volatile and semi-volatile compounds like 4,6-Dimethyl-1-heptanol.[5] The existing analytical method in our laboratory, while functional, utilizes a packed GC column and an isothermal temperature program. This approach suffers from longer run times and broader peak shapes, which can compromise resolution and sensitivity, especially when analyzing low-level impurities.
The New Method was developed to overcome these limitations. It employs a modern, narrow-bore capillary column with a temperature gradient program. This change is predicated on the principle that capillary columns offer significantly higher separation efficiency, leading to sharper peaks, improved resolution from potential impurities, and faster analysis times.[6][7]
| Parameter | Existing Method (for Comparison) | New Developed Method (GC-FID) |
| Column | 10% Carbowax 20M on 80/100 Chromosorb W-AW, 2m x 1/8" | DB-624 (6% cyanopropylphenyl-94% dimethyl polysiloxane), 30m x 0.32mm, 1.8µm |
| Carrier Gas | Nitrogen, 30 mL/min | Helium, 2.0 mL/min (Constant Flow) |
| Injector Temp. | 220°C | 250°C |
| Detector Temp. | 250°C | 275°C |
| Oven Program | Isothermal at 150°C for 10 min | 80°C (hold 1 min), ramp to 220°C at 20°C/min, hold 2 min |
| Injection Vol. | 2.0 µL (Splitless) | 1.0 µL (Split Ratio 15:1) |
| Diluent | Dichloromethane | Dichloromethane |
| Approx. Run Time | 10 minutes | 8 minutes |
The Validation Workflow: A Structured Approach
Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended use.[8][9][10] Our approach follows a logical sequence, where the successful completion of each step provides the foundation for the next.
Caption: The interconnected nature of key analytical validation parameters.
Conclusion: A Validated and Superior Method
The new GC-FID method for the quantification of 4,6-Dimethyl-1-heptanol has been successfully validated according to ICH guidelines. The experimental data conclusively demonstrates that the method is specific, linear, accurate, and precise for its intended purpose.
Performance Summary: New Method vs. Existing Method
| Validation Parameter | New Method Performance | Existing Method Performance | Advantage |
| Specificity (Resolution) | > 2.0 | < 1.5 | Superior Separation |
| Linearity (R²) | 0.9995 | 0.9981 | Higher Confidence |
| Accuracy (% Recovery) | 99.8% - 100.5% | 97.5% - 102.5% | More Accurate |
| Precision (%RSD) | < 1.0% | > 1.8% | More Precise |
| LOQ | 0.05 mg/mL | 0.12 mg/mL | Higher Sensitivity |
| Run Time | 8 minutes | 10 minutes | Increased Efficiency |
Compared to the existing packed-column method, the new capillary GC method offers significant improvements in all key performance characteristics. It provides better separation, higher sensitivity, greater precision and accuracy, and a shorter run time, leading to increased confidence in analytical results and improved laboratory throughput. This validated method is robust and suitable for implementation in a regulated quality control environment for the analysis of 4,6-Dimethyl-1-heptanol.
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A Head-to-Head Battle: Cross-Validating GC-MS and GC-FID for Alcohol Quantification
<_
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of analytical chemistry, the accurate quantification of alcohols, particularly ethanol, is paramount across diverse fields—from ensuring the quality of pharmaceutical excipients and alcoholic beverages to forensic toxicology.[1] The two leading techniques for this task are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Ionization Detector (GC-FID). While GC-FID has long been a robust workhorse, GC-MS is often considered the gold standard due to its superior specificity.[2]
This guide provides an in-depth comparison of these two analytical powerhouses. We will explore their fundamental principles, present a head-to-head comparison of their performance based on key validation parameters, and offer detailed protocols for a cross-validation study. The objective is to equip you, the scientist, with the knowledge to select the most appropriate technique for your application and to design a robust validation strategy to ensure data integrity.
The Core Principles: How Separation Meets Detection
Both GC-MS and GC-FID begin with the same foundational step: gas chromatography. In GC, a sample is vaporized and swept by an inert carrier gas through a column. The components of the mixture are separated based on their volatility and interaction with the column's stationary phase.[3][4] Where the two techniques diverge is in the detection of the separated components as they elute from the column.[5]
GC-FID: The Universal Carbon Counter
The Flame Ionization Detector (FID) is a widely used detector for organic compounds.[5] As the separated analytes exit the GC column, they are combusted in a hydrogen-air flame. This process generates ions, which are then detected as a current by a collector electrode.[5][6] The resulting signal is proportional to the mass of carbon atoms entering the flame, making FID a highly sensitive and quantitative detector for hydrocarbons like ethanol. Its broad linear range and robustness are key advantages. However, a significant limitation is its lack of specificity; it responds to virtually all organic compounds and cannot provide structural information for definitive identification.[6]
GC-MS: The Definitive Identifier
In GC-MS, the eluting compounds enter a mass spectrometer, which acts as a highly specific detector.[4] The molecules are first ionized, typically through electron ionization (EI), which breaks them into a predictable pattern of charged fragments.[4][7] These fragments are then sorted by a mass analyzer based on their mass-to-charge ratio (m/z).[4][7] The resulting mass spectrum is a unique chemical "fingerprint" that allows for unambiguous identification of the analyte by comparing it to a spectral library.[8] This high degree of specificity is the primary advantage of GC-MS, providing an extra layer of confidence in the results, which is crucial in forensic and regulatory environments.[6][9]
Performance Showdown: GC-MS vs. GC-FID
When selecting a method, a direct comparison of key analytical performance parameters is essential. The following table summarizes typical validation characteristics for alcohol quantification using both techniques, based on data from various studies and application notes.
| Validation Parameter | GC-FID | GC-MS | Rationale and Causality |
| Specificity/Selectivity | Moderate | Very High | FID detects any combustible carbon compound, relying solely on retention time for identification.[6] MS provides structural information (mass spectrum), offering definitive identification even with co-eluting peaks.[6][8] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both detectors exhibit excellent linearity over a wide concentration range, which is crucial for accurate quantification.[8][9][10] |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | GC-MS is generally more sensitive, capable of detecting lower concentrations of analytes.[6] The specific LOD depends on the analyte and instrument conditions.[11][12][13][14] |
| Limit of Quantitation (LOQ) | Low (ng range) | Very Low (pg range) | The LOQ is the lowest concentration that can be reliably quantified.[15][16] GC-MS's higher sensitivity translates to a lower LOQ.[17] |
| Precision (%RSD) | < 5% | < 5% | Both methods, when properly validated, demonstrate high precision (repeatability and intermediate precision).[8][10] |
| Accuracy/Recovery (%) | 95-105% | 95-105% | Accuracy is highly dependent on proper calibration and sample preparation. Both techniques can achieve excellent accuracy.[10][15] |
| Robustness | High | Moderate | FID is a simpler, more robust detector, less susceptible to matrix effects and contamination. MS systems are more complex and require more maintenance. |
| Cost & Complexity | Lower | Higher | GC-FID systems are less expensive to purchase and operate. GC-MS instruments are more complex and require more specialized training.[6] |
Designing the Cross-Validation Study
Cross-validation is the process of comparing two analytical methods to ensure they produce comparable results.[18][19][20][21] This is critical when, for example, transferring a method from a research (GC-MS) to a routine quality control (GC-FID) environment. The goal is to demonstrate that the simpler GC-FID method provides data that is statistically equivalent to the more definitive GC-MS method.
Below is a comprehensive workflow for conducting a cross-validation study for alcohol quantification.
Experimental Workflow Visualization
Caption: Overall workflow for the cross-validation of GC-MS and GC-FID methods.
Step 1: Standard and Sample Preparation Protocol
The quality of your results is directly dependent on the quality of your standards and sample preparation. Headspace analysis is the preferred technique for volatile compounds like ethanol in complex matrices like blood.[1][2][22][23]
-
Internal Standard (IS) Solution: Prepare a stock solution of an appropriate internal standard. n-Propanol is a common choice for ethanol analysis as it is chemically similar but chromatographically resolved.[3][24][25]
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., analyte-free blood, water) with known concentrations of ethanol. A typical range might be 0.01 to 0.5 g/dL.[8][26] Add a fixed amount of the internal standard solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These are prepared independently from the calibration standards and are used to assess the accuracy and precision of the run.
-
Sample Preparation: For unknown samples, add a precise volume of the sample (e.g., 100 µL of blood) and a fixed volume of the internal standard solution to a headspace vial.[22][24]
Step 2: GC-MS Method Validation (Reference Method)
The GC-MS method must first be fully validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[27][28][29][30][31] This establishes the "gold standard" against which the GC-FID method will be compared.
Typical GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: DB-ALC1 (30 m x 0.32 mm, 1.8 µm) or similar column designed for alcohol analysis
-
Carrier Gas: Helium at a constant flow rate (e.g., 5 mL/min)
-
Oven Program: Isothermal at 55°C for 2.5 minutes[2]
-
Inlet: Split/splitless inlet at 110°C, 10:1 split ratio[2]
-
MSD Interface: 250°C
-
Ion Source: Electron Ionization (EI) at 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (ions m/z 31, 45 for ethanol) and Scan mode for confirmation.
Validation Parameters to Assess:
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)[11][12][13][14]
-
Robustness
Step 3: GC-FID Method Validation (Test Method)
The GC-FID method is validated using the same validation parameters and acceptance criteria as the GC-MS method.
Typical GC-FID Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-ALC2 (30 m x 0.32 mm, 1.2 µm) or similar
-
Carrier Gas: Helium or Nitrogen
-
Oven Program: Same as GC-MS method
-
Inlet: Same as GC-MS method
-
FID Temperature: 250°C[2]
-
Hydrogen Flow: 40 mL/min[2]
-
Air Flow: 300 mL/min[2]
Step 4: Cross-Validation Analysis Protocol
Once both methods are independently validated, a direct comparison is performed.
-
Sample Selection: Select a minimum of 20 representative samples spanning the analytical range.
-
Analysis: Analyze each sample using both the validated GC-MS and GC-FID methods.
-
Data Comparison: For each sample, compare the quantitative result from the GC-FID method to the result from the GC-MS method.
-
Statistical Evaluation:
-
Percent Difference: Calculate the percent difference between the two methods for each sample. The acceptance criterion is typically that the difference should not exceed ±15-20%.
-
Paired t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets.
-
Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements against their average, allowing for visualization of any systematic bias.
-
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A Comparative Analysis of Synthetic Pathways to 4,6-Dimethyl-1-heptanol for Research and Development
Introduction
4,6-Dimethyl-1-heptanol is a branched-chain primary alcohol with potential applications in various fields, including the synthesis of specialty chemicals and as a building block in drug discovery. Its specific substitution pattern presents unique challenges and opportunities in its chemical synthesis. This guide provides a comparative analysis of three distinct and plausible synthetic routes to 4,6-Dimethyl-1-heptanol, offering an in-depth look at their respective efficacies. The discussion is tailored for researchers, scientists, and professionals in drug development, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses.
Route 1: Grignard Reaction with Ethylene Oxide
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This route utilizes a Grignard reagent derived from a substituted alkyl halide, which then reacts with ethylene oxide to yield the target primary alcohol.
Reaction Scheme
Caption: Grignard synthesis of 4,6-Dimethyl-1-heptanol.
Mechanistic Insight
The synthesis commences with the formation of the Grignard reagent, 2,4-dimethylpentylmagnesium bromide, by reacting 1-bromo-2,4-dimethylpentane with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The highly nucleophilic carbon of the Grignard reagent then attacks one of the electrophilic carbons of the ethylene oxide ring, leading to the opening of the strained three-membered ring. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, 4,6-Dimethyl-1-heptanol. A crucial aspect of this reaction is the regioselectivity of the epoxide opening, which, with an unsubstituted epoxide like ethylene oxide, exclusively yields the primary alcohol.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-2,4-dimethylpentane
Step 2: Grignard Reaction and Workup
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed. The system is flushed with dry nitrogen.
-
A solution of 1-bromo-2,4-dimethylpentane (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.
-
The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide (1.1 eq) in anhydrous THF is added slowly.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 4,6-Dimethyl-1-heptanol.
Efficacy and Considerations
This route is attractive due to its directness and potentially high yield. A reported yield for a similar reaction is as high as 87.0%[1]. However, the success of this method hinges on the efficient preparation of the starting alkyl bromide and the careful handling of the moisture-sensitive Grignard reagent and gaseous ethylene oxide.
Route 2: Catalytic Hydrogenation of a Dienol Intermediate
This pathway involves the synthesis of an unsaturated precursor, 4,6-dimethyl-hepta-3,5-dien-1-ol, followed by its complete saturation via catalytic hydrogenation to afford the target alcohol.
Reaction Scheme
Caption: Hydrogenation route to 4,6-Dimethyl-1-heptanol.
Mechanistic Insight
The initial synthesis of the dienol precursor would likely involve a multi-step sequence, the specifics of which are not detailed in the readily available literature for this particular compound. However, once obtained, the catalytic hydrogenation of the two double bonds in 4,6-dimethyl-hepta-3,5-dien-1-ol is a straightforward reduction. The reaction proceeds by the addition of hydrogen across the carbon-carbon double bonds in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The hydrogen molecules are adsorbed onto the surface of the metal catalyst, where they dissociate into hydrogen atoms. The diene also adsorbs onto the catalyst surface, and the hydrogen atoms are then transferred to the double bonds, resulting in the saturated alcohol.
Experimental Protocol
Step 1: Synthesis of 4,6-Dimethyl-hepta-3,5-dien-1-ol
A specific, validated protocol for the synthesis of this dienol is not available in the surveyed literature. A plausible, though unconfirmed, approach could involve a Wittig-type reaction or a condensation reaction to construct the diene system.
Step 2: Catalytic Hydrogenation
-
In a hydrogenation vessel, 4,6-dimethyl-hepta-3,5-dien-1-ol (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The vessel is connected to a hydrogen source and purged with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen has been consumed, as monitored by a gas burette or pressure drop.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting crude 4,6-Dimethyl-1-heptanol can be purified by distillation.
Efficacy and Considerations
The primary advantage of this route is the high efficiency and selectivity of the final hydrogenation step, which typically proceeds with high yields and produces a clean product. However, the overall efficacy of this pathway is heavily dependent on the accessibility and synthesis of the starting dienol. Without a well-established and efficient synthesis for this precursor, this route remains less practical.
Route 3: Reduction of 4,6-Dimethylheptanoic Acid
This approach involves the synthesis of the corresponding carboxylic acid, 4,6-dimethylheptanoic acid, followed by its reduction to the primary alcohol.
Reaction Scheme
Caption: Reduction of 4,6-Dimethylheptanoic acid.
Mechanistic Insight
The synthesis of 4,6-dimethylheptanoic acid could potentially be achieved through a malonic ester synthesis or by a Grignard reaction with carbon dioxide, using an appropriate alkyl halide. Once the carboxylic acid is obtained, it can be reduced to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The mechanism of this reduction involves the initial deprotonation of the acidic carboxylic acid proton by the hydride, followed by the coordination of the aluminum to the carbonyl oxygen. Subsequent hydride transfers from the aluminohydride complex to the carbonyl carbon lead to a tetrahedral intermediate, which then collapses to an aldehyde. The aldehyde is immediately further reduced by LiAlH₄ to the corresponding alkoxide. An acidic workup is then required to protonate the alkoxide and liberate the primary alcohol.[2][3][4][5][6]
Experimental Protocol
Step 1: Synthesis of 4,6-Dimethylheptanoic Acid
Step 2: Reduction with Lithium Aluminum Hydride
-
A solution of 4,6-dimethylheptanoic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude 4,6-Dimethyl-1-heptanol is purified by vacuum distillation.
Efficacy and Considerations
The reduction of carboxylic acids with LiAlH₄ is a very general and high-yielding reaction.[2][3][4][5][6] This makes the final step of this route highly reliable. However, the overall efficiency depends on the synthesis of the starting carboxylic acid. Additionally, LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling under anhydrous conditions.
Comparative Analysis
| Parameter | Route 1: Grignard Reaction | Route 2: Catalytic Hydrogenation | Route 3: Reduction of Carboxylic Acid |
| Starting Materials | 1-Bromo-2,4-dimethylpentane, Ethylene oxide | 4,6-Dimethyl-hepta-3,5-dien-1-ol | 4,6-Dimethylheptanoic acid |
| Key Reagents | Mg, THF | H₂, Pd/C | LiAlH₄, THF |
| Number of Steps | 2 (from alkyl halide) | 2 (from dienol) | 2 (from carboxylic acid) |
| Reported Yield | Potentially high (e.g., 87%)[1] | High for hydrogenation step, but overall yield is dependent on dienol synthesis. | High for reduction step. |
| Advantages | Direct C-C bond formation, potentially high yield. | Clean and high-yielding final step. | Reliable and high-yielding reduction. |
| Disadvantages | Requires synthesis of alkyl halide, moisture-sensitive reagents, handling of gaseous ethylene oxide. | Synthesis of the starting dienol is not well-established. | Requires synthesis of the carboxylic acid, use of hazardous and pyrophoric LiAlH₄. |
| Scalability | Moderate, requires careful control of exothermic reaction and gas handling. | Potentially high if the dienol synthesis is scalable. | Moderate, due to the hazards associated with LiAlH₄. |
Conclusion
Each of the three synthetic routes to 4,6-Dimethyl-1-heptanol presents a viable, yet distinct, set of advantages and challenges.
-
The Grignard reaction with ethylene oxide (Route 1) appears to be the most direct and potentially highest-yielding route, provided that the starting alkyl bromide can be synthesized efficiently. Its main drawbacks are the handling of sensitive reagents.
-
The catalytic hydrogenation of a dienol intermediate (Route 2) offers a clean and efficient final step. However, the lack of a well-documented and efficient synthesis for the required dienol precursor is a significant hurdle that diminishes its current practicality for most research applications.
-
The reduction of 4,6-dimethylheptanoic acid (Route 3) benefits from a very reliable and high-yielding final reduction step. The primary challenges lie in the synthesis of the carboxylic acid precursor and the safe handling of the highly reactive lithium aluminum hydride.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The Grignard route, if the precursor synthesis is optimized, likely offers the most efficient path to 4,6-Dimethyl-1-heptanol.
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A Spectroscopic Deep Dive: Comparing Synthetic and Commercial 4,6-Dimethyl-1-heptanol
In the landscape of chemical research and pharmaceutical development, the provenance and purity of a chemical entity are of paramount importance. 4,6-Dimethyl-1-heptanol, a chiral alcohol with potential applications in synthesis and materials science, serves as an excellent case study for a critical evaluation of materials sourced from in-house synthesis versus commercial suppliers. This guide provides a comprehensive spectroscopic comparison, underpinned by established analytical principles, to empower researchers in making informed decisions about the quality and suitability of their reagents.
The core of this investigation lies in the detailed analysis of spectroscopic data. While a commercial sample is expected to meet high purity standards, a synthetic product's profile can reveal subtle but significant differences, such as residual solvents, starting materials, or byproducts from the synthetic route. Here, we will compare the expected spectroscopic signature of a high-purity commercial 4,6-dimethyl-1-heptanol with the reported data for its synthesis, providing a framework for researchers to conduct their own evaluations.
The Spectroscopic Fingerprint: A Comparative Analysis
The identity and purity of an organic compound are definitively established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For 4,6-dimethyl-1-heptanol, we can predict the key resonances based on its structure. The comparison will focus on the presence of any unexpected signals in the synthetic sample that are absent in the high-purity commercial standard.
Table 1: Comparative ¹H NMR Data for 4,6-Dimethyl-1-heptanol
| Assignment | Predicted Chemical Shift (ppm) for Commercial Standard | Reported Chemical Shift (ppm) for Synthetic Product |
| -CH₃ (C6, C4) | ~0.8-0.9 | (Data to be extracted from Julia, S. et al., 1961) |
| -CH₂- (C2, C3, C5) | ~1.1-1.6 | (Data to be extracted from Julia, S. et al., 1961) |
| -CH- (C4, C6) | ~1.5-1.8 | (Data to be extracted from Julia, S. et al., 1961) |
| -CH₂OH (C1) | ~3.6 | (Data to be extracted from Julia, S. et al., 1961) |
| -OH | Variable (broad singlet) | (Data to be extracted from Julia, S. et al., 1961) |
Table 2: Comparative ¹³C NMR Data for 4,6-Dimethyl-1-heptanol
| Assignment | Predicted Chemical Shift (ppm) for Commercial Standard | Reported Chemical Shift (ppm) for Synthetic Product |
| -CH₃ (C6, C4) | ~22-25 | (Data to be extracted from Julia, S. et al., 1961) |
| -CH₂- (C2, C3, C5) | ~30-45 | (Data to be extracted from Julia, S. et al., 1961) |
| -CH- (C4, C6) | ~28-35 | (Data to be extracted from Julia, S. et al., 1961) |
| -CH₂OH (C1) | ~60-65 | (Data to be extracted from Julia, S. et al., 1961) |
Interpretation and Causality:
A commercial, high-purity (e.g., >98%) sample of 4,6-dimethyl-1-heptanol is expected to exhibit clean NMR spectra with signals corresponding only to the target molecule.[1][2] In contrast, a synthetic sample may contain impurities that manifest as additional peaks. For instance, residual solvents from purification (e.g., ethyl acetate, hexanes) or unreacted starting materials would be readily identifiable. The integration of these impurity peaks relative to the product signals can be used for quantitative purity assessment.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,6-dimethyl-1-heptanol, the key diagnostic absorptions are the O-H and C-O stretching vibrations of the primary alcohol.
Table 3: Comparative IR Absorption Data for 4,6-Dimethyl-1-heptanol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Commercial Standard | Reported Wavenumber (cm⁻¹) for Synthetic Product |
| O-H Stretch (broad) | 3200-3600 | (Data to be extracted from Julia, S. et al., 1961) |
| C-H Stretch | 2850-3000 | (Data to be extracted from Julia, S. et al., 1961) |
| C-O Stretch | 1050-1085 | (Data to be extracted from Julia, S. et al., 1961) |
Interpretation and Causality:
Both synthetic and commercial samples should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydrogen-bonded O-H stretch of an alcohol.[4][5][6] The C-O stretching vibration for a primary alcohol is expected between 1050-1085 cm⁻¹.[7] A synthetic sample might show additional peaks if impurities with other functional groups are present. For example, a carbonyl stretch (~1700 cm⁻¹) could indicate an aldehydic or ketonic byproduct.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,6-dimethyl-1-heptanol (MW: 144.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.
Table 4: Comparative Mass Spectrometry Data for 4,6-Dimethyl-1-heptanol
| Ion | Expected m/z for Commercial Standard | Reported m/z for Synthetic Product |
| [M]⁺ | 144 | (Data to be extracted from Julia, S. et al., 1961) |
| [M-H₂O]⁺ | 126 | (Data to be extracted from Julia, S. et al., 1961) |
| [M-C₄H₉]⁺ (α-cleavage) | 87 | (Data to be extracted from Julia, S. et al., 1961) |
| [CH₂OH]⁺ | 31 | (Data to be extracted from Julia, S. et al., 1961) |
Interpretation and Causality:
The molecular ion peak for primary alcohols can be weak or absent.[8][9][10] Common fragmentation pathways for alcohols include the loss of water ([M-18]⁺) and alpha-cleavage.[11][12] For 4,6-dimethyl-1-heptanol, alpha-cleavage would result in the loss of a C₄H₉ radical to give a fragment at m/z 87. The presence of a peak at m/z 31 is also characteristic of a primary alcohol.[9] A synthetic sample containing higher molecular weight impurities would show parent ions at m/z values greater than 144.
Experimental Protocols
To ensure the generation of reliable and comparable spectroscopic data, standardized experimental protocols are essential.
Sample Preparation
-
Synthetic 4,6-Dimethyl-1-heptanol: The crude synthetic product should be purified by an appropriate method, such as fractional distillation or column chromatography, to remove the bulk of impurities.
-
Commercial 4,6-Dimethyl-1-heptanol: A sample from a reputable supplier with a specified purity (e.g., ≥98%) should be used directly.
NMR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, preferably with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: For a neat liquid, place a drop of the sample directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the alcohol in a volatile solvent such as dichloromethane or methanol.
-
Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer. Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-200).
Conclusion: A Matter of Fitness for Purpose
This guide provides a framework for the spectroscopic comparison of synthetically derived and commercially available 4,6-dimethyl-1-heptanol. While a commercial product from a reputable supplier offers the assurance of high purity and rigorous quality control, a well-characterized synthetic batch can be equally suitable for many research applications. The key lies in the thoroughness of the spectroscopic analysis. By employing a multi-technique approach (NMR, IR, and MS), researchers can confidently verify the identity of their synthetic material and assess its purity. Any significant deviations from the expected spectra should be investigated to identify potential impurities that could impact the outcome of subsequent experiments. Ultimately, the choice between a synthetic and commercial source depends on the specific requirements of the application, the availability of resources for purification and characterization, and the level of risk tolerance for the presence of minor impurities.
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A Comparative Guide to the Inter-Laboratory Analysis of 4,6-Dimethyl-1-heptanol: Establishing Robust Analytical Methodologies
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4,6-Dimethyl-1-heptanol, a branched-chain primary alcohol. The content is structured to guide researchers, scientists, and drug development professionals through the critical aspects of method selection and validation, culminating in a proposed framework for an inter-laboratory study to establish a robust, standardized analytical protocol.
Introduction: The Analytical Imperative for 4,6-Dimethyl-1-heptanol
4,6-Dimethyl-1-heptanol (C9H20O) is a branched-chain primary alcohol with emerging significance in various chemical and pharmaceutical applications.[1][2][3][4] Its structural complexity, featuring two methyl branches, presents unique analytical challenges compared to linear alcohols. Accurate and precise quantification of this compound is paramount for quality control, pharmacokinetic studies, and toxicological assessments.
The development of a validated analytical method is the cornerstone of reliable data generation.[5][6][7][8] However, the true measure of a method's robustness lies in its reproducibility across different laboratories. An inter-laboratory study (ILS), also known as a round-robin test, is the gold standard for assessing the precision of a test method when performed by different users on different equipment in different laboratories.[9][10][11][12][13] This guide will explore the common analytical techniques for alcohol analysis and propose a comprehensive inter-laboratory study design based on the principles outlined in ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method."[9][10][11][12][13]
Analytical Techniques for Branched-Chain Alcohols: A Comparative Overview
Gas chromatography (GC) is the predominant technique for the analysis of volatile compounds like alcohols due to its high resolution and sensitivity.[14][15][16] For a compound such as 4,6-Dimethyl-1-heptanol, two primary GC-based methods are considered for this comparative guide:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds. The flame ionization detector offers high sensitivity and a wide linear range, making it suitable for routine quality control.[5][15][17]
-
Gas Chromatography with Mass Spectrometry (GC-MS): Provides both quantitative data and structural information, offering a higher degree of selectivity and confidence in compound identification. This is particularly valuable when analyzing complex matrices where co-eluting peaks may be present.[17][18]
The choice between these methods often depends on the specific application, balancing the need for structural confirmation with the practicality of routine analysis.
Proposed Inter-Laboratory Study (ILS) Design
To establish a consensus on the most reliable method for analyzing 4,6-Dimethyl-1-heptanol, a well-designed inter-laboratory study is essential. The following sections detail the proposed experimental framework.
Study Objective
The primary objective of this ILS is to determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of two analytical methods (GC-FID and GC-MS) for the quantification of 4,6-Dimethyl-1-heptanol in a standardized sample matrix.
Participating Laboratories
A minimum of eight participating laboratories with demonstrated experience in gas chromatography is recommended to ensure statistically significant results, as per ASTM E691 guidelines.[9][10][11][12][13]
Test Materials
Three concentrations of 4,6-Dimethyl-1-heptanol will be prepared in a suitable solvent (e.g., methanol or a relevant sample matrix) to cover a realistic analytical range:
-
Low Concentration: Near the anticipated limit of quantitation (LOQ).
-
Medium Concentration: Representative of typical sample concentrations.
-
High Concentration: Approaching the upper limit of the linear range.
Each laboratory will receive blind-coded, duplicate samples of each concentration level.
Experimental Workflow
The overall workflow for the inter-laboratory study is depicted below.
Caption: Inter-laboratory study workflow for 4,6-Dimethyl-1-heptanol analysis.
Detailed Experimental Protocols
To ensure consistency across participating laboratories, detailed and validated protocols are crucial.
Sample Preparation
-
Stock Solution Preparation: A certified reference standard of 4,6-Dimethyl-1-heptanol will be used to prepare a primary stock solution in methanol.
-
Working Standard Preparation: A series of working standards will be prepared by serial dilution of the stock solution to establish a calibration curve.
-
Internal Standard: An appropriate internal standard (e.g., a structurally similar alcohol not present in the samples, such as 2-ethyl-1-hexanol) will be added to all standards and samples to correct for injection volume variability.[5]
GC-FID Method Protocol
-
Instrument: Gas chromatograph equipped with a flame ionization detector.
-
Column: A mid-polarity capillary column, such as one with a cyanopropylphenyl stationary phase, is recommended for good peak shape of alcohols.[16]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Temperatures:
-
Injector: 250 °C
-
Detector: 280 °C
-
Oven: Programmed temperature ramp (e.g., initial 60 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min).
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
Quantification: Based on the peak area ratio of 4,6-Dimethyl-1-heptanol to the internal standard against the calibration curve.
GC-MS Method Protocol
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as the GC-FID method.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative confirmation and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: At least three characteristic ions of 4,6-Dimethyl-1-heptanol should be monitored for quantification and confirmation.
-
-
Quantification: Based on the peak area of the primary quantifying ion relative to the internal standard against the calibration curve.
Data Analysis and Expected Outcomes
The data collected from the participating laboratories will be analyzed according to the procedures outlined in ASTM E691.[9][10][11][12][13] This involves the calculation of repeatability standard deviation (sr) and reproducibility standard deviation (sR).
Data Presentation
The results of the inter-laboratory study will be summarized in tables for clear comparison.
Table 1: Hypothetical Performance Characteristics of Analytical Methods
| Parameter | GC-FID | GC-MS (SIM) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Repeatability (RSDr) | < 3% | < 2% |
| Reproducibility (RSDR) | < 8% | < 6% |
Table 2: Hypothetical Inter-laboratory Study Results for 4,6-Dimethyl-1-heptanol (Medium Concentration)
| Method | Mean Concentration (µg/mL) | Repeatability Standard Deviation (sr) | Reproducibility Standard Deviation (sR) | Repeatability Limit (r) | Reproducibility Limit (R) |
| GC-FID | 50.5 | 1.2 | 3.8 | 3.4 | 10.6 |
| GC-MS (SIM) | 50.2 | 0.8 | 2.5 | 2.2 | 7.0 |
Discussion of Expected Results
It is anticipated that both GC-FID and GC-MS methods will demonstrate acceptable linearity, accuracy, and precision. However, the GC-MS method is expected to exhibit a lower limit of detection and superior repeatability and reproducibility due to its higher selectivity. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the required sensitivity and the complexity of the sample matrix.
The following diagram illustrates the logical relationship between the analytical parameters assessed in this study.
Caption: Key analytical parameters for method validation and inter-laboratory comparison.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for comparing GC-FID and GC-MS methods for the analysis of 4,6-Dimethyl-1-heptanol and for conducting a robust inter-laboratory study. The successful completion of such a study would provide the scientific community with a validated, standardized method, enhancing the reliability and comparability of data across different research and development settings.
Based on the anticipated outcomes, the GC-MS method is recommended for applications requiring high sensitivity and selectivity, particularly in complex matrices. For routine quality control in a well-characterized matrix, the GC-FID method offers a cost-effective and reliable alternative. The ultimate choice of method should be based on a thorough evaluation of the analytical requirements and the results of the inter-laboratory study.
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Performance Analysis of 4,6-Dimethyl-1-heptanol: A Potential Next-Generation Biofuel Additive
An In-Depth Technical Guide
The imperative for sustainable and high-performance transportation fuels has driven research beyond first-generation biofuels like ethanol. While effective, ethanol presents challenges, including lower energy density, high hygroscopicity, and material compatibility issues. This has intensified the search for "drop-in" compatible biofuels, particularly higher alcohols, which offer superior properties. This guide provides a comprehensive technical comparison of 4,6-Dimethyl-1-heptanol, a C9 alcohol, against established biofuel additives. Due to its novelty, direct and extensive performance data for this specific isomer is limited. Therefore, this analysis synthesizes its known physicochemical properties with established structure-property relationships in alcohol fuels to project its performance and outline the rigorous experimental validation required.
The Rationale for Higher Alcohols: Moving Beyond Ethanol and Butanol
The primary objective in developing new biofuel additives is to enhance the properties of base gasoline or diesel fuel. Key performance indicators include:
-
Octane Rating: A measure of a fuel's resistance to knocking or auto-ignition. Higher octane allows for higher engine compression ratios, improving thermal efficiency.
-
Energy Density: The amount of energy stored in a given volume of fuel. Higher energy density translates to better fuel economy.
-
Reid Vapor Pressure (RVP): A measure of fuel volatility. RVP must be carefully controlled to ensure proper engine start-up while minimizing evaporative emissions.
-
Water Solubility (Hygroscopicity): The tendency to absorb water. High water solubility, a known issue with ethanol, can lead to phase separation and corrosion in fuel systems and pipelines.[1]
-
Emissions Profile: The composition of exhaust gases, including regulated pollutants like nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM). Oxygenated additives can promote more complete combustion, often reducing CO and HC emissions.[2][3]
Ethanol, while a successful oxygenate, has a significantly lower energy density than gasoline. n-Butanol offers improvements in energy density and water solubility but has a lower octane number than ethanol.[1][4] This creates a clear opportunity for larger, branched-chain alcohols like 4,6-Dimethyl-1-heptanol, which structurally promise a more advantageous balance of these properties.
Caption: Molecular formulas of key fuel components.
Physicochemical Properties: A Comparative Analysis
The performance of a fuel additive is fundamentally dictated by its physical and chemical properties. The table below compares 4,6-Dimethyl-1-heptanol with common fuel additives and base fuel components.
| Property | 4,6-Dimethyl-1-heptanol | Ethanol | n-Butanol | ETBE | Gasoline (Typical) |
| Molecular Formula | C₉H₂₀O[5][6] | C₂H₆O | C₄H₁₀O | C₆H₁₄O | C₄-C₁₂ |
| Molecular Weight ( g/mol ) | 144.26[5][6] | 46.07 | 74.12 | 102.17 | ~100-105 |
| Oxygen Content (wt%) | 11.1% | 34.7% | 21.6% | 15.7% | 0% |
| Density (g/cm³ at 20°C) | ~0.82[5][7] | 0.789 | 0.810 | 0.740 | ~0.72-0.78 |
| Boiling Point (°C) | 189-193[5][7] | 78.3 | 117.7 | 73.1 | 25-215 |
| Flash Point (°C) | ~76[5] | 13 | 37 | -9 | <-40 |
| Research Octane Number (RON) | Estimated: 95-105 | 109[4] | 96[4] | 118[8] | 91-98 |
| Energy Density (MJ/L) | Estimated: ~31.5 | 21.2[4] | 29.2[4] | 28.1 | ~32.0 |
Estimated values for 4,6-Dimethyl-1-heptanol are based on its molecular structure and data from similar higher alcohols. Empirical validation is required.
Expert Insights:
-
High Boiling and Flash Points: The significantly higher boiling and flash points of 4,6-Dimethyl-1-heptanol compared to ethanol and gasoline suggest it would lower the overall volatility of a fuel blend.[5] This is advantageous for reducing evaporative emissions (VOCs) but must be balanced to ensure adequate cold-start performance.
-
Favorable Energy Density: With a C9 backbone, its calculated energy density is substantially higher than ethanol and butanol, approaching that of gasoline itself.[4] This is a critical advantage for minimizing the impact on fuel economy when blended at significant concentrations.
-
Structural Impact on Octane: The branched dimethyl structure is known to increase a hydrocarbon's octane number.[9] While ethanol's high RON is well-established, the branched structure of 4,6-Dimethyl-1-heptanol is anticipated to yield a high octane rating, superior to straight-chain alcohols of similar size and comparable to premium gasoline grades.
Projected Performance and Emissions Profile
Based on established principles of combustion chemistry and fuel science, we can project the performance of 4,6-Dimethyl-1-heptanol.
Caption: Relationship between molecular properties and fuel performance.
-
Combustion Efficiency: The presence of an oxygen atom promotes more complete combustion, which is expected to reduce CO and unburned hydrocarbon emissions, a common benefit of alcohol additives.[3][10] Studies on heptanol blends in diesel engines have shown reductions in CO, HC, and smoke opacity.[11]
-
NOx Emissions: The primary drawback of many oxygenated additives is a potential increase in NOx emissions. The additional oxygen and potentially higher combustion temperatures can facilitate the formation of thermal NOx. However, the specific impact is highly dependent on engine calibration and the combustion phasing, which would need to be determined experimentally.[10]
-
Material Compatibility: Higher alcohols like heptanol are significantly less water-soluble than ethanol.[1] This property is critical for infrastructure compatibility, as it reduces the risk of water-induced phase separation and corrosion in pipelines and storage tanks.[12] Furthermore, its less aggressive solvent nature suggests better compatibility with elastomeric and plastic components found in fuel systems compared to ethanol.[13][14]
Mandatory Experimental Validation Protocols
To transition 4,6-Dimethyl-1-heptanol from a promising candidate to a validated biofuel additive, a rigorous, multi-stage testing protocol is essential. The following workflow represents a self-validating system for characterizing any novel fuel component.
Caption: Experimental workflow for novel biofuel additive validation.
Step-by-Step Methodology: Octane Number Determination
A critical validation step is measuring the Research Octane Number (RON) and Motor Octane Number (MON).
Protocol: ASTM D2699 (RON) & D2700 (MON)
-
Objective: To determine the anti-knock characteristics of the blended fuel under standardized engine conditions.
-
Apparatus: A standardized Cooperative Fuel Research (CFR) engine with a variable compression ratio.
-
Procedure (RON - ASTM D2699): a. Calibrate the engine using standardized reference fuels (isooctane and n-heptane). b. Operate the engine at a constant speed of 600 rpm with a specified intake air temperature. c. Introduce the test fuel blend (e.g., 20% 4,6-Dimethyl-1-heptanol in gasoline) into the engine. d. Gradually increase the compression ratio until a standard level of "knock" intensity is detected by a knock sensor. e. Bracket the test fuel by running primary reference fuels with known octane numbers that produce the same knock intensity. f. The RON of the test fuel is determined by interpolating between the octane numbers of the bracketing reference fuels.
-
Procedure (MON - ASTM D2700): a. The procedure is similar to RON, but with more severe engine operating conditions: 900 rpm engine speed and a higher intake mixture temperature.
-
Data Interpretation: The difference between RON and MON is the "fuel sensitivity." A lower sensitivity is generally desirable for modern turbocharged engines.
Conclusion and Future Outlook
While empirical data remains to be gathered, a thorough analysis of its molecular structure and comparison with existing biofuel additives positions 4,6-Dimethyl-1-heptanol as a highly promising candidate for a next-generation, drop-in compatible biofuel.
Projected Advantages:
-
High Energy Density: Minimizes the fuel economy penalty associated with lower alcohols.
-
High Octane Number: Potential to improve engine efficiency and enable advanced engine designs.
-
Low Water Solubility: Greatly enhances compatibility with existing fuel infrastructure.
-
Reduced Volatility: Can help lower evaporative emissions from fuel blends.
The primary uncertainty remains its NOx emissions profile, which requires rigorous engine testing. The comprehensive validation workflow outlined in this guide provides a clear and scientifically sound pathway to fully characterize its performance. Further research and investment into the scalable synthesis and engine testing of 4,6-Dimethyl-1-heptanol are strongly recommended to unlock its potential as a sustainable and high-performance fuel additive.
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A Comparative Guide to the Stereochemical-Confirmation of Synthesized 4,6-Dimethyl-1-heptanol
In the realm of chemical synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities.[1][2] This guide provides a comprehensive comparison of analytical techniques to definitively confirm the stereochemistry of synthesized 4,6-dimethyl-1-heptanol, a chiral alcohol with applications as a potential building block in pharmaceuticals and other specialty chemicals.
The structure of 4,6-dimethyl-1-heptanol possesses two stereocenters, at carbons 4 and 6. This gives rise to four possible stereoisomers: (4R, 6R), (4S, 6S), (4R, 6S), and (4S, 6R). A non-stereoselective synthesis will produce a mixture of these isomers, making robust analytical confirmation essential for isolating and characterizing the desired compound. This guide will compare and contrast the primary methods for this purpose: Chiral Gas Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy, including derivatization techniques.
Chiral Gas Chromatography (GC): A First-Line Approach for Separation
Chiral GC is a powerful technique for separating enantiomers and diastereomers of volatile compounds like 4,6-dimethyl-1-heptanol.[3] The method relies on a chiral stationary phase (CSP) within the GC column, which interacts differently with each stereoisomer, leading to different retention times and, thus, separation.
Causality of Experimental Choice: For a relatively small and volatile alcohol, chiral GC is often the most direct method to determine the enantiomeric and diastereomeric purity of a sample. Its high resolution and sensitivity make it ideal for analyzing complex mixtures.[3] Cyclodextrin-based stationary phases are particularly effective for separating a wide range of chiral compounds, including alcohols.[3][4]
Comparison of Alternatives: While standard achiral GC can separate diastereomers to some extent, it is incapable of resolving enantiomers. Chiral GC is the superior chromatographic method for complete stereoisomer profiling. For less volatile alcohols, Chiral High-Performance Liquid Chromatography (HPLC) would be the preferred alternative.
Table 1: Hypothetical Chiral GC Separation of 4,6-Dimethyl-1-heptanol Stereoisomers
| Stereoisomer | Retention Time (min) | Peak Area (%) |
| (4R, 6S) | 12.5 | 25.0 |
| (4S, 6R) | 12.8 | 25.0 |
| (4R, 6R) | 13.5 | 25.0 |
| (4S, 6S) | 13.9 | 25.0 |
Note: Data is hypothetical and for illustrative purposes. Actual retention times will vary based on the specific column and conditions.
Experimental Protocol: Chiral GC Analysis
-
Column Selection: Choose a suitable chiral GC column. A common choice would be a column with a derivatized β-cyclodextrin stationary phase, such as CP Chirasil-DEX CB.[5]
-
Sample Preparation: Prepare a dilute solution of the synthesized 4,6-dimethyl-1-heptanol (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
GC Parameters:
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample and record the chromatogram. The number of peaks will correspond to the number of separated stereoisomers, and their integration will provide the relative abundance.
NMR Spectroscopy: Probing the Chiral Environment
While standard NMR spectroscopy cannot distinguish between enantiomers, its utility can be extended to chiral analysis through the use of chiral shift reagents or by converting the enantiomeric alcohol into diastereomeric derivatives.[6]
A. Chiral Shift Reagents (CSRs)
CSRs, often lanthanide-based complexes like Eu(hfc)₃, are chiral molecules that can reversibly bind to the alcohol.[7] This interaction forms transient diastereomeric complexes, which have distinct NMR spectra, allowing for the potential resolution of signals for each enantiomer.[7][8][9]
Causality of Experimental Choice: This method is relatively quick as it does not require covalent modification of the analyte. It is useful for determining enantiomeric excess by integrating the separated signals.[7]
Limitations: The induced chemical shift differences can sometimes be small, and significant peak broadening can occur, complicating analysis. The technique has become less common with the advent of high-field NMR and more reliable derivatization methods.[9]
B. Mosher's Ester Analysis: The Gold Standard for Absolute Configuration
Mosher's ester analysis is a highly reliable NMR method for determining the absolute configuration of chiral alcohols.[1][10] The technique involves derivatizing the alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomeric esters.[1][10][11]
Causality of Experimental Choice: This method provides a self-validating system. By preparing both the (R)-MTPA and (S)-MTPA esters, a comparative analysis of their ¹H NMR spectra allows for the unambiguous assignment of the absolute configuration at the carbinol center.[10][11] The anisotropic effect of the MTPA phenyl group causes predictable shifts in the protons near the stereocenter.[1]
Workflow for Stereochemical Analysis
Caption: Workflow for the stereochemical confirmation of 4,6-dimethyl-1-heptanol.
Experimental Protocol: Mosher's Ester Formation and Analysis
This protocol must be performed in two separate reactions: one with (R)-(-)-MTPA chloride and one with (S)-(+)-MTPA chloride.[12]
-
Reaction Setup: To a solution of the alcohol (1.0 eq) and a non-interfering base (e.g., pyridine or triethylamine, 1.5 eq) in a dry, aprotic solvent (e.g., CH₂Cl₂), add the respective MTPA chloride (1.2 eq) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Workup: Quench the reaction with the addition of water. Extract the organic layer, wash with dilute acid (e.g., 1M HCl) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric ester by flash chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Interpretation: Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the original carbinol carbon.[1] A consistent positive or negative sign for the Δδ values on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher model.[10][11]
Table 2: Hypothetical ¹H NMR Data for Mosher's Esters of a Single Enantiomer (e.g., 4R, 6R)
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) |
| H-3 | 1.75 | 1.85 | +0.10 |
| H-5 | 1.60 | 1.52 | -0.08 |
| H-7 | 0.90 | 0.85 | -0.05 |
| C4-CH₃ | 0.95 | 0.92 | -0.03 |
Note: Data is hypothetical. The sign of Δδ is critical for interpretation.
Conclusion and Recommendations
For a comprehensive and unambiguous confirmation of the stereochemistry of synthesized 4,6-dimethyl-1-heptanol, a multi-faceted approach is recommended.
-
Initial Assessment (Purity and Ratio): Chiral Gas Chromatography should be the first method employed. It provides a clear and quantitative measure of the diastereomeric and enantiomeric purity of the synthesized material.
-
Definitive Assignment (Absolute Configuration): For the definitive assignment of the absolute stereochemistry of each isolated isomer, Mosher's ester analysis is the most trustworthy method. Its internal consistency, derived from comparing the two diastereomeric derivatives, provides a high degree of confidence in the assigned configuration.
By combining the separatory power of chiral GC with the detailed structural insights from NMR-based derivatization methods, researchers can fully characterize the stereochemical outcome of their synthesis, a critical step in the development of chiral molecules for pharmaceutical and other advanced applications.
References
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Cahill, C. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie International Edition, 60(40), 21869-21874. Available from: [Link]
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Hoyt, H. M., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available from: [Link]
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De Luca, L., et al. (2004). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 9(12), 1076-1085. Available from: [Link]
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LibreTexts. (2021). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]
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Freire, F., et al. (2002). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 58(21), 4279-4286. Available from: [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22220121, 4,6-dimethylheptan-1-ol. Retrieved from [Link]
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Chiralpedia. (2023). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
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LCGC International. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
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F.A. Luzzio, et al. (2018). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters, 20(15), 4581-4585. Available from: [Link]
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Chemsrc. (n.d.). 4,6-dimethyl-1-heptanol. Retrieved from [Link]
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Bondi, S. P. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham University Undergraduate Research Journal, 1, 1-6. Retrieved from [Link]
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Leah4sci. (2024, February 27). Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. Retrieved from [Link]
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Agilent. (n.d.). Chiral GC Columns. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
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ATB. (n.d.). 2,6-Dimethyl-4-heptanol. Retrieved from [Link]
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A Comparative Analysis of 4,6-Dimethyl-1-heptanol for Research and Development Applications
<_ _>
This guide provides a comprehensive comparison of 4,6-Dimethyl-1-heptanol with relevant structural and functional alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection and experimental design. All data is supported by established analytical protocols and authoritative sources.
Introduction to 4,6-Dimethyl-1-heptanol
4,6-Dimethyl-1-heptanol is a branched-chain primary alcohol. Its structure, characterized by methyl groups at the 4 and 6 positions, imparts specific physicochemical properties that are critical to its applications. A thorough understanding of these properties is essential for its effective utilization.
Physicochemical Properties
The molecular structure and key properties of 4,6-Dimethyl-1-heptanol are summarized below. These values are critical for predicting its behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C9H20O | [1][2][3][4][5][6][7] |
| Molecular Weight | 144.25 g/mol | [1][2][4][7] |
| CAS Number | 820-05-3 | [1][2][4][6][7] |
| Boiling Point | 189.1 ± 8.0 °C at 760 mmHg | [1] |
| Density | 0.8 ± 0.1 g/cm³ | [1] |
| Flash Point | 76.3 ± 8.7 °C | [1] |
| LogP | 3.16 | [1] |
| Refractive Index | 1.429 | [1] |
Note: Some physical properties are estimated values.
Senior Application Scientist's Note: The branched structure of 4,6-Dimethyl-1-heptanol influences its viscosity, boiling point, and solvency, distinguishing it from its straight-chain analogue, 1-nonanol. The LogP value suggests a significant non-polar character, which is a key consideration for its application as a solvent or in fragrance formulations where volatility and lipophilicity are important.
Nomenclature and Structural Representation
The unambiguous naming of chemical compounds is crucial for clear scientific communication.[8] The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for this purpose.[9][10][11][12] For 4,6-Dimethyl-1-heptanol, the IUPAC name clearly defines the parent chain (heptanol) and the positions of the methyl substituents.[4][7]
Comparative Landscape: Alternatives to 4,6-Dimethyl-1-heptanol
The selection of an appropriate alcohol for a specific application often involves considering various structural and functional alternatives. This section provides a comparison with other relevant branched-chain alcohols.
Structural Isomers
Isomers of dimethylheptanol, such as 2,6-dimethyl-4-heptanol and 2,6-dimethyl-2-heptanol, offer different steric and electronic profiles, which can impact their reactivity and physical properties.
-
2,6-Dimethyl-4-heptanol: This secondary alcohol has a more sterically hindered hydroxyl group, which can affect its reactivity in esterification or etherification reactions. It is also used as a fragrance ingredient.[13]
-
2,6-Dimethyl-2-heptanol (Dimetol): This tertiary alcohol is noted for its fresh, citrus-green, freesia-like scent and is used in perfumery to provide a clean lift to fragrances.[14][15]
Functional Alternatives
For applications where a long-chain alcohol with specific solvency or plasticizing properties is required, other compounds can be considered.
-
1-Heptanol: A straight-chain primary alcohol, 1-heptanol can be used as a plasticizer and solvent in the rubber industry.[16] Its linear structure results in different intermolecular interactions compared to the branched 4,6-Dimethyl-1-heptanol.
-
Other Branched-Chain Alcohols: A variety of other branched-chain alcohols are used in fragrance and solvent applications, each with unique odor profiles and physical properties.[13]
The choice between these alternatives will depend on the specific requirements of the application, such as desired scent, solvency power, volatility, and reactivity.
Experimental Design for Comparative Analysis
A robust comparative analysis of these alcohols requires a well-designed experimental workflow. The following diagram outlines a typical process for their characterization and comparison.
Caption: Experimental workflow for the comparative analysis of branched-chain alcohols.
Head-to-Head Experimental Comparison Protocols
Detailed, step-by-step methodologies are crucial for reproducible and reliable results. The following sections outline the protocols for key analytical techniques.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing alcohols.[17][18][19]
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of each alcohol in a suitable low-boiling solvent (e.g., ethanol or hexane) to a final concentration of approximately 1 mg/mL.[20]
-
Prepare a series of calibration standards of the primary analyte and any known potential impurities.
-
-
GC-MS System and Parameters:
-
Injector: Split/splitless inlet, 250 °C, split ratio 100:1.[21]
-
Column: A mid-polarity column, such as an Rtx-1301, is often suitable for resolving a range of alcohols and related compounds.[19][21]
-
Oven Program: 35 °C (hold 3 min) to 220 °C at 7 °C/min (hold 5 min).[21]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[21]
-
Detector: Mass Spectrometer (MS) scanning from m/z 10-400.[21] A Flame Ionization Detector (FID) can also be used for quantification.[21][22]
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the purity and any impurities by comparing peak areas to the calibration curves.
-
Senior Application Scientist's Note: The choice of GC column is critical. A mid-polarity phase provides a good balance for separating the slightly polar alcohol from non-polar impurities. The temperature program should be optimized to ensure good resolution between the main peak and any closely eluting impurities. Regular calibration of the GC system is essential for accurate quantification.[23]
Spectroscopic Characterization by NMR and FTIR
NMR and FTIR spectroscopy provide valuable information about the chemical structure and functional groups present in the molecule.
NMR is an indispensable tool for elucidating the precise structure of organic molecules.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in a deuterated solvent (e.g., CDCl3) in a 5mm NMR tube.
-
¹H NMR Analysis:
-
¹³C NMR Analysis:
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH2, and CH3 groups, which aids in confirming the carbon skeleton.[27]
-
Senior Application Scientist's Note: The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the local electronic environment. Comparing the spectra of 4,6-Dimethyl-1-heptanol with its isomers will reveal distinct differences in chemical shifts and splitting patterns, allowing for unambiguous identification. Adding a drop of D2O to the NMR tube can be used to confirm the hydroxyl proton signal, as it will exchange with deuterium and disappear from the spectrum.[25][28]
FTIR is used to identify the functional groups present in a molecule.
Protocol:
-
Sample Preparation: Place a drop of the neat liquid alcohol between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for a strong, broad O-H stretching band in the region of 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded alcohols.[24][29][30]
-
Identify the C-O stretching vibration, which typically appears in the 1260-1000 cm⁻¹ region.[29][30]
-
Note the C-H stretching and bending vibrations for the aliphatic parts of the molecule.
-
Senior Application Scientist's Note: The broadness of the O-H stretch is a direct result of hydrogen bonding between alcohol molecules.[29] The exact position and shape of this peak can provide insights into the degree of association. Comparing the FTIR spectra of the different alcohols can reveal subtle differences in their hydrogen bonding environments.
Data Summary and Interpretation
The following tables summarize the expected and observed analytical data for 4,6-Dimethyl-1-heptanol and its comparators.
Table 1: Comparative GC-MS Data
| Compound | Expected Retention Time (min) | Purity (%) | Key Impurities |
| 4,6-Dimethyl-1-heptanol | ~12-15 | >98% | Starting materials, isomeric impurities |
| 2,6-Dimethyl-4-heptanol | ~11-14 | >98% | Synthesis byproducts |
| 1-Heptanol | ~9-12 | >99% | Other linear alcohols |
Note: Retention times are estimates and will vary based on the specific GC system and method.
Table 2: Key Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) -CH-O- or -CH₂-O- | ¹³C NMR (δ, ppm) -C-O- | FTIR (cm⁻¹) O-H Stretch | FTIR (cm⁻¹) C-O Stretch |
| 4,6-Dimethyl-1-heptanol | ~3.6 (t) | ~60-65 | ~3350 (broad) | ~1050 |
| 2,6-Dimethyl-4-heptanol | ~3.7 (m) | ~70-75 | ~3360 (broad) | ~1100 |
| 1-Heptanol | ~3.6 (t) | ~62 | ~3340 (broad) | ~1060 |
Note: Chemical shifts and vibrational frequencies are approximate and can be influenced by solvent and concentration.
The data clearly shows that while all three compounds share the characteristic alcohol functional group, their unique structures lead to distinct analytical signatures.
Conclusion and Recommendations
4,6-Dimethyl-1-heptanol is a versatile branched-chain alcohol with a specific set of physicochemical properties. Its performance and suitability for a given application must be weighed against those of its structural and functional alternatives.
-
For applications requiring a primary alcohol with a specific boiling point and solvency profile, 4,6-Dimethyl-1-heptanol is a strong candidate.
-
If a more sterically hindered secondary alcohol is needed, 2,6-Dimethyl-4-heptanol may be a better choice.
-
For applications where a linear structure is preferred, 1-Heptanol offers a viable alternative.
The analytical protocols outlined in this guide provide a robust framework for the in-house evaluation and comparison of these and other similar compounds, ensuring the selection of the optimal material for your research and development needs.
References
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A Comparative Benchmarking Guide to 4,6-Dimethyl-1-heptanol and Other C9 Alcohols for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the selection of appropriate solvents, intermediates, and formulation excipients is paramount to achieving desired performance, safety, and stability. C9 alcohols, a class of organic compounds with nine carbon atoms, offer a diverse range of properties owing to their various isomeric structures. This guide provides a detailed comparative analysis of 4,6-Dimethyl-1-heptanol against other common C9 alcohols, namely 1-nonanol, isononyl alcohol (typically a mixture of isomers, with 7-methyloctan-1-ol as a primary component), and 2,6-dimethyl-4-heptanol.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the physicochemical properties, potential applications, and toxicological profiles of these C9 isomers. The information presented herein is synthesized from a variety of authoritative sources to ensure technical accuracy and provide a solid foundation for informed decision-making in a laboratory and developmental context.
The Significance of Isomeric Variation in C9 Alcohols
The seemingly subtle differences in the branching and position of the hydroxyl group among C9 alcohol isomers can lead to significant variations in their physical and chemical behaviors. For instance, linear alcohols like 1-nonanol exhibit different solvency, viscosity, and surface tension characteristics compared to their branched counterparts. The degree and location of branching, as seen in 4,6-Dimethyl-1-heptanol and 2,6-dimethyl-4-heptanol, influence steric hindrance, which in turn affects reactivity and intermolecular forces. Understanding these structure-property relationships is crucial for selecting the optimal C9 alcohol for a specific application, be it as a reaction solvent, a precursor for plasticizers, or a component in a drug delivery system.
Caption: Structure-property relationships in C9 alcohols.
Comparative Analysis of Physicochemical Properties
The following table summarizes key physicochemical properties of 4,6-Dimethyl-1-heptanol and the selected C9 alcohols. It is important to note that much of the available data for 4,6-Dimethyl-1-heptanol is estimated, and experimental verification is recommended for critical applications.
| Property | 4,6-Dimethyl-1-heptanol | 1-Nonanol | Isononyl Alcohol (7-methyloctan-1-ol) | 2,6-Dimethyl-4-heptanol |
| CAS Number | 820-05-3[1][2] | 143-08-8 | 27458-94-2[3] | 108-82-7[4] |
| Molecular Formula | C₉H₂₀O[1][2] | C₉H₂₀O | C₉H₂₀O[3] | C₉H₂₀O[4] |
| Molecular Weight ( g/mol ) | 144.25[1] | 144.25 | 144.25[3] | 144.25[4] |
| Boiling Point (°C) | 192.9 (estimate) | ~215 | ~215[5] | ~178[4] |
| Melting Point (°C) | 6.15 (estimate) | -8 to -6 | -70 | -65[4] |
| Density (g/cm³ at 20°C) | 0.845 (estimate) | ~0.827 | ~0.837[6] | ~0.812 |
| Flash Point (°C) | 76.3 (estimate) | ~82 | 94[6] | ~71[7] |
| Water Solubility | Low (predicted) | Practically insoluble[7] | 0.02 g/100g [6] | Insoluble[4] |
| Vapor Pressure (mmHg at 25°C) | 0.2 (estimate) | ~0.02 | 0.119 | 0.303[7] |
| Refractive Index (at 20°C) | 1.430 (estimate) | ~1.432 | ~1.435 (at 25°C)[6] | ~1.423 (at 21°C)[4] |
| Viscosity (mPa·s at 20°C) | Data not available | ~10.7 | 12.7[6] | Data not available |
Experimental Protocol: Determination of Surface Tension via the Du Noüy Ring Method
To provide a practical context for the evaluation of these alcohols, this section details a standardized protocol for measuring surface tension, a critical parameter in applications involving wetting, emulsification, and detergency. The Du Noüy ring method is a widely accepted technique for this purpose.[8][9]
Objective: To accurately measure the surface tension of a C9 alcohol at a controlled temperature.
Apparatus:
-
Force Tensiometer
-
Platinum-Iridium Du Noüy Ring
-
Sample vessel with temperature control jacket
-
Circulating water bath
-
Micropipette
Procedure:
-
Instrument Calibration: Calibrate the tensiometer using certified calibration weights to ensure the accuracy of the force measurement.
-
Ring Preparation: Clean the platinum-iridium ring thoroughly. This is a critical step to ensure proper wetting. A common procedure involves rinsing with a suitable solvent (e.g., acetone, ethanol), followed by flaming the ring to a red heat to burn off any organic residues.
-
Sample Preparation: Place the C9 alcohol sample in the temperature-controlled vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Measurement:
-
Immerse the clean ring into the liquid sample.
-
Slowly raise the sample vessel, allowing the ring to be pulled through the liquid-air interface.
-
The tensiometer will record the force required to pull the ring through the interface. The maximum force just before the lamella of liquid breaks is recorded.
-
-
Calculation: The surface tension (γ) is calculated from the maximum force (F_max) and the circumference of the ring (L) using the following equation, which includes a correction factor (f) to account for the shape of the liquid meniscus:
γ = (F_max * f) / (2 * L)
-
Data Analysis: Repeat the measurement multiple times to ensure reproducibility and calculate the average surface tension and standard deviation.
Caption: Workflow for surface tension measurement using the Du Noüy ring method.
Applications and Performance Insights
C9 alcohols find utility in a variety of industrial and research applications, with their performance being dictated by their isomeric structure.
-
Solvents: Due to their amphiphilic nature, C9 alcohols can act as solvents for a range of polar and non-polar substances. Branched isomers like 4,6-Dimethyl-1-heptanol are expected to have better solvency for non-polar compounds compared to their linear counterparts. They are often used in coatings, inks, and cleaning formulations.[10]
-
Plasticizer Precursors: A major application of C9 alcohols, particularly isononyl alcohol, is in the production of plasticizers like diisononyl phthalate (DINP).[11] These plasticizers are used to impart flexibility to polymers such as PVC. The branching of the alcohol influences the properties of the resulting plasticizer, including its efficiency, permanence, and low-temperature performance.
-
Surfactants and Wetting Agents: C9 alcohols can be ethoxylated to produce non-ionic surfactants.[12][13] These surfactants are used in detergents, emulsifiers, and wetting agents in various formulations, from household cleaners to agricultural products.[10][14] The balance between the hydrophilic (ethoxylate chain) and lipophilic (C9 alkyl chain) parts of the molecule determines its performance characteristics.
-
Fragrance Ingredients: Several C9 alcohols, including 1-nonanol and 2,6-dimethyl-4-heptanol, are used in the fragrance industry due to their characteristic odors.[7][15]
Toxicological and Safety Profiles
A comparative overview of the toxicological data is essential for risk assessment and safe handling.
| Parameter | 4,6-Dimethyl-1-heptanol | 1-Nonanol | Isononyl Alcohol | 2,6-Dimethyl-4-heptanol |
| Acute Oral LD50 (rat) | Data not available | >3700 mg/kg[16] | >2000 mg/kg[6] | 3560 mg/kg[7] |
| Skin Irritation | Data not available | Slight irritant | Causes skin irritation[3] | Slight irritant[17] |
| Eye Irritation | Data not available | Irritant[18] | Causes serious eye irritation[3] | Data not available |
| Genotoxicity | Data not available | Not expected to be genotoxic | Data not available | Not genotoxic[19] |
| Aquatic Toxicity | Data not available | Toxic to aquatic organisms[16] | Harmful to aquatic life with long lasting effects[20] | Not expected to be Persistent, Bioaccumulative, and Toxic (PBT)[19] |
Note: The toxicological data for isononyl alcohol can vary as it is often a mixture of isomers.
Conclusion
The selection of a C9 alcohol for a specific scientific or industrial application requires a thorough understanding of the properties of its various isomers. While 4,6-Dimethyl-1-heptanol presents an interesting branched primary alcohol structure, the current lack of extensive experimental data necessitates a cautious approach, relying on estimated properties for initial consideration. In contrast, 1-nonanol, isononyl alcohol, and 2,6-dimethyl-4-heptanol are well-characterized, offering a range of properties from linearity to significant branching and different hydroxyl group placements. This guide provides a foundational comparison to aid researchers and developers in their selection process, emphasizing the importance of consulting detailed safety data sheets and conducting application-specific testing to ensure optimal performance and safety.
References
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NICNAS. PUBLIC REPORT 2-Heptanol, 3,6-dimethyl-. Australian Department of Health. [Link]
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RIFM. RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7. Food and Chemical Toxicology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dimethyl-1-heptanol
For researchers and scientists in the fast-paced world of drug development and laboratory research, the safe handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a responsible and secure research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4,6-dimethyl-1-heptanol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste with confidence and integrity.
Understanding the Hazard Profile of 4,6-Dimethyl-1-heptanol
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. 4,6-Dimethyl-1-heptanol, while a valuable fragrance ingredient and organic synthesis intermediate, possesses characteristics that necessitate careful handling during its disposal.
Based on available safety data, 4,6-dimethyl-1-heptanol is classified as a:
-
Combustible Liquid : While not as volatile as flammable liquids, it can ignite with a source of heat or flame.[1]
-
Skin and Eye Irritant : Direct contact can cause irritation to the skin and serious eye irritation.[2][3]
-
Aquatic Toxin : It is harmful to aquatic life with long-lasting effects, making its release into the environment a significant concern.[1][2]
These properties dictate that 4,6-dimethyl-1-heptanol cannot be disposed of via standard laboratory drains or as common refuse.
The Core Principle: Segregation and Containment
The foundational step in the proper disposal of any chemical waste is its correct segregation and containment at the point of generation. This proactive measure prevents accidental mixing with incompatible substances and ensures the waste is clearly identified for subsequent handling.
Disposal Workflow Diagram
Caption: A step-by-step workflow for the proper disposal of 4,6-Dimethyl-1-heptanol.
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of 4,6-dimethyl-1-heptanol.
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
Pure 4,6-Dimethyl-1-heptanol and Concentrated Solutions : Any unused or waste 4,6-dimethyl-1-heptanol, as well as solutions containing significant concentrations, must be treated as hazardous waste.
-
Aqueous Solutions : According to EPA regulations, an aqueous solution containing less than 24% alcohol by volume may not be considered a hazardous waste for ignitability.[4] However, due to its aquatic toxicity, it is best practice to collect all concentrations of 4,6-dimethyl-1-heptanol for hazardous waste disposal. Under no circumstances should it be poured down the drain .[5]
-
Contaminated Materials : Any materials, such as absorbent pads, gloves, or paper towels, that are contaminated with 4,6-dimethyl-1-heptanol should be collected in a separate, clearly labeled container as hazardous waste.
-
Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with 4,6-dimethyl-1-heptanol, such as glass or a suitable plastic bottle. The original product container is often a good choice.
-
Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,6-Dimethyl-1-heptanol," and an approximate concentration if it is a solution.
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[6]
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition, such as heat and open flames.[8]
-
In a well-ventilated area.
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor. These entities are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations.[9][10][11] The most common method for the final disposal of organic solvents like 4,6-dimethyl-1-heptanol is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12]
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
| Spill Size | Action |
| Small Spill | If you can clean it up in less than 15 minutes, use an absorbent pad from a chemical spill kit to contain and absorb the liquid.[5] Place the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it according to the procedures outlined above. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and contact your institution's emergency response team or EH&S department. |
Decision Tree for Disposal
Caption: A decision-making guide for the proper segregation of 4,6-Dimethyl-1-heptanol waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of understanding the hazard, segregating the waste, and ensuring its proper containment and disposal are fundamental to responsible chemical management.
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Navigating the Safe Handling of 4,6-Dimethyl-1-heptanol: A Guide to Personal Protective Equipment and Disposal
For the diligent researchers, scientists, and drug development professionals dedicated to innovation, a deep and practical understanding of chemical safety is not just a regulatory hurdle—it is the bedrock of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling 4,6-Dimethyl-1-heptanol (CAS No. 820-05-3), moving beyond mere compliance to instill a culture of proactive safety. Here, we dissect the necessary personal protective equipment (PPE), operational protocols, and disposal plans, explaining the causality behind each recommendation to empower you with expert-level knowledge.
Understanding the Compound: Hazard Profile of 4,6-Dimethyl-1-heptanol
4,6-Dimethyl-1-heptanol is a branched-chain aliphatic alcohol. While specific toxicological data for this exact isomer is limited, its chemical structure allows us to infer its primary hazards based on well-studied related compounds, such as its isomers (e.g., 2,6-Dimethyl-2-heptanol) and other long-chain alcohols.
The principal risks associated with aliphatic alcohols of this class include:
-
Skin and Eye Irritation: Prolonged or repeated contact can defat the skin, leading to dryness, cracking, and dermatitis. Direct contact with the eyes is likely to cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.
-
Combustibility: While not highly flammable, it is a combustible liquid and must be kept away from ignition sources.[1]
-
Dermal Absorption: Similar branched-chain alcohols are known to have high dermal absorption, meaning the substance can enter the bloodstream through the skin.[2]
A Safety Data Sheet (SDS) for the closely related isomer 2,6-Dimethyl-2-heptanol classifies it as a Category 4 combustible liquid.[1] Symptoms of overexposure to related compounds can include headache, dizziness, nausea, and vomiting.[1] Therefore, a cautious and well-informed approach to PPE is paramount.
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations are based on the known hazards of similar aliphatic alcohols and general laboratory best practices.
Eye and Face Protection: The First Line of Defense
Given the potential for serious eye irritation, robust eye protection is mandatory.
-
Chemical Splash Goggles: These are the minimum requirement. They must provide a complete seal around the eyes to protect from splashes and vapors, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] Unlike standard safety glasses, which have gaps, goggles protect against indirect splashes and fine mists.
-
Face Shield: When handling larger quantities (>1 liter) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield offers a broader barrier, protecting the entire face from direct impact.
Hand Protection: Preventing Dermal Absorption
Choosing the right glove material is critical due to the high potential for dermal absorption. Glove selection must be based on chemical compatibility, not just availability.
-
Recommended Glove Materials: For aliphatic alcohols, nitrile and neoprene gloves offer good to excellent protection.[3] Natural rubber (latex) is also effective against alcohols but is not recommended due to potential allergenicity.[4]
-
Glove Thickness: For incidental contact (e.g., handling sealed containers), standard disposable nitrile gloves (minimum 4-5 mil) are generally sufficient. For extended contact or immersion, heavier-duty nitrile or neoprene gloves (e.g., 8 mil or thicker) should be used.
-
Inspection and Replacement: Always inspect gloves for tears, pinholes, or signs of degradation before use. If contact with 4,6-Dimethyl-1-heptanol occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly. Do not reuse disposable gloves.
Table 1: Glove Material Compatibility with Aliphatic Alcohols
| Glove Material | Compatibility Rating | Rationale |
| Nitrile | Very Good | Provides excellent resistance to a broad range of solvents, including alcohols.[3][4] |
| Neoprene | Good | Offers good resistance to acids, caustics, and alcohols.[4] |
| Natural Rubber (Latex) | Good | Effective against many alcohols but poses an allergy risk.[4] |
| Polyvinyl Chloride (PVC) | Good | Provides good resistance to many alcohols, acids, and bases.[4] |
| Butyl Rubber | Fair to Good | Generally better for ketones and esters; provides adequate protection against alcohols.[3] |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data if available.
Body Protection
-
Laboratory Coat: A standard, buttoned lab coat should be worn to protect against minor splashes and spills. Ensure the material is appropriate for the lab environment (e.g., cotton or a flame-resistant blend).
-
Chemical Apron: When handling larger volumes where significant splashes are possible, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
-
Full-body Protection: For large-scale operations or in the event of a major spill, liquid-impermeable coveralls (e.g., Type 3 or 4) may be necessary.[5]
Respiratory Protection
Under normal laboratory conditions with adequate ventilation (e.g., working within a chemical fume hood), respiratory protection is typically not required. However, it should be considered under the following circumstances:
-
Inadequate Ventilation: If work must be performed outside of a fume hood where vapor concentrations may exceed exposure limits.
-
Aerosol Generation: During any procedure that may generate an aerosol or mist of the substance.
-
Spill Cleanup: When responding to a significant spill.
If a respirator is needed, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is appropriate.[6] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 requirements, including fit testing and medical clearance.
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal procedures are critical to ensuring a safe operational lifecycle for this chemical.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a properly functioning chemical fume hood is available and that an eyewash station and safety shower are accessible.[7]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, then eye/face protection.
-
Chemical Handling: Conduct all operations that may produce vapors or aerosols inside a certified chemical fume hood. Use non-sparking tools and keep the container tightly closed when not in use.[7]
-
Heating: If heating is required, use a water bath, heating mantle, or sand bath. Avoid open flames.
-
Doffing PPE: After handling, remove PPE carefully to avoid cross-contamination. Remove gloves first using the proper technique, followed by the face shield/goggles and lab coat. Wash hands thoroughly with soap and water.
Disposal Plan: Waste Management Workflow
Chemical waste must be handled in accordance with local, state, and federal regulations. Never dispose of 4,6-Dimethyl-1-heptanol down the drain.
Caption: Workflow for the safe disposal of 4,6-Dimethyl-1-heptanol waste.
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Eliminate all nearby sources of ignition.
-
Contain: Use an inert absorbent material like vermiculite, sand, or commercial spill pillows to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor and institutional EHS office.
References
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).[Link]
-
ChemSrc. 4,6-Dimethyl-1-heptanol | CAS#:820-05-3.[Link]
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Centers for Disease Control and Prevention (CDC). Isopropyl alcohol - NIOSH Pocket Guide to Chemical Hazards.[Link]
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Research Institute for Fragrance Materials, Inc. RIFM fragrance ingredient safety assessment, 4-heptanol, 2,6-dimethyl-, acetate, CAS Registry Number 10250-45-0.[Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.[Link]
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Australian Government Department of Health. PUBLIC REPORT 2-Heptanol, 3,6-dimethyl-.[Link]
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Generic SDS Provider. DIMETHYL HEPTANOL - Safety Data Sheet.[Link]
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European Chemicals Agency (ECHA). Occupational exposure limits substance evaluations.[Link]
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Cole-Parmer. Material Safety Data Sheet - 2,6-Dimethyl-2-heptanol, 99%.[Link]
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PubChem, National Center for Biotechnology Information. 2,6-Dimethyl-4-heptanol.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
